molecular formula C10H12O2 B1672232 Isoeugenol CAS No. 97-54-1

Isoeugenol

Cat. No.: B1672232
CAS No.: 97-54-1
M. Wt: 164.20 g/mol
InChI Key: BJIOGJUNALELMI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoeugenol (IUPAC name: 2-Methoxy-4-[(E)-prop-1-enyl]phenol) is a phenylpropene naturally found in essential oils of nutmeg, clove, cinnamon, and ylang-ylang . This compound is of significant research interest due to its broad-spectrum biological activities and unique, non-disruptive mechanism of action. In microbiological research, this compound demonstrates potent bactericidal activity against both Gram-positive (e.g., Listeria innocua , Staphylococcus aureus ) and Gram-negative (e.g., Escherichia coli ) model organisms . Its primary mechanism of action is a reversible, detergent-like interaction with the bacterial cell membrane . Studies show that this compound permeabilizes the membrane and increases its fluidity without causing full disruption or affecting cell morphology, leading to membrane destabilization and loss of viability . Beyond its antimicrobial properties, this compound shows promising neuroprotective potential. Recent (2025) in-vitro and in-vivo studies indicate it exhibits cholinesterase inhibitory activity and can protect against scopolamine-induced memory deficits, suggesting relevance for research into cognitive disorders . Its antioxidant capabilities, demonstrated by free radical scavenging in DPPH and ABTS assays, further contribute to its research profile . Researchers utilize this compound as a key compound in studies of natural preservatives in cosmetics and food, as an active ingredient in antioxidant and neuroprotective mechanism research, and as a reference standard in analytical chemistry . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human consumption use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIOGJUNALELMI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Isoeugenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63661-65-4 (sodium salt)
Record name Isoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50872350
Record name (E)-Isoeugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoeugenol and isomers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoeugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup)
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol and isomers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol)
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1269/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol and isomers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid; easily becomes somewhat yellow

CAS No.

97-54-1, 5932-68-3
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name trans-Isoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenol trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-Isoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Isoeugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methoxy-4-(prop-1-enyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoeugenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOEUGENOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FSR1NAY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 °F (NTP, 1992), -10 °C
Record name ISOEUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20539
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a structural isomer of eugenol and exists as a mixture of cis-(Z) and trans-(E) isomers.[1] Found naturally in the essential oils of various plants, such as ylang-ylang, nutmeg, and clove, this compound is characterized by a sweet, spicy, and clove-like odor.[2][3] This compound is utilized in the fragrance and flavor industries and serves as a precursor in the synthesis of vanillin.[3][4] From a toxicological perspective, this compound is recognized as a skin sensitizer, a property that necessitates careful consideration in its application. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates a key biological pathway associated with its activity.

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical for understanding its behavior in various matrices, its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential toxicological effects. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Pale yellow to pinkish oily liquid with a spicy, clove-like odor. The trans (E) isomer can be crystalline.
Boiling Point 266 - 270 °C at 760 mmHg
Melting Point -10 °C (mixture)
Density Approximately 1.08 g/cm³ at 25 °C
Water Solubility Slightly soluble; reported as 810 mg/L at 25 °C.
Solubility in Organic Solvents Soluble in most organic solvents, including ethanol, fixed oils, and propylene glycol. Sparingly soluble in methanol and slightly soluble in benzene and chloroform.
pKa Approximately 9.88 - 10.10
LogP (n-octanol/water) 2.6 - 3.04
Vapor Pressure 0.004 - 0.02 mmHg at 20-25 °C
Flash Point >100 °C (>212 °F)
Refractive Index Approximately 1.572 - 1.578 at 20 °C

Experimental Protocols for Determination of Physicochemical Properties

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Boiling Point Determination (OECD Guideline 103)

The boiling point of this compound can be determined using several methods outlined in OECD Guideline 103. One common method is ebulliometry , which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The apparatus consists of a boiling flask, a condenser, and a thermometer. The substance is heated, and the temperature is recorded when a steady reflux is observed.

Another method is the dynamic method , where the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

Water Solubility (OECD Guideline 105)

For a substance with solubility in the range of this compound, the Flask Method described in OECD Guideline 105 is appropriate.

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The mixture is then centrifuged or filtered to separate the undissolved this compound.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological uptake. The HPLC Method (OECD Guideline 117) is a common and efficient way to estimate LogP.

  • A reverse-phase HPLC column (e.g., C18) is used.

  • A series of reference compounds with known LogP values are injected onto the column to create a calibration curve of retention time versus LogP.

  • This compound is then injected under the same isocratic conditions (a constant mobile phase composition, typically a mixture of methanol and water).

  • The retention time of this compound is measured, and its LogP is determined by interpolation from the calibration curve.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by spectrophotometric titration .

  • A solution of this compound is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).

  • The UV-Vis absorption spectrum of the solution is recorded at various pH values, typically by adding small increments of a strong acid or base.

  • The phenolic group's ionization state changes with pH, leading to a shift in the UV-Vis spectrum.

  • A wavelength where the absorbance difference between the protonated and deprotonated species is maximal is selected.

  • The absorbance at this wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic group.

Mandatory Visualization: Signaling Pathway for Skin Sensitization

This compound is a known skin sensitizer. The mechanism is believed to involve its metabolic activation to a reactive intermediate that can covalently bind to skin proteins, initiating an immune response. The following diagram illustrates the proposed Adverse Outcome Pathway (AOP) for skin sensitization initiated by this compound.

Isoeugenol_Skin_Sensitization_Pathway cluster_extracellular Epidermis cluster_cellular Keratinocyte & Dendritic Cell cluster_lymph_node Draining Lymph Node This compound This compound (Pro-hapten) reactive_intermediate Reactive Intermediate (e.g., Quinone Methide) This compound->reactive_intermediate Metabolic/Abiotic Activation (Key Event 1a) hapten_protein Hapten-Protein Complex reactive_intermediate->hapten_protein Covalent Binding (Haptenation) (Key Event 1b) protein Skin Protein (Nucleophilic residues) keratinocyte_activation Keratinocyte Activation (Key Event 2) hapten_protein->keratinocyte_activation dc_activation Dendritic Cell (DC) Activation & Maturation (Key Event 3) hapten_protein->dc_activation cytokine_release Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, IL-1β, TNF-α) keratinocyte_activation->cytokine_release cytokine_release->dc_activation t_cell_activation T-Cell Proliferation & Differentiation (Key Event 4) dc_activation->t_cell_activation Migration & Antigen Presentation sensitization Skin Sensitization (Adverse Outcome) t_cell_activation->sensitization

Caption: Adverse Outcome Pathway for this compound-Induced Skin Sensitization.

References

An In-depth Technical Guide to the Synthesis of Isoeugenol from Eugenol: Mechanism, Protocols, and Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of isoeugenol from eugenol, focusing on the core reaction mechanism, detailed experimental protocols, and a quantitative analysis of various catalytic systems. The isomerization of eugenol, a readily available natural product, to this compound is a critical process in the flavor, fragrance, and pharmaceutical industries, serving as a key step in the synthesis of vanillin and other valuable compounds.

Core Reaction: Base-Catalyzed Isomerization

The fundamental transformation of eugenol to this compound involves the migration of the terminal double bond of the allyl group to a position conjugated with the benzene ring. This reaction is predominantly achieved through base-catalyzed isomerization.[1][2] The process is thermodynamically driven by the formation of a more stable, conjugated system in this compound.

Mechanism of Base-Catalyzed Isomerization:

The generally accepted mechanism for the base-catalyzed isomerization of eugenol proceeds through the following key steps:

  • Deprotonation of the Phenolic Hydroxyl Group: In the presence of a strong base (e.g., potassium hydroxide, KOH), the acidic phenolic proton of eugenol is abstracted, forming a potassium eugenolate salt. This step is crucial as it enhances the electron-donating ability of the aromatic ring.

  • Proton Abstraction from the Allylic Position: The strong base then abstracts a proton from the carbon atom adjacent to the double bond in the allyl side chain. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion.

  • Rearrangement and Protonation: The negative charge is delocalized across the allylic system and the aromatic ring. Reprotonation of this intermediate at the terminal carbon of the original double bond, typically by a solvent molecule (e.g., an alcohol), results in the formation of the more stable internal double bond of this compound. The reaction typically yields a mixture of (E)- and (Z)-isoeugenol, with the trans (E) isomer being the major product due to its greater thermodynamic stability.

Caption: A simplified workflow of the base-catalyzed isomerization of eugenol to this compound.

Quantitative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of eugenol isomerization. A variety of catalytic systems have been investigated, ranging from traditional homogeneous strong bases to heterogeneous solid catalysts.

Catalyst SystemTemperature (°C)TimeYield (%)Conversion (%)Selectivity (%)Reference
Homogeneous Catalysts
KOH in Amyl Alcohol15010 h-95-[3]
KOH in GlycerolVarious----[3]
KOtBu/Aliquat 33620090 min73--[1]
KOtBu/Aliquat 336 (Microwave)-18 min94--
RhCl3 in Ethanol1403 h-~100-
Heterogeneous Catalysts
KF on Alumina20090 min78--
MgAl Hydrotalcite200--~73-
NiAl Hydrotalcite2006 h-~77-
Pd/C (Microwave)-120 min7.8918.4942.67

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature. They are intended for a laboratory setting and should be performed by qualified personnel with appropriate safety precautions.

Protocol 3.1: Isomerization using Potassium Hydroxide in a High-Boiling Solvent

This protocol is based on traditional alkaline isomerization methods.

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer.

  • Reagents:

    • Eugenol (1 equivalent)

    • Potassium hydroxide (2-4 equivalents)

    • High-boiling point solvent (e.g., glycerol or amyl alcohol)

  • Procedure: a. To the round-bottom flask, add eugenol and the chosen solvent. b. Begin stirring the mixture and gradually add the potassium hydroxide pellets or flakes. c. Heat the reaction mixture to the desired temperature (typically 140-180°C) and maintain it under reflux for several hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Carefully neutralize the mixture with a dilute acid (e.g., 10% HCl). g. Extract the organic product with a suitable solvent (e.g., diethyl ether or ethyl acetate). h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to obtain the crude this compound. j. Purify the product by vacuum distillation.

Protocol 3.2: Isomerization using a Solid Base Catalyst (Hydrotalcite)

This protocol outlines the use of a heterogeneous catalyst, which can simplify product purification.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Eugenol

    • Activated MgAl hydrotalcite catalyst

    • Solvent (optional, e.g., N,N-dimethylformamide - DMF)

  • Procedure: a. Activate the hydrotalcite catalyst by heating it at an elevated temperature (e.g., 450°C) for several hours to remove water and carbonate ions. b. Add the activated catalyst and eugenol to the reaction flask. If using a solvent, add it at this stage. c. Heat the mixture to the reaction temperature (e.g., 200°C) with vigorous stirring. d. Monitor the reaction by taking aliquots and analyzing them by GC. e. After the reaction is complete, cool the mixture to room temperature. f. Separate the solid catalyst by filtration. g. If a solvent was used, remove it under reduced pressure. h. The resulting liquid is crude this compound, which can be further purified by vacuum distillation.

Caption: A generalized experimental workflow for the synthesis of this compound from eugenol.

Concluding Remarks

The isomerization of eugenol to this compound is a well-established and industrially significant reaction. While traditional methods employing strong bases in high-boiling solvents are effective, they often require harsh conditions and present challenges in product purification. Modern approaches utilizing heterogeneous catalysts, such as hydrotalcites, offer a more environmentally benign alternative with easier catalyst separation. Furthermore, the application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, highlighting a promising avenue for process optimization. The choice of method will ultimately depend on the desired scale, purity requirements, and available resources. Further research into novel catalytic systems continues to refine this important chemical transformation.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoeugenol, a phenylpropanoid of significant interest in the pharmaceutical, fragrance, and flavor industries. The document details its natural occurrences, quantitative concentrations in various essential oils, and methodologies for its extraction and synthesis via isomerization.

Natural Sources of this compound

This compound is a naturally occurring phenylpropanoid found in the essential oils of numerous plant species.[1] It is an isomer of eugenol and often co-exists with it, though typically in smaller quantities.[2][3] The compound is noted for its characteristic sweet, spicy, and clove-like aroma.[2][4] Key botanical sources include ylang-ylang (Cananga odorata), clove (Syzygium aromaticum), nutmeg (Myristica fragrans), and cinnamon.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant source, geographical origin, and the specific part of the plant utilized for extraction. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.

Botanical SourcePlant PartEssential Oil TypeThis compound Concentration (%)Reference(s)
Betel LeafLeafBetel Leaf Oil~10%
CloveBudClove Bud Essential Oil~1%
Nutmeg (Myristica fragrans)KernelNutmeg Essential Oil0.37% - 1.12%
Ylang-Ylang (Cananga odorata)FlowerYlang-Ylang Extra Essential Oilup to 0.99%
Ylang-Ylang (Cananga odorata)FlowerYlang-Ylang Oil (other fractions)up to 0.5%

Extraction and Isolation Methodologies

The extraction of this compound from its natural sources is primarily achieved through the processing of essential oils. For sources rich in eugenol but low in this compound, a highly effective method involves the chemical isomerization of the more abundant eugenol.

Essential Oil Extraction: Steam Distillation

A prerequisite for obtaining this compound is the extraction of the essential oil from the raw plant material. Steam distillation is the most common industrial method for this purpose.

  • Preparation of Plant Material: The relevant plant parts (e.g., clove buds, nutmeg kernels) are comminuted (ground or chopped) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A distillation flask is charged with the prepared plant material and a sufficient volume of water. The flask is connected to a steam generator on one side and a condenser on the other. A collection vessel is placed at the outlet of the condenser.

  • Distillation Process: Steam is passed through the plant material. The hot steam causes the aromatic compounds, including this compound and eugenol, to vaporize.

  • Condensation: The steam and volatile oil mixture travels to the condenser, where it is cooled, causing it to return to a liquid state.

  • Separation: The condensate, a mixture of water and essential oil, is collected. As the essential oil is typically immiscible with water, it forms a separate layer and can be decanted or separated using a separatory funnel.

Isomerization of Eugenol to this compound

Due to the higher natural abundance of eugenol, its isomerization is a common and economically important method for producing this compound. This process involves the rearrangement of the allyl group in eugenol to a propenyl group, resulting in the more stable conjugated system of this compound. This can be achieved through alkaline methods or transition metal catalysis.

This protocol describes the isomerization of eugenol using potassium hydroxide in a high-boiling-point solvent.

  • Reagents and Apparatus:

    • Eugenol (10 mmol)

    • Potassium hydroxide (KOH) (73 mmol)

    • Amyl alcohol (67 mmol)

    • Reaction flask (15 mL) equipped with a reflux condenser, magnetic stirrer, and thermometer.

    • Heating mantle or oil bath.

  • Procedure:

    • The reaction flask is charged with amyl alcohol and potassium hydroxide.

    • The mixture is heated to the reaction temperature of 150°C with stirring.

    • Once the temperature is stable, eugenol is added to the mixture.

    • The reaction is maintained at 150°C under reflux for 10 hours.

    • Samples can be withdrawn periodically to monitor the reaction progress via gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled.

    • The viscous mixture is neutralized with a dilute acid (e.g., H₂SO₄).

    • The product, this compound, is then extracted using an organic solvent (e.g., diethyl ether), followed by washing, drying, and solvent evaporation. Further purification can be achieved by vacuum distillation.

This method utilizes a transition metal catalyst for a more efficient isomerization process.

  • Reagents and Apparatus:

    • Eugenol

    • Rhodium(III) chloride (RhCl₃) solution in ethanol (e.g., 1 mmol RhCl₃ per 1 mol of eugenol).

    • Reaction flask (15 mL) with a reflux condenser, stirrer, and thermometer.

    • Heating apparatus.

  • Procedure:

    • Eugenol is added to the reaction flask and heated to the desired reaction temperature (e.g., 140°C).

    • The ethanolic solution of rhodium(III) chloride is introduced into the heated eugenol to initiate the reaction.

    • The reaction is allowed to proceed for approximately 3 hours at 140°C, by which time near-total conversion is typically achieved.

    • Progress is monitored by taking samples and analyzing them by GC.

    • After completion, the product is cooled and can be purified, often by vacuum distillation, to separate the this compound from the catalyst and any minor byproducts.

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations described in this guide.

G cluster_0 Upstream Processing cluster_1 Isomerization & Purification Plant_Source Natural Plant Source (e.g., Clove, Nutmeg) Comminution Comminution (Grinding) Plant_Source->Comminution Distillation Steam Distillation Comminution->Distillation Essential_Oil Crude Essential Oil (Rich in Eugenol) Distillation->Essential_Oil Isomerization Chemical Isomerization (e.g., Alkaline or Catalytic) Essential_Oil->Isomerization Neutralization Neutralization & Quenching Isomerization->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Final_Product High-Purity this compound Purification->Final_Product

Figure 1: General workflow for the production of this compound.

G cluster_reactants Reactant cluster_products Product Eugenol Eugenol This compound This compound (cis and trans isomers) Eugenol->this compound Isomerization Catalyst KOH, Heat OR RhCl₃, Heat

Figure 2: Chemical isomerization of eugenol to this compound.

References

An In-depth Technical Guide to Isoeugenol Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a naturally occurring phenylpropene, is a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its degradation is critical for ensuring product stability, assessing potential toxicity, and exploring novel biotransformation routes for the synthesis of valuable chemicals. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including biodegradation, photodegradation, and chemical oxidation. It details the identified degradation products, presents quantitative data on conversion efficiencies, and outlines the experimental protocols for studying these processes. Furthermore, this guide includes detailed diagrams of the degradation pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound [(E)-2-methoxy-4-(prop-1-en-1-yl)phenol] is a structural isomer of eugenol and a constituent of various essential oils. Its degradation can be initiated by microbial, photochemical, or chemical means, leading to a variety of products with altered chemical and biological properties. This guide delves into the specifics of these degradation routes, providing researchers and professionals with the necessary information to control or leverage these transformations.

Biodegradation of this compound

Microbial transformation is a significant pathway for this compound degradation, often leading to the production of commercially valuable compounds like vanillin. Several bacterial species have been identified for their ability to metabolize this compound.

Bacterial Degradation Pathways

The primary biodegradation pathway of this compound involves the oxidative cleavage of its propenyl side chain. Two main routes have been elucidated:

  • Epoxide-Diol Pathway: This is a well-documented pathway in several bacterial strains, including Bacillus pumilus and Bacillus subtilis.[1][2] The process begins with the epoxidation of the double bond in the propenyl group to form this compound-epoxide. This intermediate is then hydrolyzed to this compound-diol, which is subsequently cleaved to yield vanillin and acetaldehyde.[2][3]

  • Direct Oxidation Pathway: In some bacteria, like Pseudomonas nitroreducens, this compound is directly oxidized to vanillin by an this compound monooxygenase without the formation of detectable epoxide and diol intermediates.[4]

Further metabolism of vanillin can occur, leading to the formation of vanillic acid and subsequently guaiacol through decarboxylation. Another observed biotransformation is the dimerization of this compound to dehydrodithis compound.

Quantitative Data on this compound Biodegradation

The efficiency of this compound biotransformation varies depending on the microbial strain and culture conditions. The following tables summarize key quantitative data from various studies.

Microorganism Initial this compound (g/L) Vanillin Produced (g/L) Molar Yield (%) Time (h) Reference
Bacillus pumilus S-1103.7540.5150
Bacillus subtilis B2 (growing culture)Not specified0.6112.4Not specified
Bacillus subtilis B2 (cell-free extract)Not specified0.914.0Not specified
Psychrobacter sp. CSW4 (growing cells)10.08810.224
Psychrobacter sp. CSW4 (resting cells)10.14116.418
Psychrobacter sp. CSW4 (resting cells)101.28Not specified48
Enzyme Source Organism Vmax (µmol/min/mg) KM (µM) kcat (s⁻¹) Reference
This compound Monooxygenase (Iem)Pseudomonas nitroreducens Jin14.21203.8
This compound-degrading enzymePseudomonas putida IE27Not specified1755.18
Experimental Protocols for Biodegradation Studies
  • Bacillus subtilis Growth Medium: A common medium for Bacillus subtilis includes peptone (10 g/L), yeast extract (5 g/L), and NaCl (10 g/L) in distilled water, with the pH adjusted to 7.2. Another formulation consists of soluble starch (40 g/L), yeast extract (4 g/L), KH₂PO₄ (4.08 g/L), Na₂HPO₄·2H₂O (7.12 g/L), MgSO₄·7H₂O (0.2 g/L), and trace elements.

  • Inoculum Preparation: A single colony is typically inoculated into a liquid seed medium and incubated at 37°C with shaking (e.g., 180 rpm) for 24 hours.

  • Biotransformation Conditions: For growing cell cultures, this compound is added to the culture medium, and incubation continues under controlled temperature and agitation (e.g., 37°C, 200 rpm).

  • Cell Harvesting: Bacterial cells are grown to the late exponential phase and harvested by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Washing: The cell pellet is washed multiple times with a suitable buffer (e.g., saline phosphate buffer, pH 7.0) to remove residual medium components.

  • Resuspension: The washed cells are resuspended in the same buffer to a desired cell density.

  • Biotransformation Reaction: The cell suspension is incubated with this compound at a specific concentration under controlled temperature and agitation. Samples are withdrawn at different time intervals to monitor the reaction progress.

  • Reaction Mixture: A typical reaction mixture (1 mL) contains 1 mM this compound, 100 mM Tris-HCl buffer (pH 8.0), 10% (v/v) ethanol, and a specific amount of purified enzyme (e.g., 2 µg).

  • Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at 30°C for a defined period (e.g., 5 minutes). The reaction is stopped by adding an equal volume of methanol.

  • Analysis: The amount of vanillin produced is quantified by HPLC.

Photodegradation of this compound

Exposure to light, particularly in the presence of oxygen, can lead to the degradation of this compound, forming more complex molecules.

Photodegradation Products

Forced photodegradation of this compound has been shown to produce a dimeric 7,4'-oxyneolignan. This occurs through a photo-induced oxidative process.

Experimental Protocol for Forced Photodegradation
  • Sample Preparation: Pure this compound is exposed to a light source.

  • Light Source and Conditions: A cool white fluorescent lamp and a near-UV fluorescent lamp (320-400 nm, max emission 350-370 nm) can be used. The exposure can be carried out for an extended period (e.g., five weeks) with controlled light/dark cycles (e.g., 6 hours) and constant airflow.

  • Product Isolation and Analysis: The degradation products are isolated using techniques like silica gel chromatography and identified by spectroscopic methods such as NMR and mass spectrometry.

Chemical Degradation of this compound

Chemical oxidation can also lead to the degradation of this compound. While specific pathways are less detailed in the literature compared to biodegradation, oxidation generally targets the propenyl side chain and the phenolic hydroxyl group.

Analytical Methodologies

Accurate monitoring of this compound degradation requires robust analytical methods for the separation and quantification of the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for analyzing this compound and its degradation products.

Parameter Method 1 Method 2
Column Lichrospher 100 RP-18 (5 µm)ZORBAX SB-C-18 (3.5 µm, 2.1 x 150 mm)
Mobile Phase Gradient of methanol and aqueous acetic acidGradient of 0.1% (v/v) TFA in water (A) and 0.085% (v/v) TFA in ACN (B)
Flow Rate Not specified0.35 mL/min
Detection UV at 270 nmDAD at 220 nm
Reference

Sample Preparation: Samples from bioconversion broths are typically centrifuged to remove cells, and the supernatant is filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile degradation products.

  • Sample Preparation: For aqueous samples, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds. The sample is heated (e.g., 50°C for 1 hour) to facilitate the release of analytes.

  • GC Conditions: An HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. A typical temperature program starts at an initial temperature (e.g., 40°C), ramps up to a final temperature (e.g., 240°C), and holds for a few minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV is typically used.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a general experimental workflow.

Isoeugenol_Biodegradation cluster_path1 Epoxide-Diol Pathway cluster_path3 Further Metabolism cluster_path4 Dimerization This compound This compound Isoeugenol_epoxide This compound-epoxide This compound->Isoeugenol_epoxide Epoxidation Vanillin Vanillin This compound->Vanillin this compound monooxygenase Dehydrodithis compound Dehydrodithis compound This compound->Dehydrodithis compound Isoeugenol_diol This compound-diol Isoeugenol_epoxide->Isoeugenol_diol Hydrolysis Isoeugenol_diol->Vanillin Cleavage Vanillic_acid Vanillic acid Vanillin->Vanillic_acid Oxidation Guaiacol Guaiacol Vanillic_acid->Guaiacol Decarboxylation Photodegradation_Pathway This compound This compound Dimer syn-7,4'-oxyneolignan (Dimeric product) This compound->Dimer Photo-induced oxidation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Prep Culture Preparation (for Biodegradation) Incubation Incubation with This compound Culture_Prep->Incubation Sample_Prep Sample Preparation (for Photodegradation) Irradiation Irradiation with Light Source Sample_Prep->Irradiation Sampling Time-course Sampling Incubation->Sampling Irradiation->Sampling Extraction Product Extraction Sampling->Extraction Quantification HPLC / GC-MS Quantification Extraction->Quantification Identification MS / NMR Identification Quantification->Identification

References

An In-depth Technical Guide to the Spectroscopic Analysis of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of isoeugenol, a phenylpropanoid commonly found in essential oils. The document details the principles and data interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this compound, offering valuable insights for its identification, quantification, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its identity and purity.

1.1. ¹H NMR Spectroscopy of this compound

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are characteristic of the this compound structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
-OH~5.53s-
Ar-H6.83 - 6.86m-
=CH-6.32dq15.7, 1.6
=CH-6.07dq15.7, 6.6
-OCH₃3.90s-
-CH₃1.86dd6.6, 1.6

Data sourced from multiple references.[1][2][3]

1.2. ¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C=O (Ar-O)149.7
C=C (Ar)146.6, 145.1, 132.4, 121.6, 118.7, 114.5, 109.1
C=C (alkene)130.5, 124.5
-OCH₃55.9
-CH₃18.5

Data compiled from multiple sources.[2][4]

1.3. Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

  • Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, ether, aromatic, and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400O-H stretchPhenolic -OH
~3000-2850C-H stretchAromatic and aliphatic C-H
~1600, ~1510, ~1460C=C stretchAromatic ring
~1265C-O-C stretchAryl-alkyl ether
~960C-H out-of-plane bendtrans-alkene

Data obtained from various sources.

2.1. Experimental Protocol for IR Analysis

The IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using the following methods:

  • Attenuated Total Reflectance (ATR)-FTIR: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum. This is a rapid and common method that requires minimal sample preparation.

  • Thin Film: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Mount the plates in the spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and conjugated double bonds in this compound.

Table 4: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm)
Ethanol~258
Chloroform~258-260

Note: The λmax can be influenced by the solvent and the pH of the solution.

3.1. Experimental Protocol for UV-Vis Analysis

A typical procedure for the UV-Vis analysis of this compound involves:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. A common concentration is in the range of 10-100 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Visualizations

4.1. Chemical Structure of this compound

isoeugenol_structure cluster_ring a1 C a2 C a1->a2 a6 C a1->a6 oh OH a1->oh a3 C a2->a3 a2->a3 och3 OCH₃ a2->och3 a4 C a3->a4 a5 C a4->a5 a4->a5 propene CH=CH-CH₃ a4->propene a5->a6 a6->a1

Caption: Chemical structure of this compound.

4.2. General Workflow for Spectroscopic Analysis

spectroscopic_workflow start This compound Sample nmr NMR Analysis (¹H and ¹³C) start->nmr ir IR Analysis (FTIR-ATR) start->ir uv UV-Vis Analysis start->uv data_proc Data Processing and Interpretation nmr->data_proc ir->data_proc uv->data_proc report Structural Elucidation and Quantitative Analysis data_proc->report

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isoeugenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoeugenol, a phenylpropanoid compound found in the essential oils of various plants. Valued for its aromatic properties and potential biological activities, understanding its solubility is critical for its application in research, pharmaceuticals, and fragrance industries. This document details quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different solvents, a crucial factor for formulation, extraction, and analytical procedures. While it is generally characterized by poor water solubility, it exhibits excellent solubility in many common organic solvents.[1] The following table summarizes the available data.

SolventQualitative SolubilityQuantitative Data (at specified temp.)
Dimethyl Sulfoxide (DMSO)Soluble≥21.7 mg/mL[2]
Ethanol (EtOH)Soluble / Miscible[3][4]≥32 mg/mL
EtherMiscibleNot specified
MethanolSparingly SolubleNot specified
ChloroformSolubleNot specified
BenzeneSlightly SolubleNot specified
Propylene GlycolMiscibleNot specified
Fixed OilsSolubleNot specified
KeroseneSolubleNot specified
Paraffin OilCloudyNot specified
GlycerinInsolubleNot specified
WaterInsoluble / Slightly Soluble810 mg/L at 25 °C

Experimental Protocol for Solubility Determination

Determining the precise solubility of a compound like this compound requires a robust and reproducible methodology. The following protocol outlines a standard procedure based on the shake-flask method, a common technique for assessing equilibrium solubility, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment
  • Test Substance: High-purity this compound (>98%)

  • Solvents: HPLC or analytical grade organic solvents and purified water

  • Apparatus:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector or GC-MS system

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved this compound.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 g) for several minutes.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.

Quantitative Analysis
  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Analysis: Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV or GC-MS.

    • For HPLC: A common method involves a C18 reversed-phase column with a mobile phase of methanol and water, with UV detection at an appropriate wavelength (e.g., 270 nm).

    • For GC-MS: This method is suitable for the volatile nature of this compound and provides high sensitivity and specificity.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted supernatant. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is expressed as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Dilution cluster_analysis 5. Quantitative Analysis cluster_result 6. Result prep Preparation add_solid Add excess this compound to vial add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temp. (e.g., 24-48h) add_solvent->shake equilibration Equilibration centrifuge Centrifuge to pellet undissolved solid shake->centrifuge separation Phase Separation filter Filter supernatant (0.22 µm filter) centrifuge->filter sampling Sampling & Dilution dilute Dilute sample to known concentration filter->dilute hplc_gcms Analyze via HPLC-UV or GC-MS dilute->hplc_gcms analysis Quantitative Analysis calculate Calculate solubility from calibration curve hplc_gcms->calculate result Result

Workflow for Determining this compound Solubility.

References

The Pharmacological Landscape of Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenol, a phenylpropanoid found in the essential oils of various plants, including clove, nutmeg, and cinnamon, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, anticancer, and analgesic effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. This compound integrates into the lipid bilayer, leading to increased membrane fluidity and permeability in a non-disruptive, detergent-like manner.[1][2][3] This disruption of the cell membrane's integrity ultimately results in bacterial cell death.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli312.5312.5[4]
Listeria innocua600 - 1000-[5]
Salmonella typhimurium312.5312.5
Staphylococcus aureus312.5625
Bacillus cereus312.5625
Shigella dysenteriae625625
Experimental Protocol: Determination of MIC and MBC

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to the desired final concentration (typically 5 x 10⁵ CFU/mL) in the broth.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

G Experimental Workflow for MIC/MBC Determination cluster_prep Preparation cluster_assay Assay cluster_determination Determination prep_iso Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_iso->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (18-24h, 37°C) inoculation->incubation mic_det Determine MIC (Lowest concentration with no visible growth) incubation->mic_det subculture Subculture from 'no growth' wells onto agar plates mic_det->subculture mbc_det Determine MBC (≥99.9% reduction in inoculum) subculture->mbc_det

Workflow for MIC and MBC determination.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Mechanism of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

G Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK_pathway->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 induces Pro_inflammatory Pro-inflammatory Mediators (NO, PGs) iNOS_COX2->Pro_inflammatory This compound This compound This compound->MAPK_pathway inhibits This compound->IKK inhibits

This compound's inhibition of NF-κB and MAPK pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

The inhibitory effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antioxidant Properties

This compound possesses significant antioxidant activity, which is attributed to its phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals. This property is believed to contribute to its other pharmacological effects, including its anti-inflammatory and anticancer activities.

Table 2: In Vitro Antioxidant Activity of this compound
AssayEC₅₀ (µg/mL)Reference
DPPH Radical Scavenging17.1
ABTS Radical Scavenging87.9
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.

Table 3: Cytotoxic Activity (IC₅₀) of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
HT-29Colon CancerNot specified, but inhibits proliferation
A431Skin CarcinomaInduces G₀/G₁ arrest
MDA-MB-231Breast Cancer52.39
A549Lung Cancer59.70
DU145Prostate Cancer47.84
A2780Ovarian Cancer42.15
HepG2Liver Cancer~1152 (189.29 µg/mL)
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Analgesic Properties

This compound has been reported to possess analgesic properties, suggesting its potential as a pain-relieving agent. This effect is likely mediated through its anti-inflammatory actions and potentially through direct interactions with pain signaling pathways.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a common method to screen for peripherally acting analgesics.

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into groups: control (vehicle), standard drug (e.g., diclofenac sodium), and test groups (different doses of this compound).

  • Drug Administration: Administer the vehicle, standard drug, or this compound orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally to induce the writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes.

  • Calculation: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Other Pharmacological Activities

Effects on Glucose Metabolism

Recent studies have shown that this compound can enhance glucose uptake in muscle cells. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK)/p38MAPK/AS160 signaling pathway, which is independent of insulin. This suggests a potential role for this compound in the management of metabolic disorders.

G This compound-induced Glucose Uptake Pathway This compound This compound AMPK AMPK This compound->AMPK activates p38MAPK p38 MAPK AMPK->p38MAPK activates AS160 AS160 p38MAPK->AS160 activates GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

AMPK-mediated glucose uptake by this compound.

Skin Sensitization

It is important to note that while this compound has numerous beneficial pharmacological properties, it is also a known skin sensitizer in some individuals. The mechanism is thought to involve the formation of a reactive hydroxy quinone methide intermediate that can covalently bind to skin proteins, triggering an immune response.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its well-characterized antimicrobial and anti-inflammatory mechanisms, coupled with emerging evidence of its antioxidant, anticancer, and metabolic regulatory effects, make it a compelling candidate for further investigation in drug discovery and development. However, its potential for skin sensitization necessitates careful consideration in topical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

The In Vitro Toxicological Profile of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoeugenol, a phenylpropene compound, is a key component of various essential oils and is widely utilized as a fragrance and flavoring agent. Its structural similarity to known rodent carcinogens like safrole has necessitated a thorough evaluation of its toxicological profile. This technical guide provides a comprehensive analysis of the in vitro toxicology of this compound, focusing on its cytotoxicity, genotoxicity, and impact on cellular oxidative stress. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to offer a complete resource for researchers in toxicology and drug development.

Cytotoxicity Profile

This compound exhibits dose-dependent cytotoxicity across various cell lines. The primary mechanisms involve the induction of apoptosis and necrosis, often linked to mitochondrial dysfunction and membrane damage. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) varies depending on the cell type and exposure duration.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on different human cell lines as measured by the MTT assay.

Cell LineAssayConcentration RangeExposure TimeKey Finding (CC50 / IC50)
Human Submandibular Gland (HSG)MTTNot specifiedNot specifiedCC50: 0.0523 mM[1][2]
Salivary Gland Tumor (HSG)DNA Synthesis InhibitionNot specifiedNot specifiedLess cytotoxic than its dimers, more than eugenol[3][4]
Human Gingival Fibroblast (HGF)DNA Synthesis InhibitionNot specifiedNot specifiedLess cytotoxic than its dimers, more than eugenol[3]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been evaluated in multiple systems. While it is generally considered non-mutagenic in bacterial assays, some studies indicate it can induce chromosomal aberrations in mammalian cells at cytotoxic concentrations.

Quantitative Genotoxicity and Mutagenicity Data
Assay TypeSystem/Cell LineMetabolic ActivationConcentrationResult
Ames TestS. typhimurium (TA97, TA98, TA100, TA102, TA1535, TA1537, TA1538)With & Without S9Up to 600 µ g/plate Negative
Ames TestE. coli (WP2 uvrA)With & Without S9Not specifiedNegative
Sister Chromatid ExchangeHuman LymphocytesNot specified0.25 - 0.5 mMPositive
Chromosomal AberrationsChinese Hamster Ovary (CHO)With & Without S9Not specifiedNegative
Unscheduled DNA SynthesisRat HepatocytesNot applicableUp to 1.0 mMNegative
In vivo Micronucleus TestMouse Peripheral BloodNot applicableUp to 600 mg/kgNegative in males, Positive in females
Experimental Protocol: Alkaline Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA strand breaks in individual cells.

  • Cell Preparation and Treatment: Treat cells with various concentrations of this compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with 0.5-1.0% low-melting-point (LMP) agarose at a 1:10 (v/v) ratio at 37°C. Quickly pipette 75-100 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind DNA "nucleoids".

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of approximately 0.7 V/cm and run the electrophoresis for 20-30 minutes at 4°C. DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently remove the slides and wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Oxidative Stress Induction

A key mechanism underlying this compound's toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to subsequent damage to cellular macromolecules, including DNA, lipids, and proteins.

Quantitative Oxidative Stress Data
Cell LineAssayConcentration RangeResult
Human Submandibular Cell LineDCF Staining5 - 500 µMSignificant, dose-dependent increase in ROS production
Human Submandibular Cell LineGSH Levels1000 µMSignificant reduction in cellular glutathione (GSH) levels
Experimental Protocol: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 24-well or 96-well plate) and treat with this compound as described for the cytotoxicity assay. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS or serum-free medium.

  • Staining: Add medium containing 10-25 µM DCFH-DA to each well. Incubate the plate at 37°C for 30-45 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: Wash the cells again with PBS to remove excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize ROS production using a fluorescence microscope.

  • Data Normalization: The fluorescence intensity can be normalized to cell number or total protein content to account for differences in cell density.

Visualization of Toxicological Pathways and Workflows

Signaling Pathway: this compound-Induced Apoptosis

This compound can induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. This process is initiated by an increase in intracellular ROS, which disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation.

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Logical Workflow: In Vitro Toxicological Assessment

The following diagram outlines a standard workflow for the in vitro toxicological evaluation of a chemical compound like this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Test Compound (this compound) CellCulture Cell Line Selection & Culture Start->CellCulture DoseFinding Dose-Range Finding (e.g., MTT Assay) CellCulture->DoseFinding Cytotoxicity Cytotoxicity (LDH, Apoptosis Assay) DoseFinding->Cytotoxicity Genotoxicity Genotoxicity (Comet, Micronucleus) DoseFinding->Genotoxicity Mechanism Mechanism of Action (ROS, Pathway Analysis) DoseFinding->Mechanism Analysis Data Analysis & Interpretation Cytotoxicity->Analysis Genotoxicity->Analysis Mechanism->Analysis Conclusion Toxicological Profile & Risk Assessment Analysis->Conclusion

Caption: A generalized workflow for in vitro toxicological assessment.

Conclusion

The in vitro toxicological profile of this compound is characterized by moderate cytotoxicity, driven primarily by the induction of oxidative stress and the subsequent activation of the mitochondrial apoptosis pathway. While it is not mutagenic in bacterial systems, its potential to cause chromosomal damage in mammalian cells at higher, cytotoxic concentrations warrants consideration. The data and protocols presented in this guide serve as a foundational resource for the continued safety evaluation and mechanistic investigation of this compound in various scientific and industrial applications.

References

A Technical Guide to the History and Application of Isoeugenol in Flavors and Fragrances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich history of isoeugenol, a key aroma chemical that has significantly shaped the flavor and fragrance industries. From its discovery in the late 19th century to its use in iconic perfumes and its role as a precursor to vanillin, this compound's journey is one of scientific innovation and sensory appeal. This document provides a technical overview of its synthesis, analysis, and the biological mechanisms underlying its distinct aroma.

A Historical Perspective on this compound

This compound, a phenylpropanoid, was first prepared in 1891 by two German research groups through the isomerization of eugenol.[1] This discovery unlocked a new palette of warm, spicy, and floral notes for perfumers and flavorists. Naturally occurring in essential oils of plants like ylang-ylang (Cananga odorata), clove, and nutmeg, this compound's availability from both natural and synthetic sources has contributed to its widespread use.[1][2][3]

One of the earliest and most significant applications of this compound was as a precursor in the manufacture of vanillin, a pivotal development in the history of flavor chemistry.[2] Its distinct aroma, reminiscent of carnation and cloves, also led to its inclusion in numerous fragrance compositions. Notably, this compound was a key ingredient in François Coty's groundbreaking perfume, L'Origan, launched in 1905, which is considered a precursor to many other iconic fragrances.

The commercial production of this compound was well-established by the mid-20th century. In 1983, the production volume of this compound by five major manufacturers was reported to be between 21,000 and 212,000 pounds.

Physicochemical and Sensory Properties

This compound exists as two geometric isomers, cis-(Z) and trans-(E). The trans isomer is a crystalline solid, while the cis isomer is a liquid at room temperature. The mixture of these isomers is commonly used in commercial applications. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₂
Molar Mass164.20 g/mol
AppearancePale yellow oily liquid
Boiling Point266 °C
Melting Point-10 °C
Solubility in Water810 mg/L
Vapor Pressure0.0135 mmHg
Odor Threshold0.11 µg/mL

Synthesis of this compound: From Classical to Modern Methods

The primary method for this compound synthesis has historically been the isomerization of eugenol, which is readily available from clove oil.

Classical Method: Alkali-Mediated Isomerization

The traditional synthesis involves heating eugenol in the presence of a strong base, such as potassium hydroxide, often in a high-boiling point solvent like a diol. This process promotes the migration of the double bond from the allyl to the propenyl position, yielding a mixture of cis- and trans-isoeugenol.

Experimental Protocol: Alkali-Mediated Isomerization of Eugenol

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 110.0 g of 1,2-propanediol and 35.0 g of potassium hydroxide.

  • Addition of Eugenol: Stir the mixture until the potassium hydroxide is dissolved. Under a nitrogen atmosphere, add 30.0 g of eugenol.

  • Reaction: Heat the mixture to 165°C and maintain it under reflux for 8 hours.

  • Work-up: Cool the reaction mixture and acidify with 50% sulfuric acid to a pH of 3-4.

  • Extraction: Add 300 ml of toluene, stir, and filter the mixture. Separate the organic phase from the filtrate. Extract the aqueous phase again with toluene and combine the organic phases.

  • Purification: Wash the combined organic phase with water until neutral. Remove the toluene using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound.

Modern Catalytic Isomerization

More recent methods employ transition metal catalysts, such as ruthenium or rhodium, to achieve the isomerization under milder conditions and with potentially higher selectivity for the desired isomer.

Analytical Methodologies for this compound

A variety of analytical techniques have been employed for the identification and quantification of this compound in different matrices.

Classical Qualitative Analysis

Historically, classical methods would have been used for the qualitative identification of this compound. These methods rely on chemical reactions that produce a characteristic change, such as the formation of a precipitate or a color change.

Experimental Protocol: Ferric Chloride Test for Phenols

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as ethanol.

  • Reagent Addition: Add a few drops of a dilute ferric chloride solution to the sample solution.

  • Observation: The presence of a phenolic hydroxyl group, as in this compound, is indicated by the formation of a distinct color, which can range from green to purple.

Modern Instrumental Analysis

Modern analysis of this compound relies on chromatographic and spectroscopic techniques, which offer high sensitivity and selectivity. A summary of common methods is provided in Table 2.

Analytical TechniqueSample MatrixSample PreparationDetection MethodReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS)Fishery ProductsAcetonitrile extraction and dispersive solid-phase extraction (d-SPE)Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)PerfumesAcetonitrile dilutionUV or Fluorescence Detection
Headspace Solid-Phase Microextraction coupled to GC-MS (HS-SPME-GC-MS)Aquaculture ProductsHomogenization with water and heatingMass Spectrometry (MS)

Experimental Protocol: GC-MS Analysis of this compound in Fishery Products

  • Sample Preparation: Homogenize the fish tissue sample.

  • Extraction: Perform an extraction with acetonitrile.

  • Clean-up: Use a dispersive solid-phase extraction (d-SPE) with MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents to remove interfering matrix components.

  • Analysis: Inject the cleaned-up extract into a GC-MS system. The this compound is separated on a capillary column and detected by a mass spectrometer, allowing for both quantification and confirmation of its identity.

The Olfactory Perception of this compound

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium.

Olfactory Receptors and Signaling Pathway

Research has identified specific olfactory receptors that are activated by this compound. For instance, the mouse olfactory receptor Olfr73 has been shown to respond to this compound. The binding of this compound to its cognate OR initiates a downstream signaling cascade. While the canonical olfactory signaling pathway involves the G-protein Gαolf and subsequent activation of adenylyl cyclase, studies have also implicated other G-proteins, such as Gαo and Gαq, in olfactory signaling. The activation of these G-proteins leads to changes in intracellular second messenger concentrations, such as cyclic AMP (cAMP) or inositol trisphosphate (IP₃), ultimately resulting in the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain.

olfactory_signaling_pathway cluster_neuron Olfactory Sensory Neuron This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds G_protein G-protein (Gαolf / Gαo / Gαq) OR->G_protein Activates Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector Activates Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Generates Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Figure 1. Simplified olfactory signaling pathway for this compound.

Experimental Workflow: From Isolation to Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a natural source, such as clove oil.

experimental_workflow cluster_workflow Workflow for this compound Isolation and Analysis Start Clove Buds Distillation Steam Distillation Start->Distillation Isolate Eugenol-rich oil Extraction Solvent Extraction (e.g., with Toluene) Distillation->Extraction Separate Eugenol Isomerization Alkali-Mediated Isomerization Extraction->Isomerization Convert Eugenol to this compound Purification Vacuum Distillation Isomerization->Purification Remove impurities Analysis Instrumental Analysis (GC-MS, HPLC) Purification->Analysis Identify and Quantify Result Pure this compound (cis/trans mixture) Analysis->Result

Figure 2. General experimental workflow for this compound.

Conclusion

This compound has a long and storied history in the flavor and fragrance industries, from its early use in iconic perfumes to its crucial role in the synthesis of vanillin. Its unique sensory properties continue to make it a valuable ingredient for creating warm, spicy, and floral notes. The development of sophisticated analytical techniques has allowed for its precise quantification and quality control. Furthermore, ongoing research into its interaction with olfactory receptors is deepening our understanding of the molecular basis of smell. This guide provides a comprehensive technical overview for researchers and professionals, highlighting the enduring importance of this compound in the world of aroma science.

References

An In-depth Technical Guide to Isoeugenol: Structural Analogues and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a naturally occurring phenylpropanoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a structural isomer of eugenol, this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with enhanced or novel biological properties. This technical guide provides a comprehensive overview of this compound's structural analogues and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.

Core Structure and Chemical Modifications

This compound (2-methoxy-4-(prop-1-en-1-yl)phenol) possesses a reactive phenolic hydroxyl group and a propenyl side chain, both of which are amenable to various chemical modifications. These modifications have led to the development of numerous structural analogues, including ethers, esters, glycosides, Schiff bases, chalcones, and heterocyclic derivatives, each with distinct physicochemical and biological profiles.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound derivatives often involves targeting the phenolic hydroxyl group or the double bond of the propenyl side chain. Common synthetic strategies include:

  • Etherification: The phenolic hydroxyl group can be readily converted to an ether linkage. A one-step green synthesis of this compound methyl ether has been reported using dimethyl carbonate (DMC) and a phase-transfer catalyst.[1]

  • Esterification: Ester derivatives of this compound can be synthesized through various esterification methods, including the Steglich esterification.[2]

  • Glycosylation: Glycoconjugates of this compound can be prepared using click chemistry, coupling a propargylated this compound with an azido sugar.[3]

  • Mannich Reaction: Mannich bases of eugenol, a close isomer, have been synthesized, suggesting a similar approach could be applied to this compound.[4]

  • Chalcone Synthesis: this compound-containing chalcones can be synthesized through a multi-step process involving alkylation, azidation, aldol condensation, and finally an azide-alkyne cycloaddition.[5]

  • Schiff Base Formation: Schiff bases can be synthesized by the condensation of an appropriate amine with an aldehyde or ketone derivative of this compound.

  • Dimerization: Dehydrodithis compound, a dimer of this compound, can be synthesized through oxidative coupling reactions.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

This compound and its analogues exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial action is often attributed to the disruption of microbial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its Analogues

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
This compoundEscherichia coli312.5312.5
This compoundListeria monocytogenes312.5312.5
This compoundSalmonella typhimurium312.5312.5
This compoundStaphylococcus aureus (MRSA)0.25 - 1.0-
This compoundPseudomonas aeruginosa0.5 - 2.0-
This compoundCandida spp.0.5 - 1.5-
Antioxidant Activity

The phenolic hydroxyl group in this compound is a key contributor to its antioxidant properties, enabling it to scavenge free radicals. The antioxidant capacity of its derivatives is highly dependent on the nature of the chemical modifications.

Table 2: Antioxidant Activity of this compound and its Derivatives

Compound/DerivativeAssayIC50/EC50 (µg/mL)Reference
This compoundDPPH17.1
This compoundABTS87.9
EugenolDPPH22.6
EugenolABTS146.5
EthyleugenolDPPH> 100
Anti-inflammatory Activity

This compound and several of its derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, this compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. Glyceryl-isoeugenol and eugenolol have demonstrated suppression of LPS-induced iNOS expression by down-regulating NF-κB and AP-1.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Eugenol Derivative 1CIn vitro anti-inflammatory133.8
Diclofenac sodium (Standard)In vitro anti-inflammatory54.32
Anticancer Activity

A growing body of evidence suggests that this compound and its derivatives have potential as anticancer agents. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.

Table 4: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
This compound-based compound 1HT29 (Colon cancer)-
This compound-based compound 2HT29 (Colon cancer)-
Eugenol-1,2,3-triazole derivative 9MDA-MB-231 (Breast cancer)6.91
Eugenol-1,2,3-triazole derivative 9MCF-7 (Breast cancer)3.15
Doxorubicin (Standard)MDA-MB-231 (Breast cancer)6.58
Doxorubicin (Standard)MCF-7 (Breast cancer)3.21

Signaling Pathways Modulated by this compound and Derivatives

The biological activities of this compound and its analogues are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition can occur at multiple levels, including the prevention of IκBα degradation and the nuclear translocation of the p65 subunit.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB (Inactive complex) NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB Degradation of IκBα This compound This compound & Derivatives This compound->IKK Inhibition This compound->IkappaB_NFkappaB Inhibition of IκBα degradation This compound->NFkappaB_n Inhibition of Translocation DNA DNA NFkappaB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

NF-κB signaling pathway inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to modulate MAPK signaling, particularly the ERK1/2 and p38 pathways, which contributes to its anti-inflammatory and anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MEKK MEKK Receptor->MEKK Activation MKK3_6 MKK3/6 MEKK->MKK3_6 MKK1_2 MEK1/2 MEKK->MKK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylation ERK1_2 ERK1/2 MKK1_2->ERK1_2 Phosphorylation AP1 AP-1 p38->AP1 Activation ERK1_2->AP1 Activation This compound This compound & Derivatives This compound->MKK3_6 Inhibition This compound->MKK1_2 Inhibition Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Transcription

MAPK signaling pathway modulation by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Eugenol, an isomer of this compound, has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in breast cancer cells. It is plausible that this compound and its derivatives may exert similar effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Isoeugenol_analogues This compound Analogues Isoeugenol_analogues->PI3K Inhibition Isoeugenol_analogues->Akt Inhibition

PI3K/Akt signaling pathway and potential inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare serial dilutions of test compound in broth medium C Inoculate microplate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination.
  • Preparation of Test Compounds: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with inoculum, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare various concentrations of test compound B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate % scavenging activity and IC50 value E->F

Workflow for DPPH assay.
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the this compound derivative in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add a specific volume of each dilution of the test compound to the wells. Then, add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer and Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

MTT_Workflow cluster_treatment Cell Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition A Seed cells in a 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and IC50 value G->H

Workflow for MTT assay.
  • Cell Culture and Treatment: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Conclusion

This compound and its structural analogues represent a promising class of compounds with a wide range of therapeutic applications. Their facile synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound derivatives, including their synthesis, biological evaluation, and mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the lead compounds will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications.

References

Isoeugenol biosynthesis in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isoeugenol Biosynthesis in Plants

Introduction

This compound is a phenylpropanoid, a class of aromatic organic compounds widely produced by plants. It is a key component of the essential oils of many plant species, such as petunia, and contributes significantly to their floral scent, playing a role in attracting pollinators.[1][2] Beyond its ecological function, this compound is of significant interest in the flavor, fragrance, and pharmaceutical industries.[3] This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, reaction mechanisms, and key experimental methodologies used to elucidate this pathway.

The Core Biosynthetic Pathway

The formation of this compound originates from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. This central pathway provides the precursors for a vast array of plant secondary metabolites, including lignins, flavonoids, and stilbenes.[4][5] The dedicated steps leading to this compound involve the formation of coniferyl alcohol, its subsequent acylation, and a final reductive step.

  • From L-Phenylalanine to Coniferyl Alcohol : The initial phase of the pathway involves a series of enzymatic reactions that convert L-phenylalanine into coniferyl alcohol, a key intermediate in lignin and lignan synthesis. The enzymes involved in this multi-step process include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), and several reductases and methyltransferases.

  • Formation of Coniferyl Acetate : Early research suggested that phenylpropenes like this compound were synthesized from phenylpropenols, but the precise mechanism was unclear. It was later discovered that coniferyl alcohol is not the direct substrate for the final reductive step. Instead, it must first be acylated. In petunia (Petunia hybrida), an acetyltransferase is involved in converting coniferyl alcohol to coniferyl acetate. This esterification is a critical activation step.

  • Reductive Formation of this compound : The final and defining step is the NADPH-dependent reduction of coniferyl acetate, catalyzed by the enzyme This compound Synthase (IGS) . This enzyme belongs to the PIP family of reductases. The reaction involves the reductive removal of the acetate group and the formation of a double bond in the propenyl side chain at the C8=C7 position, yielding this compound.

Isoeugenol_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA ... ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD ConAc Coniferyl Acetate ConAlc->ConAc CFAT This compound This compound ConAc->this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

The Key Enzyme: this compound Synthase (IGS)

This compound Synthase (IGS, EC 1.1.1.319) is the pivotal enzyme that dictates the formation of this compound from coniferyl acetate. It is a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone reductase, and phenylcoumaran benzylic ether reductase) family of NADPH-dependent reductases.

Reaction Mechanism

The catalytic mechanism of IGS and its close homolog, Eugenol Synthase (EGS), is proposed to proceed through a quinone-methide intermediate. The reaction is initiated by the deprotonation of the 4-hydroxyl group on the phenyl ring of coniferyl acetate. This is followed by the loss of the acetate leaving group, which generates a transient and highly reactive quinone-methide intermediate. The stereospecificity of the final product—this compound versus eugenol—is determined by where the hydride from NADPH attacks this intermediate. For this compound synthesis, the hydride attacks the C9 carbon of the propenyl side chain. In contrast, attack at the C7 carbon results in the formation of eugenol.

IGS_Reaction_Mechanism cluster_reactants cluster_products ConiferylAcetate Coniferyl Acetate IGS IGS Enzyme NADPH NADPH QM Quinone-Methide Intermediate IGS->QM - Acetate Acetate Acetate NADP NADP+ This compound This compound QM->this compound + H- (from NADPH) at C9

Caption: Proposed reaction mechanism for this compound Synthase (IGS).
Quantitative Enzyme Data

The kinetic properties of IGS have been characterized in several plant species. This data is crucial for understanding the enzyme's efficiency and for potential applications in metabolic engineering.

EnzymePlant SourceSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
IGS1 Petunia hybridaConiferyl Acetate1600--
IvAIS1 Illicium verumConiferyl Acetate438.4 ± 44.3--
AsIGS Asarum sieboldiiConiferyl Acetate1221027.976.26

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. A common workflow involves the identification of candidate genes, heterologous expression, and in vitro characterization of the encoded enzyme.

Protocol: Heterologous Expression and In Vitro Assay of IGS

This protocol outlines the key steps for functionally characterizing a candidate IGS gene.

  • Gene Isolation and Cloning :

    • A candidate IGS gene is identified from a plant tissue known to produce this compound, often through transcriptome sequencing (EST collections).

    • The full-length cDNA of the candidate gene is amplified via PCR and cloned into an E. coli expression vector (e.g., a pET-based vector with a His-tag).

  • Heterologous Protein Expression :

    • The expression vector is transformed into a suitable E. coli strain (e.g., BL21).

    • The bacterial culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

    • Cells are harvested by centrifugation after a period of incubation.

  • Protein Purification :

    • The harvested cells are lysed to release the cellular contents.

    • The recombinant protein (e.g., His-tagged IGS) is purified from the crude lysate using affinity chromatography (e.g., Ni-NTA resin).

    • The purity and concentration of the enzyme are determined (e.g., by SDS-PAGE and Bradford assay).

  • In Vitro Enzyme Assay :

    • The reaction mixture is prepared containing a buffer (e.g., pH 6.5), the purified IGS enzyme, the substrate (coniferyl acetate), and the cofactor (NADPH).

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis :

    • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis A 1. Identify & Isolate Candidate IGS Gene B 2. Clone into E. coli Expression Vector A->B C 3. Transform E. coli & Induce Expression B->C D 4. Purify Recombinant IGS Protein C->D E 5. Perform In Vitro Enzyme Assay (Substrate: Coniferyl Acetate) D->E F 6. Extract Products E->F G 7. Analyze by GC-MS F->G H 8. Confirm this compound Production G->H

References

Methodological & Application

Application Note: Quantification of Isoeugenol in Essential Oils using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-012

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of isoeugenol in essential oil samples. This compound is a phenylpropanoid commonly found in various essential oils and is utilized in flavorings, fragrances, and pharmaceuticals.[1] The described method employs a C18 column with UV detection, providing a reliable and efficient analytical solution for quality control and research purposes. The protocol covers sample preparation, instrument parameters, and method validation in accordance with ICH guidelines.

Principle

This method separates this compound from other components in an essential oil matrix using reverse-phase chromatography. A non-polar stationary phase (C18) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water, sometimes with an acid modifier.[2][3] The separation is based on the differential partitioning of the analytes between the two phases. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.[3]

Apparatus and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data Station (CDS) for data acquisition and processing.

  • Columns and Consumables:

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

    • HPLC vials and caps.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Purified water (Type I).

    • Acetic acid or phosphoric acid (optional, for mobile phase modification).[2]

    • Essential oil sample(s).

Experimental Protocols

Preparation of Mobile Phase

A common mobile phase for the analysis of this compound and related compounds is a mixture of an organic solvent and an aqueous solution.

  • Mobile Phase Example: Methanol and water (e.g., 60:40 v/v) or Acetonitrile and water.

  • Procedure:

    • Measure the required volumes of the organic solvent and water.

    • Mix thoroughly.

    • If required, add a small amount of acid (e.g., 0.1% acetic acid) to the aqueous phase before mixing to improve peak shape.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol. Mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical concentration range could be 5 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or acetonitrile) and vortex to dissolve the oil.

  • Dilute to the mark with the same solvent and mix well. This creates an initial sample stock.

  • Perform a further dilution with the mobile phase to bring the expected this compound concentration within the range of the calibration curve.

  • Filter the final diluted sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

HPLC Chromatographic Conditions

The following table summarizes typical starting conditions for the analysis. Optimization may be required depending on the specific essential oil matrix and HPLC system.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time ~15 minutes

Data Presentation and Method Validation

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.

Comparison of Chromatographic Conditions

The table below presents a summary of conditions reported in the literature for the analysis of this compound and structurally similar compounds.

Table 1: Summary of Reported HPLC Conditions

Column Type Mobile Phase Flow Rate (mL/min) Detection (nm) Analyte(s)
Lichrospher 100 RP-18 Methanol and Acetic Acid Aqueous Solution (Gradient) Not Specified 270 Vanillin, Eugenol, this compound
Newcrom R1 Acetonitrile, Water, and Phosphoric Acid Not Specified Not Specified This compound
Wakosil–II C18 30 mM Ammonium Acetate Buffer (pH 4.7), Methanol, Acetonitrile (Gradient) Not Specified Not Specified 22 Essential Oil Components

| RP-C18 | Methanol:Water (63:37, v/v) | 1.0 | 280 | Eugenol |

Summary of Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used to quantify this compound or eugenol.

Table 2: Typical Method Validation Data

Parameter Typical Range / Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 - 6.79 ng/mL
Limit of Quantification (LOQ) 0.05 - 50.00 ng/mL
Accuracy (% Recovery) 95.0% - 104.0%

| Precision (% RSD) | < 2% |

Experimental Workflow

The logical flow of the entire analytical process, from sample receipt to final quantification, is depicted in the diagram below.

HPLC_Workflow Workflow for HPLC Quantification of this compound cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare this compound Standard Solutions hplc_system Inject into HPLC System - C18 Column - Isocratic Elution - UV Detection at 270 nm prep_standard->hplc_system Calibrate prep_sample Prepare Essential Oil Sample Solutions (Dilute & Filter) prep_sample->hplc_system Analyze acquire_data Acquire Chromatograms hplc_system->acquire_data process_data Integrate Peak Areas acquire_data->process_data quantify Calculate Concentration using Calibration Curve process_data->quantify

Caption: Experimental workflow from sample preparation to final quantification.

Data Analysis and Calculation

  • Calibration Curve: Plot a graph of the peak area of the this compound standard against its concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Using the peak area for this compound obtained from the sample chromatogram (y), calculate the concentration of this compound in the injected sample solution (x) using the regression equation.

  • Final Concentration: Adjust the calculated concentration for the dilution factors used during the sample preparation to determine the final concentration of this compound in the original essential oil sample.

Formula:

Concentration in Essential Oil (µg/mg) = (C * V * D) / W

Where:

  • C = Concentration from calibration curve (µg/mL)

  • V = Initial volume of sample stock (mL)

  • D = Final dilution factor

  • W = Weight of the essential oil sample (mg)

References

Application Notes and Protocols: In Vitro Cytotoxicity of Isoeugenol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoeugenol, a phenylpropanoid organic compound, is a structural isomer of eugenol and is found in the essential oils of various plants. It has garnered significant interest in cancer research due to its potential cytotoxic and pro-apoptotic effects on various cancer cell lines. These application notes provide a summary of the in vitro cytotoxic activity of this compound and detailed protocols for its evaluation.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, as determined by in vitro cytotoxicity assays.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
This compoundMDA-MB-231 (Breast)MTT52.39 ± 3.20[1]
This compoundA549 (Lung)MTT59.70 ± 2.74[1]
This compoundDU145 (Prostate)MTT47.84 ± 3.52[1]
This compoundA2780 (Ovarian)MTT42.15 ± 1.39[1]
This compoundA2780-cis (Ovarian)MTT60.35 ± 8.4[1]
This compound Derivative 2MCF-7 (Breast)Not Specified6.59
This compound Derivative 8MCF-7 (Breast)Not Specified8.07
This compound Derivative 10MCF-7 (Breast)Not Specified9.63
5-Fluorouracil (Reference)MCF-7 (Breast)Not Specified30.93
This compound-derived polyphenol 1Prostate Cancer CellsNot Specified21.04
This compound-derived polyphenol 2Prostate Cancer CellsNot Specified17.18
5-Fluorouracil (Reference)Prostate Cancer CellsNot Specified21.51

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines by assessing cell viability through the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in serum-free medium.

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value of this compound.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.

    • Include the following controls:

      • Untreated Control: Cells in medium only (for spontaneous LDH release).

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

      • Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.

      • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100

Signaling Pathways and Mechanisms of Action

This compound has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. In HT29 colon cancer cells, this compound-based compounds have been found to increase the Bax/Bcl2 ratio and the expression of Caspase-9 and Caspase-3, key mediators of the intrinsic apoptotic pathway. Furthermore, these compounds suppressed the expression of metastasis-related genes such as MMP-2, MMP-9, VEGF, and HIF-1α. In some cancer cell lines, the antiproliferative effects of this compound are mediated through the aryl hydrocarbon receptor (AhR).

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) start->incubate1 treat Treat with this compound (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt For Viability get_sup Collect Supernatant incubate2->get_sup For Cytotoxicity incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_sol Add Solubilizer (DMSO) incubate_mtt->add_sol read_mtt Read Absorbance (570nm) add_sol->read_mtt add_ldh_reagent Add LDH Reaction Mix get_sup->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_metastasis Metastasis Regulation This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mmp MMP-2, MMP-9 This compound->mmp Inhibits vegf VEGF This compound->vegf Inhibits hif1a HIF-1α This compound->hif1a Inhibits bcl2->bax Inhibits cas9 Caspase-9 bax->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis metastasis Metastasis mmp->metastasis vegf->metastasis hif1a->metastasis

Caption: Signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for Evaluating the Antibacterial Mechanism of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to evaluate the antibacterial mechanism of isoeugenol, a promising natural antimicrobial agent. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction to this compound's Antibacterial Activity

This compound, a naturally occurring phenolic compound found in essential oils of plants like cloves and cinnamon, has demonstrated significant antibacterial properties against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanisms of action involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, and potentially the induction of oxidative stress.[1][3][4] Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent or food preservative.

Key Antibacterial Mechanisms of this compound

The antibacterial action of this compound is multifaceted. The primary reported mechanisms include:

  • Disruption of Cell Membrane Integrity : this compound interacts with the phospholipid bilayer of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as ions, ATP, and proteins. This action is described as a non-disruptive, detergent-like mechanism.

  • Inhibition of Cellular Enzymes : this compound has been shown to inhibit the activity of vital bacterial enzymes. For instance, it is suggested to inhibit H+-ATPase, which can lead to intracellular acidification. Molecular docking studies also suggest a potential interaction with Penicillin-Binding Protein 3 (PBP3), which is involved in cell wall synthesis.

  • Induction of Reactive Oxygen Species (ROS) : Some studies indicate that this compound can induce the production of ROS within bacterial cells, leading to oxidative stress and subsequent damage to cellular macromolecules like DNA and lipids.

Quantitative Data Summary

The following tables summarize the reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli-312.5
Escherichia coli-600
Pseudomonas aeruginosa-0.5 - 2.0
Pseudomonas aeruginosaClinical Isolates64
Staphylococcus aureusATCC 292130.5 - 2.0
Staphylococcus aureusMRSA0.25 - 1.0
Staphylococcus aureus-312.5
Enterococcus faecalisATCC 29212-
Listeria innocua-1000
Listeria monocytogenes-312.5
Bacillus subtilis-312.5
Salmonella typhimurium-312.5
Shigella dysenteriae-312.5

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacteria

Bacterial SpeciesStrainMBC (µg/mL)Reference
Pseudomonas aeruginosaClinical Isolates128
Escherichia coli-312.5
Staphylococcus aureus-312.5
Listeria monocytogenes-312.5
Bacillus subtilis-625
Salmonella typhimurium-625
Shigella dysenteriae-312.5

Experimental Protocols

Detailed methodologies for key experiments to elucidate the antibacterial mechanism of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Bacterial strains

  • Nutrient Broth (NB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is the lowest concentration of this compound with no visible growth.

  • To determine the MBC, subculture 100 µL from the wells showing no growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic effect of this compound over time.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile test tubes

  • Spectrophotometer

  • Agar plates

Procedure:

  • Prepare bacterial cultures to a concentration of approximately 10^7 CFU/mL in TSB.

  • Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the bacterial cultures.

  • Include a control tube with no this compound.

  • Incubate the tubes at 37°C with shaking.

  • At specific time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL against time to generate the time-kill curves.

Protocol 3: Cell Membrane Integrity Assay using Flow Cytometry

This protocol assesses damage to the bacterial cell membrane using propidium iodide (PI) and fluorescein diacetate (FDA) staining.

Materials:

  • This compound

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution

  • Fluorescein Diacetate (FDA) solution

  • Flow cytometer

Procedure:

  • Treat bacterial cells with this compound at various concentrations for a specific time.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS and stain with PI and FDA according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer. PI will enter and stain cells with compromised membranes red, while FDA will be cleaved by active esterases in viable cells, producing green fluorescence.

  • Quantify the percentage of viable, damaged, and dead cells.

Protocol 4: Measurement of Membrane Potential using DiSC3(5)

This protocol measures changes in bacterial membrane potential using the voltage-sensitive fluorescent dye DiSC3(5).

Materials:

  • This compound

  • Bacterial strains

  • Growth medium (e.g., LB broth)

  • DiSC3(5) dye

  • Fluorometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase and dilute to an appropriate OD600 (e.g., 0.2 for B. subtilis).

  • Add DiSC3(5) to the cell suspension (e.g., 1 µM final concentration) and incubate until a stable fluorescence baseline is achieved (quenching of fluorescence indicates dye uptake by polarized cells).

  • Add this compound at the desired concentration.

  • Monitor the fluorescence intensity over time. An increase in fluorescence (de-quenching) indicates membrane depolarization.

Protocol 5: Assessment of Intracellular Reactive Oxygen Species (ROS) Production

This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • This compound

  • Bacterial strains

  • PBS

  • DCFH-DA solution

  • Fluorometer or flow cytometer

Procedure:

  • Treat bacterial cells with this compound at various concentrations.

  • Wash the cells and resuspend them in PBS.

  • Load the cells with DCFH-DA and incubate in the dark.

  • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity of DCF using a fluorometer or flow cytometer to quantify the level of intracellular ROS.

Protocol 6: DNA Binding and Damage Assay

This protocol can be adapted to assess the potential of this compound to interact with or protect bacterial DNA.

Materials:

  • This compound

  • Bacterial genomic DNA or plasmid DNA

  • Fenton's reagent (H2O2 and FeSO4) for inducing DNA damage

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure (for DNA protection):

  • Prepare reaction mixtures containing DNA, Fenton's reagent (to induce oxidative damage), and varying concentrations of this compound.

  • Include a control with DNA and Fenton's reagent only, and a negative control with DNA only.

  • Incubate the mixtures at 37°C.

  • Analyze the DNA samples by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. A reduction in DNA smearing or an increase in the supercoiled form in the presence of this compound indicates a protective effect against oxidative damage.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed antibacterial mechanisms of this compound and a general experimental workflow for their evaluation.

antibacterial_mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects This compound This compound membrane Cell Membrane This compound->membrane Disruption enzymes Essential Enzymes (e.g., H+-ATPase, PBP3) This compound->enzymes Inhibition ros ROS Production This compound->ros Induction permeability Increased Permeability & Leakage of Contents membrane->permeability inhibition Enzyme Inhibition enzymes->inhibition dna DNA damage Oxidative Damage ros->damage death Cell Death permeability->death inhibition->death damage->membrane damage->dna damage->death

Caption: Proposed antibacterial mechanisms of this compound against bacterial cells.

experimental_workflow cluster_mechanism Mechanism of Action Studies start Start: Hypothesis This compound has antibacterial activity mic_mbc 1. Determine MIC & MBC start->mic_mbc time_kill 2. Time-Kill Kinetics mic_mbc->time_kill membrane_integrity 3a. Cell Membrane Integrity (Flow Cytometry, Leakage Assays) time_kill->membrane_integrity membrane_potential 3b. Membrane Potential (DiSC3(5) Assay) time_kill->membrane_potential ros_production 3c. ROS Production (DCFH-DA Assay) time_kill->ros_production dna_interaction 3d. DNA Interaction/Damage time_kill->dna_interaction analysis 4. Data Analysis & Interpretation membrane_integrity->analysis membrane_potential->analysis ros_production->analysis dna_interaction->analysis conclusion Conclusion: Elucidation of Antibacterial Mechanism analysis->conclusion

Caption: General experimental workflow for evaluating this compound's antibacterial mechanism.

References

Application Notes and Protocols: Assessing the Skin Sensitization Potential of Isoeugenol using the Local Lymph Node Assay (LLNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a naturally occurring fragrance ingredient found in essential oils, is a known skin sensitizer.[1][2][3][4] Understanding and quantifying its sensitization potential is crucial for risk assessment in the development of consumer products, including cosmetics and pharmaceuticals. The murine Local Lymph Node Assay (LLNA) is a validated and widely accepted in vivo method for identifying potential skin sensitizers and characterizing their potency.[5] This document provides detailed application notes and protocols for assessing the skin sensitization potential of this compound using the LLNA, including data presentation, experimental procedures, and visual representations of the underlying mechanisms and workflows.

The principle of the LLNA is based on the immunological response to a topically applied chemical. Sensitizing chemicals, like this compound, induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen and can be quantitatively measured to determine the stimulation index (SI). An SI value of 3 or greater is generally considered a positive response, indicating a sensitizing potential. The effective concentration required to produce a threefold increase in lymphocyte proliferation (EC3) is a key metric derived from the LLNA dose-response data and is used to categorize the potency of a sensitizer.

Mechanism of this compound-Induced Skin Sensitization

The skin sensitization activity of this compound is attributed to its metabolic activation into reactive intermediates that can covalently bind to skin proteins, forming haptens. The prevailing mechanism suggests that this compound is oxidized to form a quinone methide intermediate. This electrophilic species can then react with nucleophilic residues on skin proteins, leading to the formation of an immunogenic complex that initiates an allergic response. Some studies also propose the formation of an ortho-quinone as a possible reactive intermediate.

G cluster_0 Skin Penetration & Metabolism cluster_1 Hapten Formation cluster_2 Immune Response Induction This compound This compound Metabolism Metabolic Activation (e.g., Oxidation) This compound->Metabolism ReactiveIntermediate Reactive Intermediate (Quinone Methide) Metabolism->ReactiveIntermediate Hapten Hapten-Protein Complex (Immunogen) ReactiveIntermediate->Hapten Covalent Binding SkinProtein Skin Protein SkinProtein->Hapten DC Dendritic Cell (Langerhans Cell) Hapten->DC Uptake & Processing LymphNode Draining Lymph Node DC->LymphNode Migration TCell T-Cell Proliferation T-Cell Proliferation TCell->Proliferation Activation LymphNode->TCell Antigen Presentation

Figure 1. Signaling pathway of this compound-induced skin sensitization.

Quantitative Data from LLNA Studies on this compound

The table below summarizes the quantitative data for this compound's skin sensitization potential as determined by the Local Lymph Node Assay (LLNA) from various studies. The EC3 value, which represents the concentration of a substance required to induce a stimulation index of 3, is a key parameter for assessing sensitization potency.

Study/ReportVehicleEC3 Value (%)Potency ClassificationReference
HERA, 2005Not Specified2.0 (weighted mean)Moderate
SCCS, 2011Not Specified0.54Strong
ECETOC, 2009Not Specified1.3Moderate
Takeyoshi et al., 2007Not Specified12.7 (non-RI LLNA)Moderate
RIFMNot Specified1.2Moderate

Note: The potency classification is based on the scheme where EC3 < 0.1% is 'Extreme', 0.1% ≤ EC3 < 1% is 'Strong', 1% ≤ EC3 < 10% is 'Moderate', and EC3 ≥ 10% is 'Weak'.

Experimental Protocol: Local Lymph Node Assay (LLNA) for this compound

This protocol is based on the OECD Test Guideline 429.

1. Animals

  • Species: Mouse (CBA/J or BALB/c strains are commonly used).

  • Age: Young adult mice (8-12 weeks old).

  • Sex: Nulliparous, non-pregnant females.

  • Group Size: A minimum of 4 animals per dose group.

2. Materials

  • Test Substance: this compound.

  • Vehicle: A suitable vehicle should be chosen. Acetone:olive oil (4:1, v/v) is a commonly used vehicle. Other options include acetone, dimethylformamide, or propylene glycol. The vehicle should not cause significant local irritation or be sensitizing itself.

  • Positive Control: A substance with known skin sensitizing potential, such as hexyl cinnamal or p-phenylenediamine.

  • Radioisotope: ³H-methyl thymidine or a non-radioactive alternative like 5-bromo-2'-deoxyuridine (BrdU).

  • Other Reagents: Phosphate-buffered saline (PBS), trichloroacetic acid (TCA), scintillation fluid.

3. Experimental Procedure

G Day0 Day 0 Acclimatization & Grouping Day1_3 Days 1, 2, 3 Topical Application Day0->Day1_3 Day5 Day 5 ³H-Thymidine Injection (or BrdU) Day1_3->Day5 Day6 Day 6 Euthanasia & Lymph Node Excision Day5->Day6 Processing Lymph Node Processing & Cell Suspension Day6->Processing Measurement Measurement of Radionuclide Incorporation (or BrdU) Processing->Measurement Calculation Calculation of Stimulation Index (SI) & EC3 Value Measurement->Calculation

Figure 2. Experimental workflow of the Local Lymph Node Assay (LLNA).
  • Acclimatization (Day 0): Animals are acclimatized to the laboratory conditions for at least 5 days before the start of the study.

  • Dose Formulation: Prepare a series of dilutions of this compound in the chosen vehicle. A minimum of three concentrations plus a vehicle control and a positive control group should be used.

  • Topical Application (Days 1, 2, and 3):

    • On three consecutive days, apply 25 µL of the test substance formulation or vehicle control to the dorsal surface of each ear of the mice.

  • Injection of Proliferation Marker (Day 5):

    • Five days after the first topical application, inject all animals with ³H-methyl thymidine (or BrdU) intravenously via the tail vein.

  • Euthanasia and Lymph Node Excision (Day 6):

    • Five hours after the injection of the proliferation marker, euthanize the mice.

    • Excise the auricular lymph nodes from both ears of each mouse and pool them.

  • Sample Processing and Measurement:

    • Prepare a single-cell suspension of the lymph node cells in PBS.

    • Precipitate the DNA with 5% TCA.

    • Measure the incorporation of ³H-methyl thymidine by liquid scintillation counting. The results are expressed as disintegrations per minute (DPM) per lymph node. For non-radioisotopic methods, an ELISA-based measurement of BrdU incorporation is performed.

4. Data Analysis

  • Stimulation Index (SI): The SI for each group is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

  • EC3 Value: The EC3 value is the estimated concentration of the test substance required to produce an SI of 3. This is determined by linear interpolation from the dose-response curve.

Conclusion

The Local Lymph Node Assay is a robust and reliable method for assessing the skin sensitization potential of this compound. The quantitative data obtained from the LLNA, particularly the EC3 value, is essential for the classification of sensitization potency and for conducting quantitative risk assessments. The provided protocol and background information serve as a comprehensive guide for researchers and professionals involved in the safety evaluation of products containing this compound.

References

Application Notes and Protocols for Isoeugenol-Based Nanoemulsions in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential therapeutic applications of isoeugenol-based nanoemulsions. The protocols detailed below are designed to guide researchers in the successful preparation and evaluation of these advanced drug delivery systems.

Introduction to this compound Nanoemulsions

This compound, a phenylpropanoid isomer of eugenol, is a naturally occurring compound found in essential oils of plants like ylang-ylang. It is recognized for its anti-inflammatory, antioxidant, and potential anticancer properties. However, its poor water solubility and high volatility can limit its therapeutic application. Encapsulating this compound into a nanoemulsion—a colloidal dispersion of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm—can overcome these limitations.[1] Nanoemulsions offer several advantages for drug delivery, including enhanced bioavailability, improved stability of the active compound, and the potential for targeted delivery.[1]

Formulation of this compound Nanoemulsions

The formulation of a stable this compound nanoemulsion involves the careful selection of an oil phase, a surfactant, and a co-surfactant. The following table summarizes typical components used in the formulation of nanoemulsions containing compounds structurally similar to this compound.

ComponentExamplePurpose
Oil Phase This compound, Isopropyl myristate, Jojoba oil, Vitamin E oilSolubilizes the lipophilic drug (this compound) and forms the core of the nano-droplets.
Surfactant Tween 80 (Polysorbate 80), Tween 20 (Polysorbate 20)Reduces the interfacial tension between the oil and water phases, facilitating the formation of small droplets.
Co-surfactant Span 80 (Sorbitan monooleate), Ethanol, PEG 400Works in conjunction with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, enhancing nanoemulsion stability.
Aqueous Phase Deionized water, Phosphate-buffered saline (PBS)Forms the continuous phase of the oil-in-water (O/W) nanoemulsion.

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion (High-Speed Homogenization Method)

This protocol is adapted from methods used for eugenol nanoemulsions and is suitable for producing this compound nanoemulsions.[2]

Materials:

  • This compound (Oil Phase)

  • Tween 80 (Surfactant)

  • Span 80 (Co-surfactant)

  • Deionized Water (Aqueous Phase)

  • Magnetic stirrer

  • High-shear mixer (e.g., IKA, Germany)

Procedure:

  • Preparation of the Oil Phase: In a beaker, combine 5% (w/w) this compound with a mixture of Tween 80 and Span 80. A typical surfactant-to-co-surfactant ratio to start with is 3:1.

  • Pre-emulsification: Stir the oil phase on a magnetic stirrer at 1000 rpm for 10 minutes at room temperature to ensure a homogenous mixture.

  • Addition of Aqueous Phase: Slowly add deionized water to the oil phase under continuous stirring to bring the final volume to 100% (w/w).

  • Homogenization: Subject the coarse emulsion to high-shear mixing at 12,000 rpm for 5-10 minutes. The optimal shearing time should be determined experimentally to achieve the desired droplet size and stability.[2]

  • Storage: Transfer the resulting nanoemulsion to a sealed container and store at 4°C for further characterization.

Protocol for Characterization of this compound Nanoemulsion

3.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the nanoemulsion sample with deionized water (typically a 1:100 dilution) to avoid multiple scattering effects.

  • Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the average droplet size, PDI, and zeta potential.

  • Perform measurements in triplicate at 25°C.

3.2.2. Morphological Characterization (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

  • Observe the morphology of the nanoemulsion droplets under a transmission electron microscope. The droplets should appear spherical.[1]

3.2.3. Stability Studies:

  • Thermodynamic Stability: Subject the nanoemulsion to centrifugation at 3500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking. Also, perform heating-cooling cycles (e.g., 6 cycles between 4°C and 45°C) and freeze-thaw cycles (e.g., 3 cycles between -21°C and 25°C) to assess stability under temperature stress.

  • Long-term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C and 25°C) for a period of months and periodically measure the droplet size, PDI, and zeta potential to evaluate its shelf-life.

Quantitative Data Summary

The following table presents representative characterization data for nanoemulsions containing eugenol, which is expected to be similar for this compound formulations.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Eugenol Nanoemulsion75.70.15+45.1
Q0-Eugenol Nanoemulsion76.20.09+22.7
5% Eugenol, 8% Tween-8085--
Eugenol & Kitolod Extract288.7 ± 9.20.339 ± 0.055-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of this compound-based nanoemulsions.

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization start Start oil_phase Prepare Oil Phase (this compound, Surfactant, Co-surfactant) start->oil_phase aqueous_phase Prepare Aqueous Phase (Deionized Water) start->aqueous_phase mixing Combine Phases & Pre-emulsify (Magnetic Stirring) oil_phase->mixing aqueous_phase->mixing homogenization High-Speed Homogenization mixing->homogenization nanoemulsion This compound Nanoemulsion homogenization->nanoemulsion dls Particle Size, PDI, Zeta Potential (DLS) nanoemulsion->dls tem Morphology (TEM) nanoemulsion->tem stability Stability Studies (Thermodynamic & Long-term) nanoemulsion->stability signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK1/2, p38) tlr4->mapk pi3k PI3K/Akt tlr4->pi3k nfkb_p65 NF-κB (p65/p50) mapk->nfkb_p65 Activation ikb IκBα pi3k->ikb Phosphorylation ikb->nfkb_p65 Inhibition nfkb_p65_nuc NF-κB (p65/p50) nfkb_p65->nfkb_p65_nuc Translocation This compound This compound Nanoemulsion This compound->mapk Inhibits Phosphorylation This compound->ikb Inhibits Degradation dna DNA nfkb_p65_nuc->dna inos iNOS Gene Expression dna->inos cytokines Pro-inflammatory Cytokine Genes dna->cytokines

References

Application Notes & Protocols: Synthesis of Vanillin from Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of vanillin using isoeugenol as a precursor. The document covers both biotechnological and chemical methodologies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the synthesis pathways and workflows.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries. While traditionally extracted from vanilla beans, the majority of vanillin is produced synthetically to meet global demand. This compound, a naturally abundant compound found in essential oils of plants like cloves, serves as a key precursor for both chemical and "natural" vanillin production through biotransformation. This document outlines the primary methods for converting this compound to vanillin.

The biotransformation of this compound to vanillin is an attractive method as it can be labeled as a "natural" flavoring, making it more appealing to consumers.[1] This process typically involves the use of microorganisms or isolated enzymes that can perform the specific oxidation of this compound.[2][3] Chemical synthesis, on the other hand, offers a more traditional and often higher-yield route, although it may involve harsher reaction conditions and reagents.

Synthesis Pathways

The conversion of this compound to vanillin can be achieved through two main routes: biotransformation and chemical synthesis.

Biotransformation Pathway

The biotransformation of this compound to vanillin is primarily carried out by microorganisms, such as bacteria of the genera Pseudomonas and Bacillus, or by using isolated enzymes. The key enzyme in this pathway is this compound Monooxygenase (IEM), which catalyzes the direct oxidation of this compound.[2][3] This enzymatic conversion is a one-step process that cleaves the propenyl side chain of this compound to form vanillin.

Biotransformation_Pathway This compound This compound Vanillin Vanillin This compound->Vanillin This compound Monooxygenase (IEM) O2

Caption: Biotransformation pathway of this compound to vanillin.

Chemical Synthesis Pathway

The chemical synthesis of vanillin from this compound typically involves an isomerization step from eugenol (if starting from this more abundant precursor) followed by oxidation. When starting directly from this compound, the process involves the oxidation of the alkene group on the side chain. Various oxidizing agents can be employed in this process.

Chemical_Synthesis_Pathway This compound This compound Intermediate Epoxide Intermediate (in some pathways) This compound->Intermediate Oxidizing Agent Vanillin Vanillin This compound->Vanillin Direct Oxidation Intermediate->Vanillin Rearrangement

Caption: Generalized chemical synthesis pathway from this compound to vanillin.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of vanillin from this compound.

Table 1: Biotransformation of this compound to Vanillin by Microorganisms
Microorganism/EnzymeSubstrate Conc.Vanillin Titer (g/L)Molar Yield (%)Time (h)Reference
Pseudomonas sp. OSC110 g/L2.4324.3%96
Bacillus spp. C110 g/L1.5215.2%96
Pseudomonas (ISPC2)Not specified1.1512.4%96
Engineered E. coli (IEM from P. putida)230 mM~28Not specified6
Engineered Host Strain (FfLSD gene)Not specified>14>90%Not specified
Aeromonas veronii0.01%6.17 mg/LNot specified144
Table 2: Chemical Synthesis of Vanillin from this compound
Oxidizing Agent/CatalystTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
H₂O₂ (Mechanochemical)255087Not specified
H₂O₂ (Mechanochemical)80427431
Potassium FerrateRoom Temp.Not specifiedNot specified>90

Experimental Protocols

Protocol 1: Biotransformation of this compound using Pseudomonas sp.

This protocol is a generalized procedure based on methodologies reported for Pseudomonas species.

Objective: To produce vanillin from this compound using a whole-cell biocatalyst.

Materials:

  • Pseudomonas sp. strain capable of this compound conversion

  • Nutrient broth or other suitable growth medium

  • This compound (substrate)

  • Vanillin (standard for analysis)

  • Shaking incubator

  • Centrifuge

  • HPLC or GC for analysis

  • Ethyl acetate for extraction

  • Sodium sulfate (anhydrous)

Procedure:

  • Inoculum Preparation:

    • Aseptically inoculate 50 mL of nutrient broth with a single colony of the Pseudomonas sp. strain.

    • Incubate at 30°C with shaking at 150 rpm for 18-24 hours to obtain a seed culture.

  • Biotransformation:

    • In a larger flask, prepare the main culture medium and inoculate it with the seed culture (typically 1-5% v/v).

    • Incubate at 30°C with shaking until the culture reaches the desired optical density (e.g., mid-log phase).

    • Add this compound to the culture to a final concentration of 1-10 g/L. This compound can be dissolved in a small amount of a suitable solvent like DMF to aid dispersion.

    • Continue incubation under the same conditions for 96-144 hours.

  • Extraction and Analysis:

    • After incubation, centrifuge the culture to separate the cells from the supernatant.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the vanillin from the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC or GC to quantify the vanillin produced.

Biotransformation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inoculum Inoculum Preparation MainCulture Main Culture Growth Inoculum->MainCulture AddSubstrate Add this compound MainCulture->AddSubstrate Incubation Incubation & Biotransformation AddSubstrate->Incubation Centrifugation Centrifugation Incubation->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Analysis HPLC/GC Analysis Extraction->Analysis

Caption: General workflow for vanillin production via biotransformation.

Protocol 2: Chemical Oxidation of this compound

This protocol is a conceptual representation of a chemical synthesis process based on available literature.

Objective: To synthesize vanillin by the chemical oxidation of this compound.

Materials:

  • This compound

  • Potassium hydroxide (or other base)

  • Potassium ferrate (or other oxidizing agent)

  • Water

  • Hydrochloric acid or Sulfuric acid

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Reaction vessel with stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound in an aqueous solution of potassium hydroxide.

    • Stir the mixture at room temperature.

  • Oxidation:

    • Slowly add the oxidizing agent (e.g., potassium ferrate) to the reaction mixture while maintaining stirring.

    • The reaction is often exothermic; maintain the temperature as required by the specific protocol.

    • Continue stirring for the specified reaction time (e.g., 25-35 minutes).

  • Work-up and Isolation:

    • After the reaction is complete, acidify the mixture with an acid like HCl or H₂SO₄ to precipitate the crude vanillin.

    • Extract the vanillin into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The crude vanillin can be further purified by recrystallization or distillation to obtain a high-purity product.

Safety Precautions

  • When working with chemical synthesis, always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Be cautious with oxidizing agents as they can be highly reactive.

  • When working with microorganisms, follow standard aseptic techniques to prevent contamination.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This document provides detailed application notes and protocols for the analysis of isoeugenol using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fragrance ingredient and a component of some essential oils, is also used as an anesthetic in aquaculture.[1][2] Monitoring its levels in different matrices is crucial for quality control and safety assessment. Headspace SPME (HS-SPME) is particularly suitable for this compound analysis as it minimizes matrix effects and offers a simplified, automatable workflow.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of SPME methods for the analysis of this compound in various matrices.

Table 1: Performance of HS-SPME-GC-MS for this compound in Aquaculture Products [1]

ParameterShrimpTilapiaSalmon
Limit of Detection (LOD) <15 ng/g<15 ng/g<15 ng/g
Linearity (R²) >0.98>0.98>0.98
Accuracy (Recovery %) 97-99%97-99%97-99%
Precision (RSD %) 5-13%5-13%5-13%

Table 2: Limit of Detection (LOD) of this compound using SPME in Water

MethodMatrixLimit of Detection (LOD)
Headspace SPME-GC-MS Surface water, sea water, waste water0.100 ng/mL

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in aquaculture samples using Headspace Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

1. Materials and Reagents

  • SPME Fiber Assembly: A fiber holder for manual or automated use. Due to this compound's relatively low volatility and polar nature, more polar SPME fiber coatings are recommended, such as 85 µm Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standards: this compound analytical standard and a suitable internal standard (e.g., d₃-eugenol).

  • Reagents: Deionized water, Sodium Chloride (NaCl).

  • Sample Homogenizer.

  • Heating block or water bath.

  • GC-MS system.

2. Standard and Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare working standard solutions by serial dilution of the stock solution.

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample (e.g., fish tissue) into a headspace vial.

    • Add a known amount of water to the vial.

    • Spike the sample with the internal standard (d₃-eugenol).

    • Add NaCl to the vial to increase the ionic strength of the sample, which can enhance the extraction efficiency of polar compounds.

    • Seal the vial tightly with the screw cap.

3. HS-SPME Procedure

  • Equilibration: Place the prepared sample vial in a heating block or water bath set to 50 °C for 1 hour. This step allows for the equilibration of this compound between the sample matrix and the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial.

    • The extraction should be performed for at least 30 minutes to reach equilibrium due to the relatively low volatility of this compound.

    • Maintain the sample temperature at 50 °C during extraction.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately introduce it into the hot injector of the GC-MS system.

    • Desorb the analytes from the fiber. A typical desorption temperature is 250 °C for 1 minute.

    • After desorption, the fiber should be baked out in a clean, hot injector port to prevent carryover between samples.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An appropriate temperature program should be developed to separate this compound from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and higher sensitivity, or full scan mode for qualitative analysis.

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis of this compound

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Homogenized Sample AddWater Add Water & Internal Standard Sample->AddWater AddNaCl Add NaCl AddWater->AddNaCl SealVial Seal Vial AddNaCl->SealVial Equilibrate Equilibrate at 50°C for 1h SealVial->Equilibrate Extract Expose Fiber to Headspace (>30 min at 50°C) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

References

Application Notes and Protocols for Isoeugenol Allergy Patch Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isoeugenol, a fragrance ingredient commonly found in perfumes, flavorings, cosmetics, and dental materials, is a well-established contact allergen.[1][2] Patch testing is the primary diagnostic tool for identifying this compound-induced allergic contact dermatitis.[3] These application notes provide detailed methodologies for conducting and interpreting this compound patch tests, tailored for research, clinical, and drug development settings.

I. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound patch testing.

Table 1: this compound Patch Test Concentrations and Reaction Rates

Concentration (% in Petrolatum)Study PopulationNumber of SubjectsPositive Reaction Rate (%)Citation
1.0Consecutive patients1555.2[1]
1.0Patients with suspected cosmetic allergy179Not specified, but among the highest[4]
Serial Dilutions (starting below 0.01%)19 this compound-sensitized individuals1921% reacted at <0.01%

Table 2: Repeated Open Application Test (ROAT) Data for this compound

Concentration (% in Ethanol)Study PopulationNumber of SubjectsPositive Reaction Rate (%)Median Time to ReactionCitation
0.224 this compound-sensitive individuals2466.77 days
0.0524 this compound-sensitive individuals2441.7 (10 of 24)15 days
0.219 this compound-sensitized individuals1963>7 days for 33% of reactors

II. Experimental Protocols

A. Standard Patch Testing Protocol

This protocol is adapted from established clinical and research guidelines for the diagnosis of allergic contact dermatitis.

1. Materials:

  • Allergen: this compound 1.0% in petrolatum (pet.). This is a standard concentration.

  • Patch Test Chambers: Finn Chambers® on Scanpor® tape or equivalent.

  • Control: Petrolatum vehicle as a negative control.

  • Marking Pen: Skin-safe marker.

  • Reading Plate/Ruler: To assess the size of reactions.

2. Procedure:

  • Patient Preparation: Ensure the patient's back is clean, dry, and free of hair. The upper back is the preferred application site.

  • Patch Application:

    • Apply a small amount of this compound 1.0% pet. to the patch test chamber.

    • Apply the patch test unit to the patient's back, ensuring good adhesion.

    • Record the location of the allergen application.

  • Incubation: The patches should remain in place for 48 hours (Day 2). Instruct the patient to avoid getting their back wet and to limit excessive sweating or physical activity that could dislodge the patches.

  • Patch Removal and First Reading (Day 2):

    • After 48 hours, carefully remove the patches.

    • Allow any pressure-induced erythema to subside for at least 30 minutes before the first reading.

    • Mark the test sites with the skin-safe marker.

  • Subsequent Readings:

    • Perform a second reading at 72 or 96 hours (Day 3 or Day 4). A Day 4 reading may be optimal for a second reading.

    • An optional late reading at Day 7 can be beneficial as some reactions may be delayed.

3. Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria or a similar validated scale.

GradeDescription
-Negative reaction
?+Doubtful reaction; faint macular erythema only
+Weak (non-vesicular) positive reaction; erythema, infiltration, possibly papules
++Strong (vesicular) positive reaction; erythema, infiltration, papules, vesicles
+++Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae
IRIrritant reaction; often has a glazed or "stuck-on" appearance, erythema may be present

Caption: International Contact Dermatitis Research Group (ICDRG) Patch Test Reading Scale.

B. Repeated Open Application Test (ROAT) Protocol

The ROAT is useful for assessing the clinical relevance of a positive patch test and for testing cosmetic products.

1. Materials:

  • Test Substance: this compound at a defined concentration in a suitable vehicle (e.g., 0.2% in ethanol).

  • Vehicle Control: The vehicle used for the test substance (e.g., ethanol).

  • Application Area: A 3x3 cm area on the volar aspect of the forearm is commonly used.

2. Procedure:

  • Application: The patient applies a small amount of the test substance to the designated area twice daily.

  • Duration: The test is typically continued for up to 28 days or until a reaction develops.

  • Evaluation: The test site is evaluated daily for the development of erythema, papules, or vesicles.

3. Interpretation: A positive ROAT is defined by the appearance of a persistent eczematous reaction at the application site. The time to reaction is an important variable and is dependent on both the concentration of the allergen and the individual's sensitivity.

III. Diagrams

Experimental_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_reading Reading & Interpretation cluster_analysis Analysis Patient_Prep Patient Preparation Patch_Application Patch Application (Upper Back) Patient_Prep->Patch_Application Allergen_Prep Allergen Preparation (this compound 1% in pet.) Allergen_Prep->Patch_Application Incubation 48-hour Incubation Patch_Application->Incubation Reading_D2 Day 2 Reading (48 hours) Incubation->Reading_D2 Reading_D3_D4 Day 3/4 Reading (72-96 hours) Reading_D2->Reading_D3_D4 Reading_D7 Optional Day 7 Reading Reading_D3_D4->Reading_D7 Interpretation Interpret Results (ICDRG Scale) Reading_D3_D4->Interpretation Reading_D7->Interpretation Final_Diagnosis Final Diagnosis Interpretation->Final_Diagnosis

Caption: Standard Patch Testing Workflow for this compound Allergy.

Signaling_Pathway This compound This compound (Prohapten) Metabolism Skin Metabolism (Oxidation) This compound->Metabolism Orthoquinone Orthoquinone (Hapten) Metabolism->Orthoquinone Protein Skin Proteins Orthoquinone->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake & Processing T_Cell T-Cell Activation & Proliferation APC->T_Cell Antigen Presentation Inflammation Allergic Contact Dermatitis (Inflammation) T_Cell->Inflammation

Caption: Proposed Signaling Pathway for this compound Sensitization.

References

Application Notes and Protocols for the Electrochemical Detection of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical techniques for the quantitative determination of isoeugenol. Given the structural similarity and related electrochemical behavior of this compound and its isomer eugenol, methodologies developed for eugenol are presented as adaptable for this compound detection.

Introduction

This compound (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid widely used in fragrances, flavorings, and essential oils. The monitoring of this compound levels is crucial for quality control in various industries and for safety assessment due to its potential as a skin sensitizer. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the quantification of this compound. The phenolic hydroxyl group in the this compound structure is readily oxidizable, making it an ideal candidate for electrochemical sensing.

The electrochemical oxidation of this compound at an electrode surface typically involves the formation of reactive intermediates such as quinones and quinone methides.[1] This electrochemical signature can be harnessed for its quantitative analysis.

Data Presentation: Quantitative Analysis of Eugenol (as a proxy for this compound)

While specific quantitative data for the electrochemical detection of this compound is limited in the current literature, extensive research has been conducted on its isomer, eugenol. The following table summarizes the analytical performance of various electrochemical sensors for eugenol, which can be considered indicative for the detection of this compound under similar experimental conditions.

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Supporting ElectrolyteReference
Pencil Graphite Electrode (PGE)Differential Pulse Voltammetry (DPV)0.3 - 50.00.085Britton-Robinson buffer (pH 2.0) + 0.1 M KCl[2]
Glassy Carbon Electrode (GCE) / Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) and Electropolymerized Pyrogallol RedDifferential Pulse Voltammetry (DPV)0.75 - 1000.73Britton-Robinson buffer (pH 2.0)
Glassy Carbon Substrate / Carbon Black Nanoparticles and Dihexadecyl Hydrogen Phosphate (DHP) FilmSquare-Wave Voltammetry (SWV)0.18 - 158.4 (0.03 - 26 µg)0.0008 (0.13 ng)0.2 M Phosphate buffer (pH 2.0)[3]
Chitosan-reduced Graphene Oxide/Polyoxometalates/Poly-l-lysine (CS-rGO/P2Mo17Cu/PLL) Modified ElectrodeNot Specified2 - 140.449Not Specified[4]
Polyoctyltriethoxysilane Molecular Imprinted Polymer (MIP) ElectrodeCyclic Voltammetry (CV)1 - 200Not Specified0.1 M PBS (pH 6.0)[5]
Hierarchical Sheaf-like Mesoporous NiCo2O4 Modified ElectrodeLinear Sweep Voltammetry (LSV)1 - 5000.0000054 (5.4 pM)Not Specified (Optimized at pH 6.0)

Experimental Protocols

The following are detailed protocols for key experiments in the electrochemical detection of phenolic compounds like this compound, adapted from studies on eugenol.

Protocol 1: Voltammetric Determination of this compound using a Pencil Graphite Electrode (PGE)

This protocol is adapted from a method for eugenol detection using a low-cost and disposable electrode.

1. Materials and Reagents:

  • Pencil graphite leads (0.5 mm diameter)

  • Standard solution of this compound in ethanol

  • Britton-Robinson (B-R) buffer (0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid), pH adjusted with 0.2 M NaOH

  • Potassium chloride (KCl)

  • Deionized water

2. Electrode Preparation:

  • Cut a 2 cm length of the pencil graphite lead.

  • Insert one end into a suitable holder, leaving a defined length (e.g., 1 cm) exposed.

  • The electrode surface can be used as is or pre-treated by applying a constant potential in the supporting electrolyte.

3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Prepare the electrochemical cell containing 10 mL of B-R buffer (pH 2.0) with 0.1 M KCl.

  • Immerse the PGE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into the cell.

  • Record the background voltammogram.

  • Add a known concentration of the this compound standard solution to the cell.

  • Record the DPV from an initial potential to a final potential (e.g., +0.4 V to +1.2 V).

  • DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

  • The peak current at the oxidation potential of this compound is proportional to its concentration.

Protocol 2: this compound Detection using a Modified Glassy Carbon Electrode (GCE)

This protocol is based on the modification of a GCE with carbon nanotubes and an electropolymerized film for enhanced sensitivity, adapted from a study on eugenol.

1. Materials and Reagents:

  • Glassy carbon electrode (GCE)

  • Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH)

  • Pyrogallol red

  • This compound standard solution

  • Britton-Robinson buffer (pH 7.0 and pH 2.0)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry for polishing

2. GCE Cleaning and Modification:

  • Polish the GCE surface with alumina slurry on a polishing cloth, rinse thoroughly with deionized water, and sonicate in ethanol and water.

  • Prepare a stable dispersion of MWCNTs-COOH in DMF (e.g., 1 mg/mL).

  • Drop-cast a small volume (e.g., 5 µL) of the MWCNT-COOH dispersion onto the GCE surface and let it dry.

3. Electropolymerization:

  • Immerse the MWCNT-COOH/GCE in a solution of pyrogallol red in B-R buffer (pH 7.0).

  • Perform cyclic voltammetry (e.g., 10 cycles) in a potential range of 0.0 V to +1.3 V at a scan rate of 75 mV/s to form the polymer film.

  • Rinse the modified electrode with deionized water.

4. Electrochemical Analysis (Differential Pulse Voltammetry - DPV):

  • Use the modified GCE as the working electrode in an electrochemical cell with B-R buffer (pH 2.0).

  • Record the DPVs for different concentrations of this compound.

  • The enhanced peak current will correspond to the this compound concentration.

Mandatory Visualizations

Signaling Pathway: Electrochemical Oxidation of this compound

The electrochemical oxidation of this compound on an electrode surface is an irreversible process that is believed to proceed through the formation of a phenoxy radical, followed by the formation of a quinone methide.

Electrochemical Oxidation of this compound This compound This compound Intermediate Phenoxy Radical Intermediate This compound->Intermediate -e⁻, -H⁺ Electrode Electrode Surface Product Quinone Methide Intermediate->Product Rearrangement Experimental Workflow for this compound Detection cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (e.g., dilution, extraction) EC_Cell Assemble 3-Electrode Electrochemical Cell SamplePrep->EC_Cell ElecPrep Working Electrode Preparation/Modification ElecPrep->EC_Cell ElectrolytePrep Supporting Electrolyte Preparation ElectrolytePrep->EC_Cell Voltammogram Record Voltammogram (CV, DPV, or SWV) EC_Cell->Voltammogram PeakAnalysis Peak Current Measurement Voltammogram->PeakAnalysis Calibration Construct Calibration Curve PeakAnalysis->Calibration Quantification Quantification of This compound Calibration->Quantification

References

Application Notes and Protocols: Isoeugenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoeugenol, a naturally occurring phenylpropanoid found in the essential oils of various plants like ylang-ylang, serves as a valuable and versatile building block in organic synthesis.[1] Its chemical structure, featuring a phenol group, a methoxy group, and a propenyl side chain, offers multiple reactive sites for a wide range of chemical transformations. This allows for its use as a precursor in the synthesis of pharmaceuticals, fine chemicals, polymers, and high-value flavoring agents like vanillin.[2][3][4][5]

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its oxidation to vanillin, its dimerization to form bioactive lignans, and its utilization in the synthesis of novel polymers and bioactive molecules.

Oxidation of this compound to Vanillin

The conversion of this compound to vanillin (4-hydroxy-3-methoxybenzaldehyde) is a commercially significant transformation. Various methods have been developed to achieve this oxidation, ranging from traditional chemical oxidation to more sustainable approaches like biocatalysis and mechanochemistry.

1.1. Catalyst-Free Mechanochemical Oxidation

A novel and environmentally friendly approach involves the mechanochemical oxidation of this compound using hydrogen peroxide without the need for a catalyst. This method has been demonstrated to be effective at room temperature.

Quantitative Data Summary:

EntryH₂O₂ Volume (mL)Temperature (°C)This compound Conversion (%)Vanillin Selectivity (%)Vanillin Yield (%)Productivity (g/h)
11025----
22025----
330255087--
4304085~504630.7
5-60427431~5

Data compiled from multiple experiments described in the source.

Experimental Protocol: Mechanochemical Oxidation of this compound

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • DYNO-MILL Multi Lab instrument (or similar high-energy ball mill)

Procedure:

  • Introduce this compound and the specified volume of hydrogen peroxide into the milling chamber of the mechanochemical reactor.

  • Set the desired temperature for the reaction (e.g., 25 °C or 40 °C).

  • Initiate the milling process and run for the desired reaction time (e.g., 60 minutes).

  • After the reaction is complete, stop the mill and carefully collect the product mixture.

  • Analyze the reaction mixture using appropriate analytical techniques (e.g., GC-MS, HPLC) to determine this compound conversion, vanillin selectivity, and yield.

1.2. Microwave-Induced Catalytic Oxidation

Microwave-assisted organic synthesis can significantly reduce reaction times. The oxidation of this compound to vanillin can be efficiently carried out using a CoO/ZnAl₂O₄ catalyst under microwave irradiation.

Quantitative Data Summary:

Catalyst Loading (%)Reaction Time (min)Temperature (°C)Vanillin Yield (%)Vanillin Selectivity (%)
110120--
410120--
710120--
115120--
4151207.567.78
715120--

Data extracted from the source.

Experimental Protocol: Microwave-Induced Catalytic Oxidation

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Nitrobenzene

  • CoO/ZnAl₂O₄ catalyst

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄)

  • Microwave reactor

Procedure:

  • In a suitable reaction vessel, mix this compound, 5 grams of KOH, and 7 mL of deionized water. Stir for 5 minutes.

  • Add 10 mL of nitrobenzene, 20 mL of DMSO, and the CoO/ZnAl₂O₄ catalyst (with desired loading).

  • Place the vessel in the microwave reactor and irradiate at 120 °C for the specified time (10 or 15 minutes).

  • After cooling, add HCl until two distinct layers are formed.

  • Extract the top layer with diethyl ether.

  • Wash the organic extract with a sodium bisulfite solution and then with sulfuric acid.

  • Heat the extract at 50 °C for one hour to obtain the crude vanillin.

  • Purify the product as necessary and analyze the yield and purity.

1.3. Biotransformation to Vanillin

The bioconversion of this compound to vanillin using microorganisms is a green and sustainable alternative to chemical synthesis. Various bacteria, such as Pseudomonas putida and Bacillus subtilis, have been shown to effectively carry out this transformation.

Quantitative Data Summary:

MicroorganismSubstrate Conc.Incubation Time (h)Vanillin Conc. (mg/L)Molar Yield (%)
Aspergillus niger ATCC9142---10
Bacterial Isolate DSH10010.01%1446.17-
Bacillus fusiformis CGMCC134750 g/L728100-
Pseudomonas nitroreducens Jin1---88.3 (total vanillin and vanillic acid)

Data compiled from multiple sources.

Experimental Protocol: Biotransformation of this compound

Materials:

  • Bacterial culture (e.g., Pseudomonas putida)

  • Nutrient broth

  • This compound

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Cultivate the selected microorganism in a suitable nutrient broth until it reaches the desired growth phase.

  • Introduce this compound into the culture medium at the desired concentration (e.g., 0.01%).

  • Incubate the culture under controlled conditions (e.g., 37 °C, 150 rpm) for a specified period (e.g., 144 hours).

  • Periodically take samples from the culture medium.

  • Extract the metabolites from the samples and analyze the concentration of vanillin using HPLC.

Vanillin_Synthesis_Workflow cluster_chemo Chemo-catalytic Oxidation cluster_bio Biotransformation Isoeugenol_chemo This compound Vanillin_chemo Vanillin Isoeugenol_chemo->Vanillin_chemo Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Nitrobenzene) Oxidant->Vanillin_chemo Catalyst Catalyst (e.g., CoO/ZnAl₂O₄) Catalyst->Vanillin_chemo Energy Energy Source (Mechanochemical or Microwave) Energy->Vanillin_chemo Isoeugenol_bio This compound Vanillin_bio Vanillin Isoeugenol_bio->Vanillin_bio Biotransformation Microorganism Microorganism (e.g., Pseudomonas putida) Microorganism->Vanillin_bio Dimerization_Pathway This compound This compound Radical This compound Radical This compound->Radical Oxidation DHIE Dehydrodithis compound (DHIE) Radical->DHIE Dimerization Radical->DHIE Catalyst Oxidative Catalyst (e.g., FeCl₃, Laccase) Catalyst->Radical Polymer_Synthesis_Logic This compound This compound Monomer Functionalized this compound Monomer (e.g., Methacrylate, Benzocyclobutene) This compound->Monomer Functionalization Polymerization Polymerization Monomer->Polymerization LowK Low-k Dielectric Polymer Polymerization->LowK Thermo-curing Latex Polymer Latex (for Coatings/Adhesives) Polymerization->Latex Emulsion Polymerization

References

Application Notes and Protocols for Enhancing Isoeugenol Stability through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various encapsulation techniques to improve the stability of isoeugenol, a compound with significant potential in the pharmaceutical and food industries. This compound's inherent volatility and susceptibility to degradation from light, heat, and oxygen can limit its practical applications.[1][2] Encapsulation provides a protective barrier, enhancing shelf-life and enabling controlled release.

Understanding this compound Instability

This compound, a phenylpropanoid, is prone to oxidation, which can alter its chemical structure and reduce its efficacy. The primary degradation pathway involves the formation of an epoxide-diol intermediate, which can then be further metabolized.[3] Encapsulation serves to shield this compound from environmental factors that trigger these degradation processes.

Below is a diagram illustrating the general degradation pathway of this compound.

IsoeugenolDegradation This compound This compound Oxidation Oxidation This compound->Oxidation EnvironmentalFactors Environmental Factors (Light, Heat, Oxygen) EnvironmentalFactors->this compound triggers DegradationProducts Degradation Products (e.g., Epoxide-Diol intermediates) Oxidation->DegradationProducts

Caption: General degradation pathway of this compound initiated by environmental factors.

Encapsulation Techniques for this compound

Several techniques can be employed to encapsulate this compound, each offering distinct advantages. The choice of method depends on the desired particle size, release characteristics, and the specific application.

Spray Drying

Spray drying is a widely used, cost-effective, and scalable method for encapsulating oils and flavors.[2][4] It involves atomizing an emulsion containing this compound and a carrier material into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microcapsules.

Quantitative Data for Spray-Dried Eugenol/Isoeugenol

Wall Material(s)Core MaterialEncapsulation Efficiency (%)Particle Size (d(0.9)) (µm)Reference
Whey protein, MaltodextrinEugenol95-98Not Specified
Soy lecithin, MaltodextrinEugenol95-98Not Specified
Maltodextrin, Gum arabic, Soy lecithinEugenol47.37 - 65.6922.40 - 55.60
Soluplus®, Lutrol F 127Eugenol97.9 - 98.2Not Specified
Whey protein-maltodextrin, ChitosanEugenol37.9Not Specified
β-lactoglobulin, n-OSA starchThis compoundNot SpecifiedNot Specified

Experimental Protocol: Spray Drying of this compound

This protocol is a general guideline and may require optimization based on specific equipment and materials.

SprayDryingWorkflow cluster_0 1. Emulsion Preparation cluster_1 2. Spray Drying cluster_2 3. Collection & Analysis WallMaterial Dissolve Wall Material (e.g., Maltodextrin, Gum Arabic) in distilled water Homogenize Add this compound mixture to wall material solution and homogenize (e.g., Ultra-Turrax) WallMaterial->Homogenize IsoeugenolEmulsifier Mix this compound with an emulsifier (e.g., Soy Lecithin) IsoeugenolEmulsifier->Homogenize SprayDry Feed the emulsion into the spray dryer Homogenize->SprayDry Drying Set Inlet Temperature (e.g., 130-180°C) and Feed Rate SprayDry->Drying Collect Collect the dried microcapsules Drying->Collect Analyze Characterize microcapsules (e.g., size, morphology, encapsulation efficiency) Collect->Analyze

Caption: Experimental workflow for the encapsulation of this compound using spray drying.

Protocol Details:

  • Preparation of the Wall Material Solution: Dissolve the chosen wall materials (e.g., a blend of maltodextrin and gum arabic) in distilled water with continuous stirring until a homogeneous solution is obtained.

  • Preparation of the Core Material Emulsion: In a separate container, mix this compound with an appropriate emulsifier (e.g., soy lecithin).

  • Homogenization: Slowly add the this compound-emulsifier mixture to the wall material solution while homogenizing at high speed (e.g., using an Ultra-Turrax) to form a stable oil-in-water emulsion.

  • Spray Drying: Feed the emulsion into a spray dryer. Typical operating conditions may include an inlet temperature of 130-180°C and a specific feed flow rate, which should be optimized for the instrument used.

  • Collection: The dried microcapsules are separated from the hot air stream by a cyclone and collected.

  • Characterization: The resulting microcapsules should be characterized for their moisture content, particle size and morphology (using techniques like Scanning Electron Microscopy - SEM), and encapsulation efficiency.

Complex Coacervation

Complex coacervation is a phase separation phenomenon involving the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the core material. This technique is known for its high encapsulation efficiency.

Quantitative Data for Eugenol Encapsulated by Complex Coacervation

Wall Material(s)Core MaterialEncapsulation Efficiency (%)Oil Loading (%)Reference
Gelatin, Sodium AlginateEugenol>8021.6 - 34.7
Gelatin, Gum ArabicEssential Oils75-78Not Specified

Experimental Protocol: Complex Coacervation of this compound

This is a generalized protocol and may need adjustments based on the specific polymers and this compound concentration.

CoacervationWorkflow cluster_0 1. Solution Preparation cluster_1 2. Coacervation cluster_2 3. Hardening & Collection Polymer1 Prepare aqueous solution of Polymer 1 (e.g., Gelatin) Emulsion Disperse this compound in Polymer 1 solution to form an emulsion Polymer1->Emulsion Polymer2 Prepare aqueous solution of Polymer 2 (e.g., Gum Arabic) Mix Add Polymer 2 solution to the emulsion with stirring Polymer2->Mix Emulsion->Mix AdjustpH Adjust pH to induce coacervation (e.g., to ~4.0) Mix->AdjustpH Cool Cool the mixture to solidify the coacervate walls AdjustpH->Cool Crosslink Add a cross-linking agent (e.g., glutaraldehyde) (Optional but common) Cool->Crosslink Separate Separate the microcapsules (e.g., by decantation or filtration) Crosslink->Separate Dry Wash and dry the microcapsules Separate->Dry

Caption: Experimental workflow for the encapsulation of this compound using complex coacervation.

Protocol Details:

  • Polymer Solution Preparation: Prepare aqueous solutions of two oppositely charged polymers (e.g., gelatin and gum arabic) separately.

  • Emulsification: Disperse this compound into the solution of the first polymer (e.g., gelatin) with continuous stirring to form an oil-in-water emulsion.

  • Coacervate Formation: Add the second polymer solution (e.g., gum arabic) to the emulsion. Adjust the pH of the mixture (e.g., to around 4.0 for gelatin-gum arabic systems) to induce the formation of the coacervate.

  • Deposition and Solidification: The coacervate will deposit around the this compound droplets. The system is then cooled to solidify the polymer walls.

  • Cross-linking (optional but recommended): A cross-linking agent (e.g., glutaraldehyde) can be added to harden the microcapsule walls and improve their stability.

  • Collection and Drying: The microcapsules are then separated from the solution, washed, and dried.

Liposomal Encapsulation

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. They are biocompatible and can offer controlled release properties.

Quantitative Data for this compound-Loaded Liposomes

Lipid CompositionCore MaterialEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Soya lecithin, CholesterolThis compound57.8 ± 2.89143.31 ± 7.165-23 ± -1.15

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Freeze-Thaw Method)

This protocol is based on the freeze-thaw method, which is effective for encapsulating essential oils.

LiposomeWorkflow cluster_0 1. Lipid Film Formation cluster_1 2. Hydration & Encapsulation cluster_2 3. Vesicle Sizing & Purification Dissolve Dissolve lipids (e.g., Soya lecithin, Cholesterol) in an organic solvent (e.g., chloroform) Evaporate Evaporate the solvent under reduced pressure to form a thin lipid film Dissolve->Evaporate Hydrate Hydrate the lipid film with an aqueous solution containing This compound Evaporate->Hydrate Vortex Vortex the mixture to form multilamellar vesicles (MLVs) Hydrate->Vortex FreezeThaw Subject the MLV suspension to several freeze-thaw cycles Vortex->FreezeThaw Purify Separate the liposomes from unencapsulated this compound (e.g., by centrifugation) FreezeThaw->Purify

Caption: Experimental workflow for the preparation of this compound-loaded liposomes.

Protocol Details:

  • Lipid Film Hydration: Dissolve lipids such as soya lecithin and cholesterol in an organic solvent (e.g., chloroform or ethanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution containing this compound. The mixture is vortexed to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: The MLV suspension is subjected to several cycles of freezing (e.g., in liquid nitrogen) and thawing. This process increases the encapsulation efficiency.

  • Purification: The liposomal suspension is then purified to remove unencapsulated this compound, typically by centrifugation or dialysis.

  • Characterization: The liposomes are characterized for their particle size, zeta potential, and encapsulation efficiency.

Stability Assessment of Encapsulated this compound

To evaluate the effectiveness of encapsulation, it is crucial to perform stability studies. This typically involves subjecting both encapsulated and unencapsulated this compound to accelerated stability conditions and monitoring the degradation over time.

Key Stability Parameters to Measure:

  • Retention of this compound: Quantify the amount of this compound remaining in the microcapsules over time under specific storage conditions (e.g., different temperatures and light exposure).

  • Degradation Kinetics: Determine the degradation rate of this compound to understand the protective effect of the encapsulation.

  • Physical Stability: For emulsions and liposomal formulations, monitor changes in particle size, polydispersity index (PDI), and zeta potential over time.

Example of Stability Data for Encapsulated Eugenol

A study on eugenol-loaded chitosan nanoparticles demonstrated a significant improvement in thermal stability. After extrusion at 155°C, the thermoplastic flour containing encapsulated eugenol had an 8-fold higher remaining eugenol content compared to that with unencapsulated eugenol.

Conclusion

Encapsulation is a highly effective strategy for enhancing the stability of this compound. Techniques such as spray drying, complex coacervation, and liposomal encapsulation offer versatile options for protecting this valuable compound from degradation, thereby expanding its potential applications in various industries. The choice of the most suitable technique will depend on the specific requirements of the final product, including desired particle characteristics, release profile, and cost considerations. The protocols and data presented in these application notes provide a solid foundation for researchers and developers to design and optimize encapsulated this compound formulations.

References

Unveiling Isoeugenol-Protein Interactions: A Deep Dive into Molecular Docking and Spectroscopic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and molecular biology, understanding the interactions between small molecules and proteins is paramount. Isoeugenol, a naturally occurring phenolic compound found in essential oils, has garnered significant interest for its diverse biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on studying this compound-protein interactions using molecular docking and various spectroscopic techniques.

Introduction to this compound-Protein Interactions

This compound (2-methoxy-4-(prop-1-en-1-yl)phenol) is a phenylpropanoid known for its aromatic properties and is a common ingredient in fragrances and flavorings.[1] Beyond its sensory characteristics, this compound exhibits a range of biological effects, which are intrinsically linked to its ability to interact with various proteins. These interactions can modulate protein function, leading to therapeutic or, in some cases, adverse effects such as skin sensitization.[2][3]

Molecular docking has emerged as a powerful computational tool to predict and analyze the binding of this compound to protein targets at a molecular level.[4] This in silico approach provides insights into the binding affinity, orientation, and specific amino acid residues involved in the interaction. Complementing these computational predictions, experimental techniques such as fluorescence quenching, UV-visible spectroscopy, and circular dichroism provide empirical data on the binding kinetics, thermodynamics, and conformational changes in the protein upon this compound binding.[5]

Molecular Docking of this compound with Protein Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in virtual screening and lead optimization in drug design.

Molecular Docking Workflow

The general workflow for performing molecular docking of this compound with a target protein is outlined below. This process involves the preparation of both the protein and the ligand, performing the docking simulation, and analyzing the results.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure Acquisition (PubChem) PrepLigand Ligand Preparation (Energy minimization) Ligand->PrepLigand Grid Grid Box Generation (Define binding site) PrepProtein->Grid PrepLigand->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analysis of Docking Results (Binding energy, interactions) Dock->Analyze Visualize Visualization (e.g., PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.
Quantitative Data from Molecular Docking

Molecular docking studies provide valuable quantitative data, primarily in the form of binding energies or docking scores, which estimate the binding affinity between the ligand and the protein.

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesReference
Penicillin-Binding Protein 2aThis compound-Not specified
SARS-CoV-19 Spike Proteincis-IsoeugenolNot specifiedNot specifiedNot applicable
Efflux Pumps (e.g., NorA)This compound-6.62Not specifiedNot applicable

Experimental Protocols for Studying this compound-Protein Interactions

Experimental validation is crucial to confirm the predictions from molecular docking and to gain a deeper understanding of the interaction dynamics. The following are detailed protocols for commonly used spectroscopic techniques.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a highly sensitive technique used to study the binding of a ligand to a protein by monitoring the decrease in the intrinsic fluorescence of the protein's tryptophan and tyrosine residues upon ligand binding.

Protocol: Fluorescence Quenching of Bovine Serum Albumin (BSA) with this compound

  • Preparation of Solutions:

    • Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 1.0 x 10⁻⁵ M in phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound at a concentration of 1.0 x 10⁻³ M in methanol.

  • Instrumentation Setup:

    • Use a spectrofluorometer with a 1.0 cm quartz cuvette.

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan residues).

    • Record the emission spectra in the range of 300-500 nm.

    • Set the excitation and emission slit widths to 5 nm.

  • Titration Procedure:

    • Pipette 3.0 mL of the BSA solution into the cuvette and record the initial fluorescence spectrum.

    • Successively add small aliquots (e.g., 5 µL) of the this compound stock solution to the BSA solution.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

    • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (Kₐ) and the number of binding sites (n) using the double logarithm regression equation.

Quantitative Data from Fluorescence Quenching

ProteinLigandQuenching Constant (Ksv) (M⁻¹)Binding Constant (Ka) (M⁻¹)Number of Binding Sites (n)
Bovine Serum AlbuminArctiinNot specified2.228 × 10⁵15.7
Bovine Serum AlbuminLiquiritinNot specified7.28 × 10⁴21.0
UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy can be used to study the formation of a complex between a protein and a ligand by observing changes in the absorption spectrum of the protein.

Protocol: UV-Vis Spectroscopy of Human Serum Albumin (HSA) and this compound Interaction

  • Preparation of Solutions:

    • Prepare a stock solution of Human Serum Albumin (HSA) at a concentration of 7.5 x 10⁻⁶ M in phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound at a concentration of 1.0 x 10⁻⁴ M in methanol.

  • Instrumentation Setup:

    • Use a double-beam UV-Vis spectrophotometer with 1.0 cm quartz cuvettes.

    • Scan the wavelength range from 200 to 400 nm.

  • Titration Procedure:

    • Place the HSA solution in the sample cuvette and the phosphate buffer in the reference cuvette. Record the initial absorption spectrum.

    • Add successive aliquots of the this compound stock solution to both the sample and reference cuvettes to maintain a constant concentration of the titrant in the reference.

    • Record the absorption spectrum after each addition and equilibration.

  • Data Analysis:

    • Analyze the changes in the absorbance at the characteristic wavelength of the protein (around 280 nm) to determine the binding constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes.

Protocol: Circular Dichroism Analysis of Lysozyme in the Presence of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of lysozyme at a concentration of 1.7 µM in phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound at a suitable concentration in methanol.

  • Instrumentation Setup:

    • Use a CD spectropolarimeter purged with nitrogen gas.

    • Use a quartz cuvette with a path length of 1 mm for far-UV (190-250 nm) and 10 mm for near-UV (250-350 nm) measurements.

  • Measurement Procedure:

    • Record the CD spectrum of the lysozyme solution alone.

    • Prepare mixtures of lysozyme and this compound at different molar ratios.

    • Record the CD spectrum for each mixture after an incubation period.

    • Record the spectrum of the buffer and this compound alone as a baseline and subtract it from the protein spectra.

  • Data Analysis:

    • Analyze the far-UV CD spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software.

    • Analyze changes in the near-UV CD spectrum to infer changes in the tertiary structure around aromatic amino acid residues.

Signaling Pathway: this compound-Induced Skin Sensitization

This compound is a known skin sensitizer. The mechanism involves its bioactivation within the skin to reactive intermediates that can covalently bind to skin proteins, initiating an immune response.

Skin_Sensitization_Pathway cluster_activation Bioactivation cluster_haptenation Haptenation cluster_immune Immune Response This compound This compound Oxidation Oxidation (Abiotic/Enzymatic) This compound->Oxidation QM Quinone Methide (Reactive Intermediate) Oxidation->QM Hapten Hapten-Protein Adduct QM->Hapten Covalent Binding Protein Skin Protein Protein->Hapten DC Dendritic Cell Activation Hapten->DC TCell T-Cell Proliferation DC->TCell Sensitization Skin Sensitization TCell->Sensitization

Caption: Proposed pathway for this compound-induced skin sensitization.

The bioactivation of this compound can proceed through direct oxidation to a quinone methide, which is an electrophilic species that can react with nucleophilic residues of skin proteins. This haptenation process leads to the formation of an immunogenic complex that is recognized by dendritic cells, triggering a cascade of immune responses culminating in skin sensitization.

Conclusion

The combination of molecular docking and experimental spectroscopic techniques provides a robust framework for the comprehensive study of this compound-protein interactions. Molecular docking offers valuable predictive insights into binding modes and affinities, guiding further experimental design. Spectroscopic methods such as fluorescence quenching, UV-Vis spectroscopy, and circular dichroism deliver essential empirical data to validate computational models and elucidate the thermodynamics and structural consequences of these interactions. A thorough understanding of these interactions is critical for harnessing the therapeutic potential of this compound while mitigating its adverse effects.

Disclaimer: The protocols provided herein are intended as a general guide. Researchers should optimize the experimental conditions based on their specific protein of interest and available instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoeugenol from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of isoeugenol from eugenol, with a primary focus on addressing low reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results during the isomerization of eugenol.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the isomerization of eugenol to this compound can stem from several factors, ranging from reaction conditions to reagent quality. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reaction Conditions: Inadequate temperature, incorrect reaction time, or inefficient stirring can significantly impact the conversion of eugenol.[1][2] The isomerization is a temperature-dependent process, and insufficient heat may lead to an incomplete reaction.[3] Conversely, excessively high temperatures or prolonged reaction times can lead to product decomposition.[4]

  • Catalyst and Reagents: The choice and handling of the base catalyst are critical. The activity of catalysts like potassium hydroxide (KOH) can be influenced by the presence of water.[5] Ensure that reagents are of appropriate purity and are handled correctly to avoid contamination.

  • Solvent Selection: The solvent plays a crucial role in the reaction medium. The use of high-boiling point solvents like glycerol or amyl alcohol is common in base-catalyzed methods to achieve the necessary reaction temperatures. Solvent-free conditions have also been explored but can present challenges in terms of reaction control.

  • Workup and Purification: Significant product loss can occur during the workup and purification stages. Careful extraction and purification techniques are necessary to maximize the isolated yield.

To improve your yield, consider the following:

  • Optimize Reaction Temperature: Ensure your reaction is heated to the optimal temperature for the chosen catalytic system. For KOH-catalyzed reactions, temperatures around 140-170°C are often employed.

  • Monitor Reaction Time: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product degradation.

  • Ensure Efficient Stirring: Vigorous stirring is essential to ensure a homogenous reaction mixture, especially in heterogeneous systems.

  • Use High-Purity Reagents: Verify the purity of your eugenol and use a fresh, high-quality catalyst.

  • Consider Alternative Catalysts: If the base-catalyzed method consistently gives low yields, explore other catalytic systems such as those based on rhodium (RhCl3) or palladium (Pd/C), which may offer higher conversion rates under different conditions.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Side reactions can compete with the desired isomerization, leading to a lower yield of this compound. Potential byproducts can arise from polymerization of eugenol or this compound, or from degradation of the product under harsh reaction conditions.

To minimize byproduct formation:

  • Control the Temperature: Avoid excessive temperatures that can promote side reactions and product decomposition.

  • Optimize Catalyst Concentration: The amount of base catalyst can influence the reaction selectivity. A high concentration of KOH can lead to the formation of a very viscous mixture, potentially hindering the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic compounds, which can occur at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from eugenol?

A1: The most prevalent methods for the isomerization of eugenol to this compound are:

  • Base-Catalyzed Isomerization: This is a widely used method employing strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out at high temperatures in a high-boiling point solvent.

  • Transition Metal-Catalyzed Isomerization: Catalysts based on transition metals, such as rhodium(III) chloride (RhCl3) or palladium on carbon (Pd/C), can also effectively catalyze the isomerization. These methods may offer milder reaction conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction, often leading to shorter reaction times and potentially higher yields compared to conventional heating.

Q2: How does the choice of base affect the reaction yield?

A2: The strength and nature of the base are critical. Strong bases like KOH are commonly used to facilitate the proton transfer necessary for the double bond migration. The molar ratio of the base to eugenol is a key parameter to optimize; insufficient base will result in incomplete conversion, while an excessive amount can lead to a viscous reaction mixture and potential side reactions.

Q3: What is the role of the solvent in this reaction?

A3: In base-catalyzed isomerization, high-boiling point solvents like glycerol or amyl alcohol are often used to achieve the high temperatures required for the reaction to proceed at a reasonable rate. In some cases, solvent-free conditions have been employed, particularly with microwave assistance. The polarity of the solvent can also influence the reaction mechanism and product distribution.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free isomerization of eugenol has been reported, often in conjunction with microwave irradiation and a solid-supported catalyst like KF on alumina or using a phase-transfer catalyst. These methods can be more environmentally friendly but may require careful control of reaction conditions to achieve high yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for Base-Catalyzed Isomerization of Eugenol

CatalystBase:Eugenol (molar ratio)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
KOH7.3:1Amyl alcohol15010High (viscous mixture)
KOH4.4:1Amyl alcohol1501095 (Conversion)
KOH2.2:1Amyl alcohol1501060 (Conversion)
KOtBu2.2:1None (PTC)2001.573 (Yield)
KF/Alumina-Ethylene glycolReflux1.578 (Yield)

Table 2: Comparison of Reaction Conditions for Metal-Catalyzed Isomerization of Eugenol

CatalystCatalyst:Eugenol (molar ratio)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
RhCl3~1:1000Ethanol~1403Nearly total conversion
Pd/C (60 mg)-None (Microwave)-218.49 (Conversion), 7.89 (Yield)

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of Eugenol using Potassium Hydroxide

This protocol is based on the alkaline procedure described in the literature.

  • Apparatus Setup: A three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is placed in a heating mantle.

  • Reagent Addition: To the flask, add the desired solvent (e.g., amyl alcohol or glycerol) and potassium hydroxide (KOH) pellets.

  • Heating: Heat the mixture to the target reaction temperature (e.g., 150°C) with continuous stirring.

  • Addition of Eugenol: Once the reaction temperature is stable, add eugenol to the flask.

  • Reaction: Maintain the reaction at the set temperature for the desired duration (e.g., 10 hours), monitoring the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by adding a dilute acid (e.g., H2SO4).

  • Extraction: Extract the product with a suitable organic solvent (e.g., toluene).

  • Purification: Wash the organic phase with water until neutral, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Metal-Catalyzed Isomerization of Eugenol using Rhodium(III) Chloride

This protocol is based on the procedure using a rhodium catalyst.

  • Apparatus Setup: A flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is placed in a heating mantle.

  • Reagent Addition: Add eugenol to the reaction flask and heat it to the target temperature (e.g., 140°C).

  • Catalyst Addition: Prepare a solution of rhodium(III) chloride (RhCl3) in ethanol.

  • Reaction Initiation: Add the ethanolic solution of RhCl3 to the preheated eugenol to start the reaction.

  • Reaction: Maintain the reaction at the set temperature for the desired duration (e.g., 3 hours), with continuous stirring.

  • Workup and Purification: After the reaction, the product can be isolated and purified by vacuum distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Glassware (Flask, Condenser, Stirrer) add_reagents Add Solvent and Catalyst setup->add_reagents heat Heat to Reaction Temperature add_reagents->heat add_eugenol Add Eugenol heat->add_eugenol stir Stir and Maintain Temperature add_eugenol->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize (if necessary) cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify Product (Distillation) extract->purify

Caption: Experimental workflow for the synthesis of this compound from eugenol.

troubleshooting_workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry check_conditions->check_reagents Optimal optimize_conditions Optimize Temperature, Time, and Stirring check_conditions->optimize_conditions Suboptimal check_workup Analyze Workup and Purification Steps check_reagents->check_workup Pure/Accurate purify_reagents Use Pure Reagents and Accurate Measurements check_reagents->purify_reagents Impurities/Inaccuracy refine_workup Refine Extraction and Purification Techniques check_workup->refine_workup Product Loss end Improved Yield check_workup->end Efficient optimize_conditions->end purify_reagents->end refine_workup->end

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Isoeugenol Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC resolution of cis- and trans-isoeugenol.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-isoeugenol isomers using standard HPLC methods?

A1: The primary challenge in separating cis- and trans-isoeugenol lies in their structural similarity. As geometric isomers, they share the same molecular weight and chemical formula, and differ only in the spatial arrangement of atoms around the carbon-carbon double bond of the propenyl group. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve with standard reversed-phase columns like C18, which primarily separate based on hydrophobicity.

Q2: What is the recommended starting point for developing a method to separate isoeugenol isomers?

A2: For initial method development, a reversed-phase approach is common. However, instead of a standard C18 column, consider a stationary phase that offers alternative selectivity mechanisms. Phenyl-hexyl or cyano (CN) columns are excellent starting points. Phenyl-type columns can provide π-π interactions with the aromatic ring of this compound, while cyano columns offer dipole-dipole interactions, both of which can enhance the separation of geometric isomers.[1][2][3] An isocratic mobile phase of acetonitrile and water is a good starting point for scouting runs.

Q3: Can temperature adjustments improve the resolution of this compound isomers?

A3: Yes, adjusting the column temperature can significantly impact selectivity. Running the analysis at different temperatures (e.g., 25°C, 35°C, and 45°C) is recommended during method development. A change in temperature can alter the interaction kinetics between the isomers and the stationary phase, potentially increasing the resolution. It's crucial to use a column thermostat to ensure reproducible results, as even small temperature fluctuations can affect retention times and selectivity.

Q4: Are there specialized columns that are particularly effective for cis/trans isomer separations?

A4: Yes, for challenging separations of geometric isomers like this compound, specialized columns can be highly effective. One such example is a silver ion (Ag+) cation exchange column. The silver ions interact with the π-electrons of the double bonds in the this compound isomers, providing a unique separation mechanism that can effectively resolve the cis and trans forms.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor resolution or complete co-elution of cis- and trans-isoeugenol peaks.

  • dot

    Caption: Troubleshooting workflow for poor resolution.

  • Possible Causes & Solutions:

    • Insufficient Stationary Phase Selectivity: Standard C18 columns may not provide enough selectivity.

      • Solution: Switch to a column with a different stationary phase. Phenyl-hexyl columns are recommended for their ability to engage in π-π interactions with the aromatic ring of this compound.[4][5] Cyano columns offer dipole-dipole interactions, which can also improve separation.

    • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents are critical.

      • Solution 1: If using acetonitrile (ACN), try substituting it with methanol (MeOH) or using a mixture of both. The different solvent properties can alter selectivity.

      • Solution 2: Perform a series of isocratic runs with varying percentages of the organic solvent (e.g., 40%, 50%, 60%) to find the optimal solvent strength that provides the best resolution.

    • Inadequate Temperature: The column temperature might not be optimal for the separation.

      • Solution: Evaluate a range of temperatures (e.g., 25°C to 45°C) to see if it improves selectivity between the isomers.

Problem 2: Peak tailing observed for one or both isomer peaks.

  • dot

    Caption: Troubleshooting workflow for peak tailing.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: this compound has a phenolic hydroxyl group that can interact with active silanol groups on the silica surface of the column, causing peak tailing.

      • Solution 1: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of the silanol groups and reduce unwanted secondary interactions.

      • Solution 2: Use a modern, high-purity, end-capped column or a column specifically designed to have low silanol activity.

    • Sample Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Try reducing the injection volume or diluting the sample.

    • Column Contamination: Buildup of contaminants on the column frit or packing material can cause peak shape issues.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column.

Experimental Protocols & Data

Method 1: Supercritical Fluid Chromatography (SFC) with a Cyano Column

While not a conventional HPLC method, the successful separation of this compound isomers using SFC with a cyano stationary phase provides strong evidence for the utility of cyano columns in HPLC for this application.

ParameterValue
Stationary Phase Cyano Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 with 8% Methanol modifier
Flow Rate 1.5 mL/min
Temperature 40°C
Detection UV at 283 nm
Resolution (Rs) 2.41
Method 2: Reversed-Phase HPLC for General this compound Analysis

This method is suitable for the general analysis of this compound but may not resolve the cis and trans isomers without further optimization. It serves as a good starting point for method development on a reversed-phase column.

ParameterValue
Stationary Phase Newcrom R1 (a reversed-phase column with low silanol activity)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV (wavelength not specified)

Note: For MS compatibility, formic acid should be used instead of phosphoric acid.

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust HPLC method for separating this compound isomers.

  • dot

    Method_Development_Workflow Start Start: Define Separation Goal (Rs > 1.5 for cis/trans this compound) ColumnScreening 1. Column Screening Start->ColumnScreening SelectPhenyl Phenyl-Hexyl Column ColumnScreening->SelectPhenyl SelectCyano Cyano Column ColumnScreening->SelectCyano MobilePhaseScouting 2. Mobile Phase Scouting SelectPhenyl->MobilePhaseScouting SelectCyano->MobilePhaseScouting ACN_Water ACN / Water mixtures MobilePhaseScouting->ACN_Water MeOH_Water MeOH / Water mixtures MobilePhaseScouting->MeOH_Water Optimization 3. Optimization ACN_Water->Optimization MeOH_Water->Optimization OptimizeGradient Gradient / Isocratic Profile Optimization->OptimizeGradient OptimizeTemp Temperature Optimization->OptimizeTemp OptimizeFlowRate Flow Rate Optimization->OptimizeFlowRate Validation 4. Method Validation OptimizeGradient->Validation OptimizeTemp->Validation OptimizeFlowRate->Validation

    Caption: A systematic approach to HPLC method development.

References

Preventing isoeugenol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoeugenol Analysis

Welcome to the technical support center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a phenylpropanoid naturally occurring in various essential oils, such as ylang-ylang.[1] It is widely used in fragrances and as a flavoring agent.[2] Its stability is a significant concern because the molecule is susceptible to degradation when exposed to common laboratory conditions like light, air (oxygen), and heat.[3][4][5] This degradation can lead to inaccurate quantification, the formation of new, potentially reactive compounds, and a loss of the desired chemical properties.

Q2: What are the main factors that cause this compound to degrade?

The primary factors leading to this compound degradation are:

  • Photo-oxidation: Exposure to light, particularly UV light, can induce oxidation and dimerization. Studies have shown that prolonged exposure to light and air can cause significant degradation, with one study reporting 40% degradation after 100 days. Discoloration, such as turning red, can occur under the effect of light.

  • Oxidation: In the presence of air (oxygen), this compound can oxidize, leading to the formation of byproducts like vanillin, epoxides, diols, and dimers (dehydrodithis compound). This process can be accelerated by heat.

  • Heat: Elevated temperatures can increase the rate of degradation reactions. This is particularly relevant during analytical procedures like GC-MS analysis, where high injector port temperatures can be a problem.

  • Presence of Water: this compound has been found to be relatively unstable in the presence of water, which can be a factor during the extraction from aqueous or biological matrices.

Q3: What are the ideal storage conditions for this compound standards and samples?

To ensure long-term stability, this compound should be stored with the following precautions:

  • Protect from Light: Always store in amber-colored glass vials or containers that block UV light.

  • Inert Atmosphere: To prevent oxidation, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Low Temperature: Store at refrigerated (2-8°C) or frozen (at or below -20°C) temperatures to slow down degradation kinetics.

  • Tightly Sealed Containers: Use containers with tight-fitting lids or septa to prevent exposure to oxygen and moisture.

Q4: Can I use antioxidants to protect my this compound samples?

Yes, adding an antioxidant can be an effective strategy to prevent oxidative degradation, especially for samples that will be stored for an extended period or subjected to harsh conditions. Common antioxidants used for related compounds include butylated hydroxytoluene (BHT) or tocopherol (Vitamin E). It is essential to run validation experiments to confirm that the chosen antioxidant does not interfere with the analytical method.

Troubleshooting Guide

This guide addresses common problems encountered during this compound sample preparation and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery / Lower than Expected Concentration Oxidative Degradation: Sample exposed to air during extraction, evaporation, or storage.1. Handle samples under an inert atmosphere (e.g., nitrogen blanket) whenever possible. 2. Use degassed solvents for sample preparation. 3. Add a suitable antioxidant (e.g., BHT) to the sample, ensuring it doesn't interfere with analysis.
Photo-degradation: Sample exposed to ambient or UV light.1. Use amber glassware or wrap containers in aluminum foil during all steps. 2. Minimize exposure to room light.
Thermal Degradation: Excessive heat applied during sample concentration or GC analysis.1. Use a gentle evaporation method (e.g., rotary evaporator at low temperature or nitrogen stream). 2. If using GC, consider lowering the injector port temperature or using a cool on-column injection technique.
Appearance of Unknown Peaks in Chromatogram Formation of Degradation Products: this compound has degraded into byproducts like dimers or oxidation products.1. Analyze a freshly prepared standard to confirm the retention times of any new peaks. 2. Re-prepare the sample using the preventative measures described above (inert atmosphere, light protection). 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.
Sample Discoloration (Yellowing or Browning) Oxidation: Formation of colored degradation products, such as quinones. This is a known issue for analogous compounds like ethyleugenol.1. This is a clear sign of degradation. The sample should be discarded. 2. Review storage and handling procedures immediately. Ensure the sample is stored in a cool, dark place under an inert atmosphere.
Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting unexpected results in this compound analysis.

G cluster_0 start Start: Unexpected Result (e.g., Low Recovery) check_color Is the sample discolored? start->check_color check_peaks Are there extra peaks in the chromatogram? check_color->check_peaks No discard High Degradation. Discard sample. Implement proper storage. check_color->discard Yes check_storage Review Storage: - Light protection? - Inert gas? - Low temp? check_peaks->check_storage No reprepare Probable Degradation. Re-prepare sample using protective measures. check_peaks->reprepare Yes check_handling Review Handling: - Exposed to air? - High heat step? check_storage->check_handling check_handling->reprepare end_node Analysis Complete discard->end_node reprepare->end_node

Caption: Troubleshooting logic for this compound degradation.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow to Minimize Degradation

This protocol outlines a general workflow for extracting this compound from a matrix while minimizing degradation.

G cluster_0 prep 1. Sample Homogenization - Use amber tubes. - Pre-chill sample/solvents. - Work quickly. extract 2. Solvent Extraction - Use degassed, high-purity solvents. - Agitate gently at low temp. - Purge headspace with N2/Ar. prep->extract Critical: Protect from light & air concentrate 3. Concentration Step - Use rotary evaporator (low temp) or gentle N2 stream. - Do not evaporate to complete dryness. extract->concentrate Critical: Avoid high heat reconstitute 4. Reconstitution & Storage - Reconstitute in degassed mobile phase. - Transfer to amber autosampler vial. - Store at 2-8°C until analysis. concentrate->reconstitute Critical: Minimize air exposure

Caption: Recommended workflow for this compound sample preparation.

Methodology:

  • Sample Weighing and Homogenization:

    • Perform all steps under low light conditions. Use amber-colored glassware or tubes.

    • If applicable, homogenize the sample in a pre-chilled, appropriate solvent.

  • Extraction:

    • Use high-purity, degassed solvents (e.g., by sparging with helium or nitrogen).

    • If performing liquid-liquid extraction or solid-phase extraction, work efficiently to minimize exposure time to air.

    • After adding the extraction solvent, purge the headspace of the container with nitrogen or argon before sealing and agitating.

  • Solvent Evaporation/Concentration:

    • If the sample extract needs to be concentrated, use a method that does not involve high heat. A rotary evaporator with the water bath set to a low temperature (e.g., ≤30°C) or a gentle stream of nitrogen are preferred.

    • Avoid evaporating the sample to complete dryness, as this can increase the analyte's susceptibility to oxidation.

  • Reconstitution and Final Preparation:

    • Reconstitute the residue in a suitable, degassed solvent (often the mobile phase for LC analysis).

    • Transfer the final sample to an amber autosampler vial with a septum cap.

    • If not analyzing immediately, store the vials at 2-8°C.

Protocol 2: Forced Degradation Study

A forced degradation study helps identify potential degradation products and establish the stability-indicating nature of an analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Apply Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a sealed vial.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples as needed.

    • Dilute all samples to an appropriate concentration.

    • Analyze the stressed samples, along with an unstressed control sample, using your validated analytical method (e.g., HPLC-UV, LC-MS).

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Data and Pathways

Factors Influencing this compound Degradation

The primary degradation pathways for this compound are driven by environmental factors, leading to various byproducts.

G cluster_0 This compound This compound products Degradation Products This compound->products light Light (Photo-oxidation) light->this compound air Air (Oxidation) air->this compound heat Heat (Thermal Stress) heat->this compound dimers Dimers (e.g., Dehydrodithis compound) products->dimers vanillin Vanillin products->vanillin other Epoxides, Diols, Quinones products->other

Caption: Key factors leading to this compound degradation.

Quantitative Impact of Degradation Conditions

While comprehensive comparative data is sparse, forced degradation studies illustrate the molecule's instability under specific conditions.

Condition Duration Result Source
Photo-induced Oxidation (with air)100 days~40% degradation of this compound observed.
Forced Degradation (Light & Air)35 daysSufficient quantity of oxidized byproducts (e.g., syn-7,4′-oxyneolignan) generated for isolation and study.
Aqueous Environment>30 minutesDescribed as "relatively unstable" in the presence of water compared to a deuterated standard.

References

Addressing matrix effects in GC-MS analysis of isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound, and why are they a concern?

In GC-MS analysis, matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1][2] For instance, in the analysis of this compound in fishery products, significant signal suppression ranging from -93.31% to -42.89% has been observed.[3]

Q2: What are the primary causes of matrix effects in a GC-MS system?

The leading causes of matrix effects in GC-MS are:

  • Matrix-Induced Enhancement: This is a common effect where non-volatile matrix components accumulate in the GC inlet and the head of the column. These components can mask "active sites" where analytes like this compound might otherwise adsorb or degrade, leading to a higher than expected signal response.

  • Matrix-Induced Suppression: Although less frequent in GC-MS compared to enhancement, signal suppression can happen. This may be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard versus a matrix-matched standard. A significant difference in the signal intensity between the two for the same concentration of this compound indicates the presence of matrix effects. A positive difference suggests signal enhancement, while a negative difference points to signal suppression.

Troubleshooting Guide

Problem 1: My this compound quantification is inaccurate, and I suspect matrix effects. How can I mitigate this?

There are two primary strategies to counteract matrix effects: improving sample preparation to remove interfering components and using a calibration strategy that compensates for the matrix influence.

Solution A: Enhanced Sample Preparation

A robust sample cleanup procedure can significantly reduce matrix interferences. For this compound analysis in complex matrices like fishery products, a common and effective technique is dispersive solid-phase extraction (d-SPE).

Experimental Protocol: Acetonitrile Extraction with d-SPE Cleanup

  • Homogenization & Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add extraction salts (e.g., 150 mg of MgSO₄, 25 mg of Primary Secondary Amine (PSA), 25 mg of C18).

    • Immediately shake for another minute to prevent salt agglomeration.

  • Centrifugation:

    • Centrifuge the tube at a specified speed and time (e.g., 5000 rpm for 5 minutes).

  • Supernatant Collection:

    • Carefully collect the acetonitrile supernatant for GC-MS analysis.

dot

cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis homogenized_sample Homogenized Sample add_acetonitrile Add Acetonitrile homogenized_sample->add_acetonitrile shake1 Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts Add d-SPE Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge Centrifuge shake2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant gcms_analysis GC-MS Analysis collect_supernatant->gcms_analysis

Caption: Workflow for sample preparation using acetonitrile extraction and d-SPE cleanup.

Solution B: Matrix-Matched Calibration

This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, thus improving the accuracy of quantification.

Experimental Protocol: Preparation of Matrix-Matched Calibration Curve

  • Prepare Blank Matrix Extract: Follow the sample preparation protocol (e.g., d-SPE) using a sample known to be free of this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Spike Blank Extract: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.

  • Analyze and Construct Curve: Analyze the matrix-matched standards by GC-MS and construct a calibration curve by plotting the instrument response against the concentration.

dot

cluster_prep Preparation cluster_calibration Calibration Curve cluster_analysis Analysis blank_matrix Blank Matrix Sample extraction Perform Sample Extraction (e.g., d-SPE) blank_matrix->extraction blank_extract Blank Matrix Extract extraction->blank_extract spike Spike Blank Extract with Stock Solution at Various Concentrations blank_extract->spike stock_solution This compound Stock Solution stock_solution->spike cal_standards Matrix-Matched Calibration Standards spike->cal_standards gcms_analysis Analyze by GC-MS cal_standards->gcms_analysis construct_curve Construct Calibration Curve gcms_analysis->construct_curve

Caption: Workflow for creating matrix-matched calibration standards.

Problem 2: Even with matrix-matched calibration, I'm observing variability in my results. Is there a more robust method?

Solution: Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly effective method for correcting for matrix effects and other sources of analytical variability. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., d₃-eugenol for this compound) to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses during sample preparation. The ratio of the native analyte to the labeled standard is measured, which provides a highly accurate quantification.

Experimental Protocol: Stable Isotope Dilution Analysis

  • Spike with Internal Standard: Add a known amount of the stable isotope-labeled internal standard (e.g., d₃-eugenol) to the sample homogenate.

  • Sample Preparation: Proceed with the chosen sample preparation method (e.g., d-SPE or Headspace Solid-Phase Microextraction (HS-SPME)).

  • GC-MS Analysis: Analyze the sample extract by GC-MS, monitoring for both the native this compound and the labeled internal standard.

  • Quantification: Calculate the concentration of this compound based on the response ratio of the native analyte to the internal standard and a calibration curve prepared with both compounds.

dot

cluster_spiking Spiking cluster_prep Preparation cluster_analysis Analysis & Quantification sample Sample spiked_sample Spiked Sample sample->spiked_sample internal_standard Stable Isotope Labeled Internal Standard (e.g., d3-eugenol) internal_standard->spiked_sample sample_prep Sample Preparation (e.g., d-SPE) spiked_sample->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis quantification Quantification based on Analyte/IS Ratio gcms_analysis->quantification

Caption: General workflow for Stable Isotope Dilution Analysis (SIDA).

Quantitative Data Summary

The following tables summarize key performance metrics for this compound analysis using different methods and in various matrices.

Table 1: Method Performance for this compound Analysis in Fishery Products using d-SPE and GC-MS/MS

ParameterFlatfishEelShrimp
Linearity (R²)> 0.9987> 0.9987> 0.9987
Recovery Rate80.8% - 111.5%80.8% - 111.5%80.8% - 111.5%
Precision (CV)< 8.9%< 8.9%< 8.9%
LOQ (mg/kg)0.0050.0050.005

Table 2: Method Performance for this compound Analysis in Aquaculture Products using HS-SPME-GC-MS with d₃-eugenol Internal Standard

ParameterShrimpTilapiaSalmon
Linearity (R²)> 0.98> 0.98> 0.98
Accuracy (Recovery)97% - 99%97% - 99%97% - 99%
Precision (RSD)5% - 13%5% - 13%5% - 13%
Detection Limit (ng/g)< 15< 15< 15

References

Optimizing extraction parameters for isoeugenol from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the optimal extraction of isoeugenol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction? A1: this compound is a characteristic aromatic constituent of various spices. While its isomer, eugenol, is more abundant, this compound can be found in essential oils of plants like clove and cinnamon.[1] Eugenol itself is often extracted from sources like clove buds, cinnamon, tulsi, ginger, and bay leaves and then chemically isomerized to this compound.[1][2]

Q2: What is the most effective method for extracting essential oils containing this compound? A2: The choice of extraction method depends on the desired yield, purity, and available equipment. Common methods include:

  • Hydrodistillation and Steam Distillation: Traditional methods that are effective but can be time-consuming.[3][4]

  • Solvent Extraction (e.g., Soxhlet): Often provides the highest yields but may co-extract undesirable residues.

  • Microwave-Assisted Extraction (MAE): A greener, more rapid technique that can offer high yields with reduced solvent and energy consumption.

  • Ultrasound-Assisted Extraction (UAE): Another modern technique that enhances extraction efficiency.

  • Supercritical CO2 (SC-CO2) Extraction: An efficient method that can increase yield by adjusting the CO2 flow rate.

Soxhlet extraction has been shown to provide the highest yield compared to hydrodistillation and MAE in some studies.

Q3: Which solvents are most suitable for this compound extraction? A3: The selection of a solvent is critical for efficient extraction. This compound is soluble in organic solvents. Commonly used solvents include:

  • Ethanol

  • Methanol

  • Dichloromethane

  • Diethyl ether

  • Petroleum ether

  • n-Hexane

Studies have shown that for Soxhlet extraction, methanol can produce higher yields than ethanol.

Q4: How can I convert eugenol to this compound? A4: this compound can be synthesized from eugenol through isomerization. This is typically achieved by heating eugenol in the presence of a base, such as potassium hydroxide (KOH), often in a diol solvent. This process shifts the position of the double bond in the side chain.

Q5: How can the purity of the final this compound extract be verified? A5: The purity of the obtained this compound can be verified using modern spectroscopic and chromatographic techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier Transform Infrared Spectroscopy (FTIR)

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incorrect Particle Size The plant material should be finely ground to increase the surface area available for extraction. For clove powder, a particle size of 10-30 mesh is suggested. Reducing particle size can increase yield in methods like hydrodistillation.
Suboptimal Extraction Time Extraction time is a critical parameter. For hydrodistillation, 4-6 hours is typical. Microwave-assisted methods can be much faster. Determine the optimal duration to maximize yield without causing compound degradation.
Inefficient Solvent or Ratio The choice of solvent and the solid-to-liquid ratio significantly impact yield. For Soxhlet extraction of clove, a methanol-to-sample ratio of 15:1 has shown higher yields than 10:1. Experiment with different solvents and ratios to find the optimum for your material.
Inadequate Temperature Temperature affects extraction efficiency but can also lead to the degradation of thermosensitive compounds. For the isomerization of eugenol to this compound, temperatures of 160-170°C are used. For extraction, lower temperatures may be required to preserve compound integrity.
Ineffective Extraction Method Some methods are inherently more efficient than others. Comparative studies show Soxhlet extraction can yield more than hydrodistillation or MAE. Consider switching to a more powerful technique if yields are consistently low.

Problem 2: Presence of Impurities in the Final Extract

Potential Cause Recommended Solution
Co-extraction of Unwanted Compounds Solvent extraction can pull in other soluble residues. Using a more selective solvent system can help. For example, a 50/50 (v/v) mixture of ethanol and water in MAE can selectively extract eugenol without acetyleugenol.
Incomplete Separation During liquid-liquid extraction, ensure proper separation of the organic and aqueous layers. Emulsions can form, making separation difficult; allow adequate time for layers to settle.
Carryover of Water Residual water in the organic extract can be an impurity. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove water from the solvent before evaporation.
Thermal Degradation High temperatures during solvent evaporation or distillation can decompose this compound. Use a rotary vacuum evaporator at a controlled temperature (e.g., 50°C) to gently remove the solvent.

Problem 3: High Cis-Isoeugenol Content

Potential Cause Recommended Solution
Isomerization Reaction Conditions The traditional isomerization of eugenol using KOH in water can result in a high proportion (around 30%) of the toxic cis-isomer.
Improved Synthesis Method A modified synthesis method using a diol solvent instead of water during KOH-mediated isomerization can yield a product with over 90% trans-isoeugenol, which is more suitable for industrial production.

Data Presentation: Extraction Yield Comparison

Table 1: Comparison of Extraction Methods for Eugenol from Clove

Extraction MethodAverage Yield (%)Eugenol Content (%)Reference
Soxhlet36.98%15.83%
Hydrodistillation3.42%1.55%
Maceration0.44%4.5%
Microwave-Assisted (MAE)< 0.5% (approx.)0.16%

Note: Data is derived from a comparative study and can vary based on specific experimental conditions.

Table 2: Effect of Solvent and Sample-to-Solvent Ratio in Soxhlet Extraction

Solvent (90%)Sample-to-Solvent RatioAverage Yield (%)Eugenol Content (%)Reference
Ethanol1:1043.9%-
Ethanol1:1534.2%-
Methanol1:1035.1%-
Methanol1:1557.9%22.21%

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol is adapted from standard laboratory procedures for extracting essential oils from cloves.

  • Preparation: Weigh 25g of whole or ground cloves and place them in a 250 mL round-bottom flask. Add 100 mL of water.

  • Apparatus Setup: Assemble a steam distillation apparatus. Use a heating mantle or sand bath as the heat source.

  • Distillation: Heat the flask strongly to initiate boiling. Once boiling, reduce the heat to maintain a steady rate of distillation without allowing foam to carry over into the condenser.

  • Collection: Collect approximately 60 mL of the distillate, which will appear as a milky emulsion, in an Erlenmeyer flask.

  • Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous solution with three successive 15 mL portions of dichloromethane.

  • Drying: Combine the organic (dichloromethane) layers and add anhydrous sodium sulfate until it no longer clumps, indicating the water has been absorbed.

  • Solvent Removal: Decant the dried organic solution into a clean flask. Evaporate the dichloromethane using a steam bath or rotary evaporator in a fume hood to obtain the crude essential oil.

Protocol 2: Solvent Extraction using a Soxhlet Apparatus

This protocol describes a typical Soxhlet extraction process.

  • Preparation: Grind the dried plant material (e.g., clove buds) into a coarse powder.

  • Loading: Weigh a specific amount of the ground powder and place it inside a cellulose thimble.

  • Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Connect the extractor to a boiling flask containing the extraction solvent (e.g., methanol, 1:15 solid:solvent ratio) and a condenser above.

  • Extraction: Heat the solvent in the boiling flask. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material. The solvent will fill the thimble and, once it reaches the top of the siphon arm, will be siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Duration: Allow this process to repeat for several hours until the extraction is complete (often indicated by the solvent in the siphon arm becoming colorless).

  • Concentration: After extraction, cool the apparatus. Concentrate the extract by removing the solvent using a rotary vacuum evaporator at a controlled temperature (e.g., 50°C).

Visualizations

G cluster_extraction Extraction Methods A Plant Material (e.g., Cloves) B Size Reduction (Grinding/Milling) A->B C Extraction B->C D Filtration / Separation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract (Essential Oil) E->F G Purification (e.g., Chromatography) F->G H Pure this compound G->H I Analysis (GC-MS, HPLC) H->I C_HD->C C_SE->C C_MAE->C

Caption: General workflow for this compound extraction from plant material.

G start Low Extraction Yield? q_particle Is particle size optimal (<30 mesh)? start->q_particle a_particle Action: Grind material to a finer powder. q_particle->a_particle No q_solvent Is solvent & ratio correct? q_particle->q_solvent Yes a_particle->q_solvent a_solvent Action: Test different solvents (e.g., Methanol) or increase solvent-to-solid ratio. q_solvent->a_solvent No q_time Is extraction time sufficient? q_solvent->q_time Yes a_solvent->q_time a_time Action: Increase extraction duration. Monitor yield over time. q_time->a_time No q_method Is the method efficient enough? q_time->q_method Yes a_time->q_method a_method Action: Consider a more powerful method (e.g., Soxhlet, MAE). q_method->a_method No end Yield Optimized q_method->end Yes a_method->end

Caption: Troubleshooting flowchart for low this compound extraction yield.

G phenylalanine Phenylalanine coniferyl_alcohol Coniferyl Alcohol phenylalanine->coniferyl_alcohol Multiple Steps (Lignin/Lignan Pathway) coniferyl_acetate Coniferyl Acetate coniferyl_alcohol->coniferyl_acetate label_egs EGS1 Enzyme + NADPH coniferyl_acetate->label_egs label_igs IGS1 Enzyme + NADPH coniferyl_acetate->label_igs eugenol Eugenol This compound This compound label_egs->eugenol label_igs->this compound

Caption: Simplified biosynthetic pathway of eugenol and this compound.

References

Reducing cytotoxicity of isoeugenol in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of isoeugenol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity with this compound in my cell culture experiments?

A1: High cytotoxicity is a known characteristic of this compound. Several factors can contribute to this observation in your experiments:

  • Inherent Pro-oxidant Activity: this compound can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) within the cells. This oxidative stress can damage cellular components and trigger cell death pathways.[1]

  • Glutathione (GSH) Depletion: Treatment with this compound can lead to a significant reduction in intracellular glutathione (GSH) levels. GSH is a critical antioxidant, and its depletion leaves cells vulnerable to oxidative damage.[1]

  • Membrane Interaction: The lipophilic nature of this compound and its dimers can lead to interactions with the cell membrane, potentially disrupting its integrity and function.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially at higher concentrations. It is crucial to use a minimal amount of solvent and include a vehicle control in your experiments.

  • Compound Precipitation: this compound is poorly soluble in water. If it precipitates out of the culture medium, it can lead to inconsistent cell exposure and localized high concentrations, causing significant cytotoxicity.

Q2: How can I reduce the cytotoxicity of this compound in my experiments?

A2: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetyl-L-cysteine (NAC), can help to neutralize ROS and replenish intracellular GSH levels, thereby protecting cells from this compound-induced oxidative stress.

  • Optimization of this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.

  • Control of Solvent Concentration: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) to minimize the final volume of solvent added to the cell culture medium. Always aim for a final solvent concentration that is non-toxic to your specific cell line (typically below 0.5%).

  • Use of a Drug Delivery System: For lipophilic compounds like this compound, nanoemulsion formulations can be explored. These systems may improve solubility and reduce non-specific toxicity.

  • Modification of Exposure Time: Reducing the incubation time with this compound may be sufficient to observe the desired effect while minimizing cell death.

Q3: What is the mechanism of this compound-induced cytotoxicity?

A3: The primary mechanism of this compound-induced cytotoxicity involves the induction of oxidative stress. This compound can enhance the production of reactive oxygen species (ROS) and deplete cellular glutathione (GSH), a key antioxidant.[1] This imbalance leads to cellular damage. Additionally, this compound has been shown to interact with the aryl hydrocarbon receptor (AhR), leading to the translocation of AhR into the nucleus and affecting the expression of target genes involved in cell cycle regulation and proliferation.[3]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers per well.

    • This compound Precipitation: The compound is not fully dissolved in the media.

    • Edge Effects: Evaporation from wells on the periphery of the plate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Visually inspect the media for any precipitate after adding this compound. Consider preparing fresh dilutions for each experiment.

    • Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation.

Issue 2: No Dose-Dependent Cytotoxic Effect Observed
  • Possible Cause:

    • Concentration Range is Too High: The lowest concentration tested is already maximally toxic.

    • Compound Inactivity: The this compound stock may have degraded.

  • Solution:

    • Test a wider range of concentrations, including much lower doses.

    • Prepare a fresh stock solution of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma33.5
DU145Prostate Cancer47.84 ± 3.52
MDA-MB-231Breast Cancer52.39 ± 3.20
A2780Ovarian Cancer42.15 ± 1.39
A2780-cisCisplatin-resistant Ovarian Cancer60.35 ± 8.4
MRC-5Normal Lung Fibroblast39.95 ± 3.76
Human Submandibular Cell Line-52.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Co-treatment with N-Acetyl-L-cysteine (NAC) to Reduce Cytotoxicity
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • N-Acetyl-L-cysteine (NAC)

    • 96-well cell culture plates

    • MTT assay reagents (as in Protocol 2)

  • Procedure:

    • Prepare a stock solution of NAC in sterile water or PBS. A typical starting concentration for co-treatment is 1-5 mM.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare the following treatment groups in complete cell culture medium:

      • Vehicle control (with the same final DMSO concentration)

      • This compound at various concentrations

      • NAC alone (at the chosen concentration)

      • This compound at various concentrations + NAC (at the chosen concentration)

    • Remove the old medium and add 100 µL of the respective treatment solutions to the wells.

    • Incubate for the desired period.

    • Assess cell viability using the MTT assay as described in Protocol 2.

    • Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine the protective effect of NAC.

Visualizations

Isoeugenol_Cytotoxicity_Pathway cluster_cell Cell This compound This compound Membrane Cell Membrane This compound->Membrane ROS Increased ROS This compound->ROS GSH Decreased GSH This compound->GSH AhR AhR Activation This compound->AhR Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Cell_Cycle_Arrest Cell Cycle Arrest AhR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Damage->Apoptosis Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Solvent Check Solvent Concentration (Is it >0.5%?) Start->Check_Solvent Reduce_Solvent Reduce Solvent Conc. Check_Solvent->Reduce_Solvent Yes Check_Precipitate Check for Precipitate Check_Solvent->Check_Precipitate No Reduce_Solvent->Check_Precipitate Improve_Solubility Improve Solubility (e.g., fresh dilution) Check_Precipitate->Improve_Solubility Yes Dose_Response Perform Dose-Response Check_Precipitate->Dose_Response No Improve_Solubility->Dose_Response Use_Antioxidant Co-treat with Antioxidant (e.g., NAC) Dose_Response->Use_Antioxidant End Optimized Experiment Use_Antioxidant->End

References

Technical Support Center: Enhancing Isoeugenol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing isoeugenol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is considered to have low water solubility.[2]

Q2: What is the maximum recommended concentration of solvents like DMSO or ethanol in cell culture?

A2: High concentrations of organic solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% to 1% to avoid cytotoxic effects.[3][4][5] The cytotoxicity of ethanol is also concentration-dependent. Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: My this compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation of a hydrophobic compound like this compound in aqueous cell culture media is a common issue. Please refer to the detailed troubleshooting guide below to address this problem.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Potential Cause Recommended Solution Notes
High Final Concentration of this compound Decrease the final concentration of this compound in the media. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.This compound has limited aqueous solubility.
High Percentage of Organic Solvent (e.g., DMSO) Reduce the final percentage of the organic solvent in the cell culture medium to ≤0.5%. This may require preparing a more diluted stock solution of this compound.While solvents aid in initial dissolution, high concentrations can lead to "solvent shock" and precipitation upon dilution in aqueous media.
Rapid Dilution Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing the medium. Preparing an intermediate dilution in a small volume of warm media before adding it to the final culture volume is also recommended.This gradual dilution helps to prevent a rapid change in solvent polarity, which can cause hydrophobic compounds to precipitate out of solution.
Low Temperature of Media Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.Solubility is often temperature-dependent, and compounds are generally more soluble at higher temperatures.
Interaction with Media Components If precipitation persists, consider using a serum-free medium for the initial dilution before adding it to a serum-containing medium, or vice versa, to identify if serum proteins are contributing to the precipitation.Components in the media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.

Advanced Solubility Enhancement Techniques

For experiments requiring higher concentrations of this compound than achievable with simple solvent dissolution, the following advanced techniques can be employed.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has enhanced water solubility. β-cyclodextrin is commonly used for this purpose, typically forming a 1:1 molar ratio with this compound.

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)

  • Dissolve β-Cyclodextrin: Prepare a solution of β-cyclodextrin in a water:ethanol mixture (e.g., 3:1 v/v). Heat the mixture to 50°C while stirring until the β-cyclodextrin is completely dissolved.

  • Dissolve this compound: In a separate container, dissolve this compound in ethanol.

  • Mix and Stir: Add the this compound solution to the β-cyclodextrin solution while maintaining the temperature at 50°C and continuing to stir. A typical molar ratio of this compound to β-cyclodextrin is 1:1.

  • Cool and Precipitate: Slowly cool the mixture to room temperature while stirring. The inclusion complex will precipitate out of the solution.

  • Isolate and Dry: Collect the precipitate by filtration and wash it with a small amount of cold water to remove any free this compound or β-cyclodextrin. Dry the complex under vacuum.

Quantitative Data: Solubility of this compound

Solvent/System Solubility Reference
Water~810 mg/L (0.81 mg/mL) at 25°C
DMSO≥21.7 mg/mL
Ethanol≥32 mg/mL

Note: The exact enhancement of this compound solubility with cyclodextrins can vary depending on the specific cyclodextrin used and the preparation method. It is recommended to experimentally determine the solubility of the prepared complex.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They can be used to encapsulate and deliver hydrophobic compounds like this compound in an aqueous medium.

Experimental Protocol: Preparation of this compound Nanoemulsion (High-Energy Homogenization)

  • Prepare the Oily Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).

  • Prepare the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in water.

  • Pre-emulsification: Slowly add the oily phase to the aqueous phase while stirring at high speed with a homogenizer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a stable nanoemulsion. The number of passes and the pressure will need to be optimized for the specific formulation.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Signaling Pathway Diagrams

This compound has been reported to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate the points of intervention by this compound.

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_outcome Outcome for In Vitro Study This compound This compound (Poorly water-soluble) Solvent Direct Solubilization (DMSO, Ethanol) This compound->Solvent Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin Nanoemulsion Nanoemulsion Formulation This compound->Nanoemulsion Soluble_this compound Solubilized this compound (Aqueous media compatible) Solvent->Soluble_this compound Cyclodextrin->Soluble_this compound Nanoemulsion->Soluble_this compound

Caption: Workflow for enhancing this compound solubility.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression induces This compound This compound This compound->IKK inhibits This compound->IkBa inhibits degradation This compound->NFkB_nucleus inhibits translocation

Caption: this compound's inhibition of the NF-κB pathway.

MAPK_pathway Stimuli Stress/LPS Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK) Stimuli->Upstream_Kinases ERK ERK1/2 Upstream_Kinases->ERK activates p38 p38 MAPK Upstream_Kinases->p38 activates Cellular_Response Cellular Responses (Inflammation, etc.) ERK->Cellular_Response p38->Cellular_Response This compound This compound This compound->ERK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Caption: this compound's inhibition of MAPK pathways.

References

Troubleshooting poor reproducibility in isoeugenol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during isoeugenol bioassays. The information is intended for researchers, scientists, and drug development professionals to improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears yellow and viscous. Can I still use it?

A1: this compound, a pale yellow oily liquid when fresh, can oxidize upon exposure to light and air, leading to a yellow, viscous appearance.[1][2] This degradation can alter its biological activity, potentially making it a more potent sensitizer.[1] For reproducible results, it is crucial to use fresh, properly stored this compound. If your solution has changed in appearance, it is recommended to use a fresh stock.

Q2: I'm observing high variability between replicate wells in my cell-based assay. What are the common causes?

A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to prevent settling.[3] Using a multichannel pipette and allowing the plate to sit at room temperature for 15-20 minutes on a level surface before incubation can promote even cell distribution.[3]

  • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipettes for the volumes being dispensed. Pre-wetting pipette tips and maintaining a consistent pipetting technique are also crucial.

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature gradients, which can affect cell growth and response. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Compound Precipitation: this compound is a lipophilic compound. At higher concentrations, it may precipitate in aqueous cell culture media, leading to inconsistent exposure of cells to the compound. Visually inspect your wells for any signs of precipitation.

Q3: My cytotoxicity assay results with this compound are not consistent with published data. Why might this be?

A3: Discrepancies in cytotoxicity results can arise from several experimental variables:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound. The cytotoxic activity of this compound has been shown to differ between cell types, such as salivary gland tumor cells and normal human gingival fibroblasts.

  • Passage Number: Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers, which can alter their response to stimuli. It is best practice to use cells within a defined, low passage number range.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with test compounds, affecting their bioavailability and activity. The presence of serum proteins may reduce the effective concentration of this compound available to the cells.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the assay can have its own cytotoxic effects. Ensure you have a vehicle control with the same solvent concentration as your test wells.

Q4: I am conducting an antioxidant assay with this compound and my results are not reproducible. What factors should I consider?

A4: The antioxidant activity of this compound can be influenced by the assay conditions:

  • Assay Method: Different antioxidant assays measure different aspects of antioxidant activity (e.g., radical scavenging, reducing power). The observed activity of this compound can vary depending on the chosen method (e.g., DPPH, ABTS, FRAP).

  • Solvent/Medium: The polarity of the solvent or medium can influence the antioxidant versus pro-oxidant effects of this compound. In non-polar media, this compound may exhibit pro-oxidant effects.

  • Compound Stability: this compound can be unstable in aqueous solutions. Prepare fresh solutions for each experiment to ensure consistent activity.

Troubleshooting Guides

Issue 1: Poor Dose-Response Curve

Symptoms:

  • A sigmoidal dose-response curve is not achieved.

  • High data scatter at multiple concentrations.

  • No clear IC50 or EC50 value can be determined.

Possible Causes & Solutions:

CauseSolution
Inappropriate Concentration Range Perform a wider range-finding experiment with serial dilutions (e.g., 10-fold dilutions) to identify the optimal concentration range for a full dose-response curve.
Compound Instability/Degradation This compound can degrade upon exposure to light and air. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions protected from light at an appropriate temperature.
Cell Seeding Density An inappropriate cell number can affect the assay window. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Incubation Time The effect of this compound may be time-dependent. Optimize the incubation time to capture the desired biological response.
Issue 2: High Background Signal in Fluorescence/Luminescence Assays

Symptoms:

  • High signal in negative control or vehicle-treated wells.

  • Low signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Autofluorescence of this compound Check for autofluorescence of this compound at the excitation and emission wavelengths used in your assay. If significant, consider using a different fluorescent dye or a non-fluorescence-based detection method.
Media Components Phenol red and components in fetal bovine serum (FBS) can contribute to background fluorescence. Consider using phenol red-free media or performing the final measurement in PBS.
Microplate Color For fluorescence assays, use black microplates to reduce background and well-to-well crosstalk. For luminescence assays, use white plates to maximize the signal.
Reader Settings Optimize the gain setting on your plate reader to maximize the signal-to-noise ratio. If available, use a bottom-reading mode for adherent cells to reduce interference from the media.

Quantitative Data Summary

Table 1: Reported Bioactivities of this compound

Assay TypeCell Line / SystemEndpointConcentration / ResultReference
CytotoxicityHuman Submandibular Cell LineCC500.0523 mM
CytotoxicitySalivary Gland Tumor (HSG)IC50> Eugenol
Antioxidant (DPPH)In vitroIC5038.97 µg/mL
Antioxidant (ABTS)In vitroIC5043.76 µg/mL
Antibacterial (MIC)Escherichia coliMIC0.6 mg/mL
Antibacterial (MIC)Listeria innocuaMIC1 mg/mL
Anti-inflammatoryLPS-primed MacrophagesInhibition of TNFα & PGE2Dose-dependent
Cholinesterase InhibitionIn vitro% Inhibition @ 1 mg/mLAChE: 78.39%, BChE: 67.73%

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies described for assessing the antioxidant potential of compounds like this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound (or a standard antioxidant like ascorbic acid) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Protocol 2: Cell Viability (MTT) Assay

This is a general protocol for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

Visualizations

experimental_workflow General Experimental Workflow for this compound Bioassays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_iso Prepare fresh this compound stock treat_cells Treat cells with this compound dilutions prep_iso->treat_cells prep_cells Culture and passage cells seed_cells Seed cells in microplate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for optimized duration treat_cells->incubate add_reagent Add detection reagent (e.g., MTT, DPPH) incubate->add_reagent read_plate Measure signal (Absorbance, Fluorescence) add_reagent->read_plate calc_results Calculate % Viability / % Inhibition read_plate->calc_results plot_curve Plot dose-response curve calc_results->plot_curve det_ic50 Determine IC50/EC50 plot_curve->det_ic50

Caption: A generalized workflow for conducting this compound bioassays.

troubleshooting_logic Troubleshooting Logic for Poor Reproducibility cluster_causes Potential Cause Categories cluster_solutions Corrective Actions start Poor Reproducibility Observed cause_reagent Reagent Issues start->cause_reagent cause_cell Cell-related Issues start->cause_cell cause_technique Technical Errors start->cause_technique cause_plate Plate/Edge Effects start->cause_plate sol_reagent Use fresh this compound Check reagent expiry cause_reagent->sol_reagent sol_cell Use low passage cells Optimize seeding density cause_cell->sol_cell sol_technique Calibrate pipettes Standardize pipetting cause_technique->sol_technique sol_plate Avoid outer wells Use plate sealers cause_plate->sol_plate

Caption: A troubleshooting decision tree for reproducibility issues.

Caption: Signaling pathways modulated by this compound.

References

Strategies to mitigate isoeugenol-induced skin irritation in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating isoeugenol-induced skin irritation in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced skin irritation and sensitization?

A1: this compound is considered a prohapten, meaning it becomes a sensitizer after metabolic activation in the skin. The primary mechanism involves its oxidation to reactive intermediates, such as an ortho-quinone or a para-quinone methide.[1][2][3] These electrophilic molecules can then covalently bind to nucleophilic amino acid residues in skin proteins (a process called haptenation), forming immunogenic complexes. This triggers an immune response, leading to allergic contact dermatitis.[4][5] The process is also associated with the generation of reactive oxygen species (ROS), inducing oxidative stress and activating inflammatory signaling pathways in keratinocytes.

Q2: What are the primary formulation strategies to mitigate this compound-induced skin irritation?

A2: The main strategies focus on preventing the formation of reactive intermediates and reducing direct contact of this compound with skin proteins. These include:

  • Antioxidant Co-formulation: Incorporating antioxidants can inhibit the oxidation of this compound, thereby preventing the formation of sensitizing quinone structures.

  • Encapsulation: Encapsulating this compound in systems like liposomes, microcapsules, or nanocapsules creates a physical barrier, controlling its release and reducing direct contact with the skin, which can lower its irritation potential.

  • Dimerization: Chemical modification of this compound to form dimers can reduce its sensitization potential, as demonstrated in some studies.

  • Dilution: Proper dilution of this compound in a suitable carrier is a fundamental step to minimize irritation.

Q3: Which in vitro models are recommended for assessing the skin irritation potential of this compound-containing formulations?

A3: The OECD Test Guideline 439 outlines the use of reconstructed human epidermis (RhE) models for in vitro skin irritation testing. Validated RhE models such as EpiDerm™, SkinEthic™, and epiCS® are widely used. These models mimic the structure and function of the human epidermis and provide a reliable alternative to animal testing. Cell viability is a key endpoint, typically measured by the MTT assay. A reduction in tissue viability below 50% is generally indicative of an irritant potential.

Q4: How can I assess the activation of key signaling pathways, like Nrf2, in response to this compound?

A4: The KeratinoSens™ assay is a validated in vitro method (OECD 442D) for assessing the activation of the Keap1-Nrf2 signaling pathway by skin sensitizers. This cell-based reporter gene assay measures the induction of a luciferase gene under the control of the antioxidant response element (ARE), which is activated by Nrf2. An increase in luciferase activity indicates the activation of the Nrf2 pathway, a key event in the skin sensitization adverse outcome pathway (AOP).

Troubleshooting Guides

Formulation Development
Problem Possible Causes Troubleshooting Steps
Phase separation or precipitation in an antioxidant-containing formulation. 1. Poor solubility of the antioxidant or this compound in the vehicle. 2. Incompatibility between formulation components. 3. Incorrect pH of the formulation. 4. Temperature fluctuations during storage.1. Conduct solubility studies for both this compound and the antioxidant in various solvents and co-solvents. 2. Review the compatibility of all excipients. Consider using a different emulsifier or stabilizing agent. 3. Measure and adjust the pH of the formulation to a range where all components are stable and soluble. 4. Perform stability testing under different temperature and humidity conditions.
Low encapsulation efficiency of this compound in microcapsules/nanoparticles. 1. Inappropriate ratio of core (this compound) to wall material. 2. Poor emulsification during the initial step of encapsulation. 3. Suboptimal process parameters (e.g., stirring speed, temperature, evaporation rate). 4. High volatility of this compound leading to loss during the process.1. Experiment with different core-to-wall material ratios to find the optimal loading capacity. 2. Optimize the homogenization or sonication step to ensure the formation of a stable emulsion with small droplet size. 3. Systematically vary process parameters to determine their impact on encapsulation efficiency. 4. Consider using a less volatile derivative of this compound or modify the process to minimize evaporation (e.g., lower temperature, reduced pressure for solvent evaporation).
Unexpectedly high skin irritation in a formulation designed for mitigation. 1. Degradation of this compound or other components over time. 2. The chosen mitigation strategy is insufficient for the concentration of this compound used. 3. The vehicle itself has an irritant potential. 4. Interaction between this compound and other formulation ingredients leading to the formation of new irritants.1. Conduct stability studies to assess the chemical integrity of the formulation over its shelf life. 2. Re-evaluate the concentration of this compound and the effectiveness of the mitigation strategy. It may be necessary to increase the concentration of the antioxidant or improve the encapsulation design. 3. Test the vehicle without this compound in an in vitro skin irritation assay to rule out its contribution to the observed irritation. 4. Simplify the formulation to identify any potential interactions.
In Vitro Skin Irritation Testing (OECD 439)
Problem Possible Causes Troubleshooting Steps
High variability in cell viability results between replicate tissues. 1. Inconsistent application of the test substance. 2. Air bubbles trapped between the test substance and the tissue surface. 3. Damage to the tissue during handling. 4. Contamination of the cell culture.1. Ensure precise and consistent application of the test substance to the center of the tissue surface. Use calibrated pipettes. 2. Carefully apply the test substance to avoid trapping air bubbles. For viscous materials, a gentle spreading motion may be necessary. 3. Handle the tissue inserts with care, avoiding contact with the epidermis. 4. Maintain aseptic techniques throughout the experimental procedure.
Negative control shows low viability. 1. Improper storage or handling of the reconstructed human epidermis (RhE) kits. 2. Contamination of the culture medium or reagents. 3. Incubation conditions (temperature, CO2, humidity) are not optimal.1. Follow the manufacturer's instructions for the storage and pre-incubation of the RhE tissues. 2. Use fresh, sterile medium and reagents. 3. Verify the calibration and proper functioning of the incubator.
Positive control does not induce the expected level of irritation. 1. Degradation of the positive control substance. 2. Incorrect concentration of the positive control. 3. The RhE model has a batch-to-batch variability in sensitivity.1. Use a fresh, properly stored stock of the positive control (e.g., 5% Sodium Dodecyl Sulfate). 2. Double-check the dilution calculations and preparation of the positive control solution. 3. Consult the tissue manufacturer's quality control data for the specific batch of tissues. If the problem persists across multiple batches, contact the manufacturer.

Data Summary

Table 1: In Vitro Cytotoxicity of Eugenol and this compound

CompoundCell LineAssayCC50 (mM)Reference
EugenolHuman SubmandibularMTT0.395
This compoundHuman SubmandibularMTT0.0523

Table 2: Skin Sensitization Potential of this compound and its Dimers

CompoundTestEndpointResultReference
This compoundGuinea Pig Maximization TestClassificationExtreme Sensitizer
beta-O-4-dilignol (dimer)Guinea Pig Maximization TestClassificationWeak Sensitizer
Dehydrodithis compound (dimer)Guinea Pig Maximization TestClassificationModerate Sensitizer
This compoundNon-RI Local Lymph Node AssayEC312.7%
beta-O-4-dilignol (dimer)Non-RI Local Lymph Node AssayEC3>30%
Dehydrodithis compound (dimer)Non-RI Local Lymph Node AssayEC39.4%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating lipophilic compounds.

Materials:

  • Soy phosphatidylcholine

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Methodology:

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 1:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.

    • Add this compound to the lipid solution at a desired concentration (e.g., 10% w/w of total lipids).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Apply short bursts of sonication interspersed with cooling periods to prevent overheating and degradation of lipids and this compound.

    • Alternatively, the liposome suspension can be extruded through polycarbonate membranes of defined pore size.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by centrifugation or dialysis.

    • Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated this compound (e.g., using HPLC) after separating the liposomes from the aqueous phase.

Protocol 2: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

Materials:

  • Reconstructed human epidermis (RhE) tissue kit (e.g., EpiDerm™ or SkinEthic™)

  • Assay medium provided by the manufacturer

  • Test formulation containing this compound

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% aqueous SDS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates (e.g., 24-well)

  • Plate reader

Methodology:

  • Pre-incubation:

    • Upon receipt of the RhE kit, place the tissue inserts into wells of a 6-well plate containing pre-warmed assay medium.

    • Incubate overnight at 37°C, 5% CO2, and ≥90% humidity.

  • Application of Test Substance:

    • Transfer the tissue inserts to a new multi-well plate with fresh, pre-warmed medium.

    • Apply a sufficient amount of the test formulation (e.g., 25 µL for liquids or 25 mg for solids) topically to the center of the epidermis of at least three replicate tissues.

    • Similarly, apply the negative and positive controls to their respective tissues.

  • Exposure and Post-exposure Incubation:

    • Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at room temperature.

    • After the exposure period, thoroughly wash the tissues with PBS to remove the test substance.

    • Transfer the washed tissues to a new plate with fresh medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C, 5% CO2.

  • MTT Assay for Viability:

    • Transfer the tissues to a new plate containing MTT medium (e.g., 1 mg/mL in assay medium).

    • Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • After incubation, gently blot the tissues and transfer them to a new plate.

    • Add isopropanol to each insert to extract the formazan.

    • Incubate with shaking for at least 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.

    • Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of test tissue / Mean OD of negative control tissues) x 100

    • Classify the test substance based on the mean percent viability of the replicate tissues. According to UN GHS, if the mean viability is ≤ 50%, the substance is classified as an irritant (Category 2).

Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Skin Enzymes/Air)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ReactiveIntermediates [label="Reactive Intermediates\n(Quinone Methide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SkinProteins [label="Skin Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haptenation [label="Haptenation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntigenicComplex [label="Antigenic Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keratinocytes [label="Keratinocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DendriticCells [label="Dendritic Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2_pathway [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytokineRelease [label="Cytokine/Chemokine\nRelease (IL-6, IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImmuneResponse [label="T-Cell Mediated\nImmune Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACD [label="Allergic Contact\nDermatitis (ACD)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Oxidation; Oxidation -> ReactiveIntermediates; ReactiveIntermediates -> Haptenation; SkinProteins -> Haptenation; Haptenation -> AntigenicComplex; AntigenicComplex -> DendriticCells [label="Uptake & Processing"]; DendriticCells -> ImmuneResponse [label="Antigen Presentation"]; ImmuneResponse -> ACD; ReactiveIntermediates -> Keratinocytes; Keratinocytes -> ROS; ROS -> Nrf2_pathway; Keratinocytes -> CytokineRelease; CytokineRelease -> ImmuneResponse [label="Inflammation"]; } . Caption: this compound skin sensitization adverse outcome pathway (AOP).

// Nodes Start [label="Start:\nFormulation with this compound", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy [label="Select Mitigation Strategy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Antioxidant Co-formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Encapsulation [label="Encapsulation\n(e.g., Liposomes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Prepare Test Formulation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitroTest [label="In Vitro Skin Irritation Test\n(RhE Model - OECD 439)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Measure Cell Viability (MTT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine [label="Measure Cytokine Release (ELISA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Data", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Irritant [label="Irritation Potential\n(Viability <= 50%)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonIrritant [label="Reduced Irritation\n(Viability > 50%)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Formulation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End:\nSafe Formulation", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Strategy; Strategy -> Antioxidant [label="Chemical"]; Strategy -> Encapsulation [label="Physical"]; Antioxidant -> Formulation; Encapsulation -> Formulation; Formulation -> InVitroTest; InVitroTest -> Viability; InVitroTest -> Cytokine; Viability -> Analysis; Cytokine -> Analysis; Analysis -> Irritant [label="High Irritation"]; Analysis -> NonIrritant [label="Low Irritation"]; Irritant -> Optimize; Optimize -> Strategy; NonIrritant -> End; } . Caption: Experimental workflow for testing mitigation strategies.

// Nodes this compound [label="this compound/Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Keratinocyte [label="Keratinocyte", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_mod [label="Keap1 Modification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_release [label="Nrf2 Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_nuc [label="Nrf2 Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_exp [label="Increased Expression of\nAntioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoprotection [label="Cellular Protection", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Keratinocyte; Keratinocyte -> ROS; ROS -> Keap1_mod; Keap1_Nrf2 -> Keap1_mod [label="Oxidative Stress"]; Keap1_mod -> Nrf2_release; Nrf2_release -> Nrf2_nuc; Nrf2_nuc -> ARE [label="Binds to"]; ARE -> Gene_exp; Gene_exp -> Cytoprotection; } . Caption: Nrf2 activation pathway in response to this compound-induced oxidative stress.

References

Technical Support Center: Optimizing Isoeugenol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of isoeugenol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common culprits?

Low yields can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of your starting this compound, as impurities can interfere with the reaction. Aged this compound can undergo oxidation or polymerization, leading to a viscous, yellow oil and the formation of byproducts like 7,4′-oxyneolignans.[1][2] Also, verify the purity and activity of your other reagents and solvents.[3]

  • Reaction Conditions: Incomplete reactions are a major cause of low yield. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction stalls, you may need to increase the reaction time, adjust the temperature, or add more reagent.[3] Conversely, excessive heat or prolonged reaction times can lead to product decomposition.

  • Moisture and Atmosphere: Many reactions, particularly those involving strong bases like alkoxides in Williamson ether synthesis, are sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Ensure complete extraction from the reaction mixture and minimize losses during chromatography by carefully selecting your solvent system and rinsing all equipment thoroughly.

Q2: My purified this compound has turned yellow and viscous upon storage. Why did this happen and can I still use it?

This indicates that the this compound has degraded, likely through photo-induced oxidation and polymerization from exposure to air and light. This process can generate highly reactive byproducts. Using degraded this compound is not recommended as it will lead to a complex mixture of side products, lower yields of the desired derivative, and complications in purification. It is best to use freshly purified, colorless this compound for your reactions.

Q3: What are the best general practices for purifying this compound derivatives?

Silica gel column chromatography is the most common method for purifying this compound derivatives.

  • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate; the ratio can be adjusted based on the polarity of the derivative. For example, a 2:1 petroleum ether-ethyl acetate mixture has been used for monitoring oxidation products.

  • Work-up: Before chromatography, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with water, extracting the product with an organic solvent (like ethyl acetate), washing the organic layer with brine, and drying it over an anhydrous salt such as sodium sulfate (Na₂SO₄).

  • Volatile Products: If your derivative is volatile, exercise caution during solvent removal with a rotary evaporator or high vacuum pump to avoid product loss.

Reaction-Specific Troubleshooting Guides

Acetylation (Formation of Isoeugenyl Acetate)

Q: My acetylation reaction is incomplete or slow. How can I drive it to completion?

  • Molar Ratio: Ensure you are using a sufficient excess of the acetylating agent. Studies on the related compound eugenol show that increasing the molar ratio of acetic anhydride to the phenol from 1:2 to 1:5 can dramatically increase conversion from 61% to 98%. A similar principle applies to this compound.

  • Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can significantly improve the rate and yield. Sodium hydroxide (NaOH) has been used as a catalyst in sonochemistry methods.

  • Temperature: Increasing the temperature can improve reaction rates. For eugenol acetylation, 80°C was found to be an optimal temperature, achieving high conversion in under an hour. However, be cautious of temperatures above 100-110°C, which may promote side reactions.

Q: I'm getting unwanted byproducts in my acetylation reaction. What are they and how can I avoid them?

The primary byproduct is often unreacted starting material due to an incomplete reaction. Ensure optimized conditions as described above. If using a strong base, side reactions involving the propenyl side chain are possible, although less common under typical acetylation conditions. Careful monitoring by TLC is crucial to quench the reaction once the starting material is consumed.

Williamson Ether Synthesis (Formation of Isoeugenyl Ethers)

Q: I'm attempting a Williamson ether synthesis, but the main product is an alkene from my alkyl halide. What is happening?

This indicates that the E2 elimination side reaction is dominating over the desired SN2 substitution. The alkoxide of this compound is a strong base, which can abstract a proton from your alkyl halide.

  • Alkyl Halide Choice: This is the most critical factor. Use primary alkyl halides (e.g., 1-bromobutane) as they are much more susceptible to SN2 attack and less prone to elimination. Avoid secondary and especially tertiary alkyl halides, which will almost exclusively yield the elimination product.

  • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2. Avoid excessive heating.

  • Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more effective nucleophile for the SN2 reaction.

Q: The yield of my isoeugenyl ether is low despite using a primary alkyl halide. What else could be wrong?

  • Incomplete Deprotonation: The phenolic hydroxyl group of this compound must be fully deprotonated to form the reactive alkoxide. Use a sufficiently strong base like sodium hydride (NaH) in an appropriate molar quantity (at least 1 equivalent) to ensure complete conversion.

  • Steric Hindrance: While this compound itself is not exceptionally bulky, using a very sterically hindered alkyl halide (even if primary) can slow the SN2 reaction, allowing side reactions to compete.

Oxidation (e.g., to Vanillin)

Q: My oxidation of this compound to vanillin is giving me a low yield and poor selectivity.

The oxidation of this compound is sensitive and can lead to multiple products, including polymers.

  • Catalyst/Oxidant System: The choice of catalyst and oxidant is crucial for selectivity. Systems like hydrogen peroxide (H₂O₂) combined with a vanadium catalyst (e.g., n-Bu₄NVO₃) have been shown to produce vanillin.

  • Reaction Conditions: Temperature and reaction time must be carefully controlled. For one vanadium-catalyzed system, a 50% yield of vanillin was achieved after 2 hours at 80°C. Over-oxidation can lead to byproducts like vanillic acid.

  • Side Reactions: The primary competing reaction is the oxidative coupling of phenoxy radicals, which leads to the formation of oligomers and polymers. This is often observed as the formation of a solid precipitate or a highly viscous mixture. Using optimized catalyst systems helps to channel the reaction towards the desired cleavage of the double bond.

Q: The reaction mixture is polymerizing. How can I prevent this?

Polymerization is a major side reaction in this compound oxidation. It occurs through the coupling of phenoxy radicals. To minimize this:

  • Control Reaction Rate: Add the oxidant (e.g., H₂O₂) slowly or at a controlled rate to keep the concentration of radical intermediates low at any given time.

  • Use a Selective Catalyst: Employ a catalytic system known to favor the oxidative cleavage of the side chain over radical coupling.

  • Solvent Choice: The reaction is often performed in solvent mixtures like ethanol/water. Ensure the solvent system is appropriate for your chosen catalyst.

Data Presentation: Optimized Reaction Parameters

The following table summarizes reported conditions for key this compound derivatization reactions. Note that direct optimization for this compound may be required, as some data is inferred from the closely related compound, eugenol.

ReactionReagents & RatiosCatalystTemperatureTimeYield/ConversionReference(s)
Acetylation Eugenol:Acetic Anhydride (1:5)(3)SO₃H/AlSiM (2 wt%)80 °C40 min99.9% Conversion
Acetylation Eugenol:Acetic Anhydride (1:5)Lipozyme TL IM (5 wt%)70 °CNot Specified92.9% Conversion
Oxidation This compound, H₂O₂n-Bu₄NVO₃ / Pyrazine-2-carboxylic acid80 °C2 h50% Yield (Vanillin)
Oxidation This compound, H₂O₂CuSS (0.1% w/v)Room Temp.48 h≥90% (Polymerization)
Thiol Addition This compound:Ethanethiol (1:4)Trimethylsilyl trifluoromethanesulfonateRoom Temp.30 min66% Yield

Experimental Protocols

Protocol: Acetylation of this compound to Isoeugenyl Acetate

This protocol is a generalized procedure based on common acetylation methods.

Materials:

  • This compound (freshly purified)

  • Acetic Anhydride (≥98%)

  • Pyridine or catalytic amount of a solid acid catalyst (e.g., Amberlyst 15)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in a minimal amount of a suitable solvent like diethyl ether if using a solid catalyst.

  • Reagent Addition: Add acetic anhydride (1.5 - 3.0 eq). If using a liquid base like pyridine, it can be used as the solvent. If using a solid acid catalyst, add it now (e.g., 5 mol%).

  • Reaction: Stir the mixture at room temperature or heat gently to 50-70°C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the this compound spot is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. If an acid catalyst was used, filter it off. Slowly and carefully add saturated NaHCO₃ solution to quench the excess acetic anhydride. (Caution: CO₂ evolution).

  • Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the mixture. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude isoeugenyl acetate.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Visualizations: Workflows and Logic Diagrams

Below are diagrams created using DOT language to visualize experimental and troubleshooting workflows.

G cluster_workflow General Experimental Workflow for this compound Derivatization start Start: Purified this compound setup Reaction Setup (Add Reagents, Solvent, Catalyst) start->setup reaction Reaction (Stirring, Heating, Monitoring via TLC/GC) setup->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, GC-MS, IR) purify->analyze end_node Final Product: Purified Derivative analyze->end_node

Caption: General workflow from starting material to final analysis.

G cluster_troubleshooting Troubleshooting Guide: Low Reaction Yield problem Problem: Low Product Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Product Decomposition or Side Reactions problem->cause2 cause3 Cause: Poor Reagent Quality problem->cause3 cause4 Cause: Physical Loss (Work-up/Purification) problem->cause4 sol1a Solution: - Increase reaction time - Increase temperature cautiously - Add more reagent cause1->sol1a sol2a Solution: - Lower reaction temperature - Reduce reaction time - Use inert atmosphere cause2->sol2a sol3a Solution: - Use freshly purified this compound - Check purity of all reagents - Use dry solvents cause3->sol3a sol4a Solution: - Ensure complete extractions - Rinse all glassware thoroughly - Optimize chromatography cause4->sol4a

Caption: A logical guide for troubleshooting low reaction yields.

G cluster_reaction Reaction Pathway: Acetylation of this compound This compound This compound catalyst Catalyst (e.g., Pyridine) This compound->catalyst acetic_anhydride Acetic Anhydride acetic_anhydride->catalyst isoeugenyl_acetate Isoeugenyl Acetate catalyst->isoeugenyl_acetate + acetic_acid Acetic Acid (Byproduct) catalyst->acetic_acid

Caption: Simplified reaction scheme for this compound acetylation.

References

Improving the stability of isoeugenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoeugenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow and cloudy over time?

A1: this compound is susceptible to degradation in aqueous solutions, particularly when exposed to light, heat, and oxygen.[1] This degradation can lead to the formation of colored byproducts and a decrease in solubility, resulting in a yellow and cloudy appearance. The primary degradation pathway involves oxidation, which can be accelerated by photo-induction.[2][3] This process can lead to the formation of more potent reactive species, such as a dimeric 7,4'-oxyneolignan, which can further react and contribute to the instability of the solution.[2]

Q2: I'm having difficulty dissolving this compound in my aqueous buffer. What can I do?

A2: this compound has poor water solubility, which is a common challenge.[4] To improve its dissolution, consider the following approaches:

  • Co-solvents: While not extensively detailed in the provided context, the use of co-solvents is a general strategy for poorly soluble compounds. However, for many biological applications, the preferred methods are encapsulation techniques.

  • Encapsulation: Encapsulating this compound in carrier systems like cyclodextrins, liposomes, or nanoemulsions can significantly enhance its aqueous solubility and stability.

Q3: What are the primary degradation products of this compound in an aqueous environment?

A3: Under oxidative conditions, particularly photo-oxidation, this compound can degrade into several products. A major degradation product identified is a dimeric 7,4'-oxyneolignan. The initial step of microbial degradation of this compound can yield vanillin and acetaldehyde. The formation of these and other oxidized species is a key reason for the observed instability.

Troubleshooting Guide

Issue: Rapid degradation of this compound in solution, confirmed by analytical methods.

Potential Cause Troubleshooting Steps
Exposure to Light Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. Photo-oxidation is a significant degradation pathway.
Presence of Oxygen Degas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound. Work in a low-oxygen environment, such as a glove box, if the application is highly sensitive to oxidation.
Elevated Temperature Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C), unless the experimental protocol requires higher temperatures. Be aware that heating can accelerate degradation.
Inherent Instability in Water If the above measures are insufficient, consider using a stabilization strategy such as encapsulation. This is often the most effective way to protect this compound from degradation in aqueous media.

Issue: Low bioavailability or therapeutic efficacy in in-vitro/in-vivo models.

Potential Cause Troubleshooting Steps
Poor Water Solubility The low solubility of this compound limits its availability to cells or tissues in an aqueous environment. Encapsulation techniques can improve solubility and potentially enhance bioavailability.
Degradation Before Reaching Target If this compound degrades before it can exert its biological effect, the observed efficacy will be reduced. Stabilization through encapsulation can protect the molecule and ensure it reaches its target intact.
Precipitation in Media Due to its low solubility, this compound may precipitate out of the cell culture or dosing media, reducing its effective concentration. Encapsulation can prevent this by keeping the this compound dispersed in the aqueous phase.

Stabilization Strategies: Data and Protocols

Encapsulation is a highly effective method for improving the stability and solubility of this compound in aqueous solutions. Below are summaries of common encapsulation techniques.

Encapsulation in Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, protecting them from the aqueous environment and improving their stability.

Quantitative Data for Liposomal Encapsulation of this compound

ParameterValueReference
Encapsulation Efficiency (%)57.8 ± 2.89
Particle Size (before encapsulation)72.31 ± 3.615 nm
Particle Size (after encapsulation)143.31 ± 7.165 nm
Polydispersity Index (PDI)0.276 ± 0.0125
Zeta Potential-23 ± -1.15 mV

Experimental Protocol: Preparation of this compound-Loaded Liposomes by the Freeze-Thaw Method

  • Lipid Preparation: Dissolve soy phosphatidylcholine and cholesterol in a 1:1 ratio in a chloroform and methanol mixture (100 mg/mL).

  • Film Formation: Dry the lipid solution under vacuum at 50°C using a rotary evaporator at 200 rpm to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing this compound.

  • Freeze-Thaw Cycles: Subject the hydrated lipid suspension to multiple freeze-thaw cycles. This process involves freezing the suspension (e.g., in liquid nitrogen) and then allowing it to thaw at room temperature or in a water bath. Repeat this for 5-10 cycles.

  • Sonication/Extrusion (Optional): To obtain a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Encapsulation in Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability in water.

Quantitative Data for this compound-β-Cyclodextrin Inclusion Complex

ParameterValueReference
Molar Ratio (this compound:β-CD)~1:1
Release Activation Energy121.4 kJ/mol
Binding Energies-119.0 and -114.2 kJ/mol

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex

While the specific preparation method is not detailed in the provided search results, a general co-precipitation method is commonly used.

  • Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in water with heating and stirring.

  • Addition of this compound: Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution under continuous stirring.

  • Complex Formation: Stir the mixture for several hours at a controlled temperature to allow for the formation of the inclusion complex.

  • Precipitation and Recovery: Slowly cool the solution to induce precipitation of the inclusion complex. The precipitate can then be collected by filtration, washed with cold water, and dried.

Encapsulation in Nanoemulsions

Nanoemulsions are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm. They can effectively encapsulate hydrophobic compounds and improve their dispersibility and stability in aqueous systems.

Quantitative Data for Eugenol Nanoemulsion (as a proxy for this compound)

ParameterValueReference
Average Particle Size288.7 ± 9.2 nm
Polydispersity Index0.339 ± 0.055

Experimental Protocol: Preparation of Eugenol Nanoemulsion by Spontaneous Emulsification

  • Organic Phase Preparation: Mix eugenol (as a proxy for this compound), oleic acid, and a surfactant (e.g., Tween 80) using a vortex for 1 minute.

  • Aqueous Phase Preparation: Prepare an aqueous solution.

  • Emulsification: Add a co-surfactant (e.g., isopropyl alcohol) to the organic phase, followed by the addition of the aqueous phase. Polymerize the mixture using a magnetic stirrer for approximately 3 minutes. The nanoemulsion forms spontaneously under these conditions.

Visualizations

Isoeugenol_Degradation_Pathway This compound This compound in Aqueous Solution Reactive_Intermediates Reactive Intermediates (e.g., Phenoxyl Radicals) This compound->Reactive_Intermediates Oxidation Oxidative_Stress Oxidative Stress (Light, O2, Heat) Oxidative_Stress->Reactive_Intermediates Degradation_Products Degradation Products (e.g., Dimeric 7,4'-oxyneolignan) Reactive_Intermediates->Degradation_Products Further Reactions Visible_Changes Observable Instability (Color Change, Precipitation) Degradation_Products->Visible_Changes

Caption: Oxidative degradation pathway of this compound in aqueous solutions.

Troubleshooting_Workflow Start Start: this compound Solution is Unstable Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Store in amber vials or wrap in foil. Check_Light->Protect_Light No Check_Oxygen Is the solvent deoxygenated? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Degas_Solvent Degas solvent (e.g., N2 sparging). Check_Oxygen->Degas_Solvent No Check_Temp Is the solution stored at a low temperature? Check_Oxygen->Check_Temp Yes Degas_Solvent->Check_Temp Store_Cold Store at 4°C. Check_Temp->Store_Cold No Consider_Encapsulation Consider Encapsulation (Liposomes, Cyclodextrins, etc.) Check_Temp->Consider_Encapsulation Yes (and still unstable) Store_Cold->Consider_Encapsulation End Stable Solution Consider_Encapsulation->End

Caption: Troubleshooting workflow for this compound instability.

Encapsulation_Strategies Problem Problem: Poor this compound Stability & Solubility in Water Solution Solution: Encapsulation Problem->Solution Liposomes Liposomes Solution->Liposomes Cyclodextrins Cyclodextrins Solution->Cyclodextrins Nanoemulsions Nanoemulsions Solution->Nanoemulsions

Caption: Encapsulation strategies for stabilizing this compound.

References

Technical Support Center: Quantitative Analysis of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of isoeugenol. It is designed for researchers, scientists, and drug development professionals to address common calibration and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantitative analysis of this compound?

A1: The most common methods for quantifying this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and UV-Visible Spectrophotometry.[1][2] GC-MS is particularly suitable for volatile compounds like this compound.[1][3] RP-HPLC with UV detection is also frequently used, often for simultaneous determination with related compounds like eugenol and vanillin.[4]

Q2: Why is my this compound standard solution turning yellow or reddish and becoming viscous?

A2: this compound is known to be unstable and can oxidize or degrade over time, especially when exposed to light and air. This degradation can lead to a change in color and viscosity, affecting the accuracy of your standard solutions. It is recommended to use freshly prepared standards or store stock solutions under appropriate conditions (e.g., refrigerated, protected from light) and verify their stability.

Q3: What is a matrix effect and how can it affect my this compound analysis?

A3: A matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. In complex samples like fishery products, cosmetics, or biological fluids, these effects can lead to inaccurate quantification. To counteract this, techniques such as matrix-matched calibration, stable isotope dilution, or robust sample cleanup procedures are often necessary.

Q4: What are typical linearity ranges and limits of detection (LOD) for this compound analysis?

A4: Linearity ranges and LODs are method-dependent. For instance, a GC-MS/MS method for this compound in fishery products has shown linearity in the range of 2.5–80 µg/L with a limit of quantification (LOQ) of 0.005 mg/kg. An RP-HPLC method for this compound in a bioconversion broth showed a linear range of 0–1.0 g/L with an LOD of 0.099 µg/mL.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound, presented in a question-and-answer format.

Calibration Curve Issues

Q5: My calibration curve for this compound is not linear and has a poor correlation coefficient (R² < 0.99). What are the possible causes and solutions?

A5: Non-linearity in your calibration curve can stem from several sources. Here is a systematic approach to troubleshooting:

  • Standard Solution Degradation: this compound is unstable and can degrade, especially in solution. Prepare fresh standard solutions from a reliable stock and re-run the calibration.

  • Incorrect Concentration Range: The selected concentration range may exceed the detector's linear dynamic range. Try preparing a narrower range of standards or diluting the higher concentration standards.

  • Instrumental Issues:

    • Detector Saturation: If using UV-Vis or HPLC-UV, high concentrations can lead to detector saturation. Dilute your standards.

    • GC-MS Ion Source Contamination: A dirty ion source can lead to non-linear responses. Clean the ion source according to the manufacturer's protocol.

  • Sample Preparation Error: Inaccuracies in pipetting or dilutions can lead to a non-linear curve. Carefully re-prepare the standards.

  • Column Overload (GC/HPLC): Injecting a sample that is too concentrated can cause peak fronting and a non-linear response. Dilute the standards and reinject.

G start Non-Linear Calibration Curve (R² < 0.99) prep_standards Prepare Fresh Standard Solutions start->prep_standards check_range Adjust Concentration Range prep_standards->check_range check_instrument Inspect Instrument Performance (Detector, Ion Source) check_range->check_instrument review_prep Review Dilution/Prep Technique check_instrument->review_prep rerun Re-run Calibration review_prep->rerun is_linear Is Curve Linear? rerun->is_linear end_good Proceed with Analysis is_linear->end_good Yes end_bad Consult Instrument Specialist is_linear->end_bad No

Troubleshooting workflow for non-linear calibration curves.
Peak Shape and Reproducibility Problems (GC & HPLC)

Q6: I'm observing poor peak shape (tailing or fronting) for my this compound standards. What could be the cause?

A6: Poor peak shape is a common issue in chromatographic analysis.

  • Peak Tailing: This is often caused by active sites in the analytical system that interact with the polar phenolic group of this compound.

    • Solutions:

      • Injector Maintenance: Clean or replace the GC injector liner. Using a deactivated liner is highly recommended.

      • Column Maintenance: Condition the column as per the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column inlet.

      • System Inertness: Ensure all components in the sample flow path (e.g., ferrules, tubing) are inert.

  • Peak Fronting: This typically indicates column overload.

    • Solutions:

      • Dilute Sample: Your sample or standard is too concentrated. Dilute it and reinject.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Q7: My results are not reproducible; the peak areas for the same standard vary significantly between injections. Why is this happening?

A7: Poor reproducibility can be traced to several factors:

  • Autosampler/Injection Issues:

    • Syringe Problems: There may be air bubbles in the syringe, or the syringe could be blocked or dirty. Clean or replace the syringe.

    • Incorrect Injection Volume: Ensure the autosampler is calibrated and drawing the correct volume.

  • System Leaks: Leaks in the injector, column fittings, or gas lines can lead to sample loss and variable results. Perform a leak check.

  • Inconsistent Instrument Conditions: Fluctuations in temperature (inlet, oven, detector) or carrier gas flow rate can affect peak areas. Ensure all parameters are stable.

  • Standard Instability: As this compound can be unstable, variability may arise if the standard degrades between injections, especially if left at room temperature for an extended period.

Matrix-Related Issues

Q8: I suspect matrix effects are impacting my results when analyzing complex samples (e.g., fish tissue, cosmetics). How can I confirm and mitigate this?

A8: To confirm and address matrix effects, a systematic approach is required:

  • Confirmation: Analyze a blank matrix extract that has been spiked with this compound post-extraction. Compare the peak response to a pure standard of the same concentration prepared in solvent. A significant difference (typically >15-20%) indicates a matrix effect.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This is a highly effective method for compensating for matrix effects.

    • Stable Isotope-Labeled Internal Standard: Use a labeled internal standard (e.g., d3-eugenol) that behaves chromatographically like this compound. This can compensate for both matrix effects and variations in sample preparation.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering compounds before analysis.

G start Suspected Matrix Effects in Sample confirm Confirm Effect: Compare Post-Extraction Spike vs. Solvent Standard start->confirm effect_present Matrix Effect Confirmed? confirm->effect_present no_effect Proceed with Solvent-Based Calibration effect_present->no_effect No mitigate Select Mitigation Strategy effect_present->mitigate Yes end Perform Validated Analysis no_effect->end strat1 Matrix-Matched Calibration mitigate->strat1 strat2 Use Stable Isotope Internal Standard mitigate->strat2 strat3 Dilute Sample Extract mitigate->strat3 strat4 Improve Sample Cleanup (SPE) mitigate->strat4 strat1->end strat2->end strat3->end strat4->end

Decision-making workflow for addressing matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of this compound and its isomer eugenol by various methods.

Table 1: GC-MS/MS Method for this compound in Fishery Products

ParameterValue
Linearity Range2.5 - 80 µg/L
Correlation Coefficient (R²)> 0.998
Limit of Quantification (LOQ)0.005 mg/kg
Recovery80.8 - 111.5%
Precision (CV)< 8.9%

Table 2: RP-HPLC-UV Method for this compound, Eugenol, and Vanillin

AnalyteLinearity RangeLimit of Detection (LOD)
This compound 0 - 1.0 g/L0.099 µg/mL
Eugenol0 - 1.5 g/L0.51 µg/mL
Vanillin0 - 0.8 g/L6.79 ng/mL

Table 3: UV-Vis Spectrophotometry Method for Eugenol

ParameterValue
Wavelength (λmax)~282 nm
Linearity Range5 - 80 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.03 - 0.62 µg/mL
Limit of Quantification (LOQ)0.09 - 1.88 µg/mL

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound in Fishery Products

This protocol describes a method for the extraction and quantification of this compound from samples like flatfish, eel, and shrimp.

  • Sample Preparation (Acetonitrile Extraction & d-SPE Cleanup)

    • Homogenize 5 g of the tissue sample.

    • Add 10 mL of acetonitrile and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer a 1 mL aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • GC-MS/MS Instrumental Conditions

    • GC System: Agilent 7890B GC with 7000D Triple Quadrupole MS (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 2 µL in split mode (10:1).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min).

    • MS Conditions: Electron Ionization (EI) mode. Monitor specific precursor-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Calibration

    • Prepare matrix-matched calibration standards by spiking blank fish extract with this compound at concentrations ranging from 2.5 to 80 µg/L.

Protocol 2: General Workflow for Quantitative Analysis

This diagram illustrates the typical steps involved in a quantitative analytical workflow, from sample receipt to final data reporting.

G sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Extraction, Cleanup) sample_receipt->sample_prep std_prep Standard & QC Preparation instrument_setup Instrument Setup & Calibration std_prep->instrument_setup sequence Run Analytical Sequence (Blanks, Stds, QCs, Samples) sample_prep->sequence instrument_setup->sequence data_processing Data Processing & Integration sequence->data_processing review Data Review & QC Check data_processing->review report Report Results review->report

General experimental workflow for quantitative analysis.

References

Technical Support Center: Scaling Up Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of isoeugenol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound, particularly when scaling up the process.

Problem Potential Cause Recommended Solution
Low Conversion of Eugenol to this compound Inadequate catalyst activity or concentration.- For KOH catalysis: Increase the molar ratio of KOH to eugenol. Be aware that highly viscous mixtures can result at very high concentrations, potentially hindering the reaction.[1] - For RhCl₃ catalysis: Ensure the catalyst is anhydrous and properly dissolved. The presence of water can negatively impact its activity.[2] Consider increasing the catalyst loading, but be mindful of cost implications on a larger scale. - For Phase-Transfer Catalysis (PTC): Optimize the ratio of the phase-transfer catalyst (e.g., PEG-800) to eugenol. An excess of PTC can increase the viscosity of the reaction mixture and reduce contact between reactants.[3]
Suboptimal reaction temperature.- For most methods, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to thermal degradation and the formation of byproducts.[4] For PTC methods using DMC, temperatures above 140°C can cause the DMC to volatilize, reducing yield.[3]
Insufficient reaction time.- Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS). Extend the reaction time until the desired conversion is achieved.
Poor mixing in a scaled-up reactor.- Ensure adequate agitation to maintain a homogenous reaction mixture, especially in heterogeneous catalysis or when dealing with viscous solutions.
High Percentage of cis-Isoeugenol Unfavorable reaction conditions.- For KOH catalysis: Rapidly increasing the temperature to the target range (e.g., 160-170°C) can favor the formation of the trans-isomer. Using a diol solvent can also increase the proportion of the trans product. - High reaction temperatures generally favor the formation of the thermodynamically more stable trans-isomer.
Formation of Byproducts (e.g., dimers, oxidation products) Presence of oxygen.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of eugenol and this compound.
High reaction temperatures leading to degradation.- Optimize the reaction temperature to achieve a good conversion rate without significant degradation. Thermal degradation can lead to the formation of vanillin and other compounds.
Difficulty in Product Purification Presence of unreacted eugenol and cis-isomer.- Optimize the reaction to maximize conversion and selectivity towards the trans-isomer. - Utilize fractional vacuum distillation for purification. Due to the close boiling points of the isomers, a column with high theoretical plates may be necessary.
Formation of high-boiling point impurities.- Consider a pre-purification step, such as a wash with a dilute base, to remove acidic impurities before distillation.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common methods for synthesizing this compound on a large scale?

A1: The most prevalent industrial method is the isomerization of eugenol. This is typically achieved using alkaline catalysts like potassium hydroxide (KOH) in a high-boiling point solvent, or with transition metal catalysts such as rhodium(III) chloride (RhCl₃). Phase-transfer catalysis is also a viable and greener alternative.

Q2: How does the choice of catalyst affect the outcome of the synthesis?

A2: The catalyst significantly influences reaction conditions and selectivity.

  • KOH: It is a cost-effective and widely used catalyst. However, it often requires high temperatures and can lead to the formation of a significant percentage of the undesired cis-isoeugenol isomer.

  • RhCl₃: This catalyst can achieve high conversion at lower temperatures compared to KOH and often provides better selectivity for the trans-isomer. However, it is more expensive, which can be a consideration for large-scale production.

  • Phase-Transfer Catalysts (e.g., PEG-800 with K₂CO₃): This "green chemistry" approach can reduce reaction times and the alkalinity of the system, breaking the barrier between solid and liquid phases.

Q3: What is the importance of the cis/trans isomer ratio, and how can it be controlled?

A3: The trans-isomer of this compound is generally the desired product, as the cis-isomer can have different sensory properties and may be subject to regulatory limits due to potential toxicity. The formation of the more stable trans-isomer is favored by:

  • Higher reaction temperatures.

  • Rapid heating to the target reaction temperature.

  • The choice of solvent, with diol solvents showing favorable outcomes.

Purification and Analysis

Q4: What is the recommended method for purifying this compound at scale?

A4: Fractional vacuum distillation is the standard method for purifying this compound. This is necessary to separate the desired trans-isoeugenol from unreacted eugenol, the cis-isomer, and any other byproducts. Due to the close boiling points of the components, a distillation column with high efficiency is recommended.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective and commonly used technique. It allows for the separation and quantification of eugenol, cis-isoeugenol, and trans-isoeugenol, as well as the identification of any impurities. High-performance liquid chromatography (HPLC) can also be used.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods.

Table 1: Comparison of Catalytic Systems for Eugenol Isomerization

Catalyst SystemTemperature (°C)Time (h)Eugenol Conversion (%)trans-Isoeugenol Yield (%)cis-Isoeugenol (%)Reference
KOH in Amyl Alcohol1501095Not specifiedNot specified
RhCl₃ in Ethanol1403~100Not specifiedNot specified
K₂CO₃ + PEG-800140393.186.1 (as IEME)Not specified
KOH in 1,2-Propanediol1658>9991.377.96
RhCl₃ in Ethanol (Sonication)Ambient0.67~10091.768.23

Note: IEME refers to this compound Methyl Ether, a derivative synthesized in a one-step process from eugenol.

Experimental Protocols

Protocol 1: Isomerization of Eugenol using Potassium Hydroxide

This protocol is adapted from a patented method for achieving a high trans-isomer ratio.

Materials:

  • Eugenol

  • Potassium Hydroxide (KOH)

  • 1,2-Propanediol

  • Toluene

  • Hydrochloric Acid (or other suitable acid for neutralization)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 1,2-propanediol and potassium hydroxide. The molar ratio of eugenol to KOH to 1,2-propanediol should be approximately 1:3:6.

  • Stir the mixture until the KOH is completely dissolved.

  • Add the eugenol to the flask.

  • Rapidly heat the reaction mixture to 165°C within 20 minutes.

  • Maintain the reaction at this temperature with continuous stirring for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture by adding acid until the pH is between 3 and 4.

  • Add toluene to the mixture and stir.

  • Filter the mixture to remove any precipitated salts, washing the solid with a small amount of toluene.

  • Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine the organic phases.

  • Wash the combined organic phase with water until neutral.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional vacuum distillation.

Protocol 2: Isomerization of Eugenol using Rhodium(III) Chloride

This protocol is based on a kinetic study of the RhCl₃-catalyzed isomerization.

Materials:

  • Eugenol

  • Rhodium(III) chloride (RhCl₃), anhydrous

  • Ethanol

  • Nitrogen gas supply

Procedure:

  • In a flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add the eugenol.

  • In a separate container, dissolve the anhydrous RhCl₃ in a minimal amount of ethanol. The amount of RhCl₃ should be approximately 1 mmol per 1 mol of eugenol.

  • Heat the eugenol to 140°C.

  • Add the ethanolic solution of RhCl₃ to the hot eugenol to initiate the reaction.

  • Maintain the reaction at 140°C with stirring for approximately 3 hours. Monitor the reaction progress by GC-MS.

  • Once the reaction has reached completion, cool the mixture.

  • The product can be purified directly by fractional vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Eugenol + Catalyst + Solvent reaction Isomerization Reaction (Heating, Stirring, Inert Atmosphere) start->reaction neutralization Cooling & Neutralization reaction->neutralization extraction Solvent Extraction neutralization->extraction drying Drying & Solvent Removal extraction->drying distillation Fractional Vacuum Distillation drying->distillation analysis GC-MS Analysis (Purity & Isomer Ratio) distillation->analysis end_product High-Purity trans-Isoeugenol analysis->end_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low this compound Yield? low_conversion Low Eugenol Conversion? start->low_conversion Yes high_byproducts High Byproduct Formation? start->high_byproducts No, yield is good but purity is low catalyst_issue Check Catalyst Activity/Concentration low_conversion->catalyst_issue Yes temp_time_issue Optimize Temperature & Time low_conversion->temp_time_issue No, catalyst is fine solution_found Problem Resolved catalyst_issue->solution_found temp_time_issue->solution_found cis_isomer_issue High cis-Isomer Content? high_byproducts->cis_isomer_issue Yes other_byproducts Other Impurities (Oxidation, etc.)? high_byproducts->other_byproducts No, mainly other impurities optimize_heating Use Rapid Heating Protocol cis_isomer_issue->optimize_heating Yes change_solvent Consider Diol Solvents cis_isomer_issue->change_solvent Also consider optimize_heating->solution_found change_solvent->solution_found inert_atmosphere Ensure Inert Atmosphere (N2) other_byproducts->inert_atmosphere Yes inert_atmosphere->solution_found

Caption: Troubleshooting decision tree for this compound synthesis.

References

Refinement of patch test protocols to reduce false positives for isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of patch test protocols for isoeugenol to minimize false-positive results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in patch testing?

A1: this compound is a fragrance ingredient commonly found in perfumes, cosmetics, soaps, and some dental materials.[1] It is a known contact allergen and is included in the standard fragrance mix I for patch testing.[2] A significant challenge in this compound patch testing is the potential for irritant reactions, which can be mistaken for true allergic responses, leading to false-positive results.[3][4]

Q2: What are the common causes of false-positive reactions in this compound patch testing?

A2: False-positive reactions to this compound can arise from several factors:

  • High Concentration: The concentration of this compound in a standard patch test may be high enough to cause an irritant reaction in some individuals, even if they are not truly allergic.[5]

  • Vehicle Effects: The vehicle used to dissolve and apply the this compound can contribute to skin irritation.

  • Occlusion: The occlusive nature of patch testing can enhance the penetration of this compound and increase the likelihood of an irritant response.

  • Interpretation Errors: Distinguishing between a weak allergic reaction and an irritant reaction can be challenging and requires experienced interpretation.

Q3: How can serial dilution patch testing help in reducing false positives for this compound?

A3: Serial dilution patch testing involves applying a range of decreasing concentrations of this compound to the skin. This method helps to differentiate between a true allergic reaction and an irritant response. An allergic individual will typically react to very low concentrations of the allergen, whereas an irritant reaction is more likely to occur only at higher concentrations. This approach provides a more nuanced understanding of an individual's sensitivity to this compound.

Q4: What is the clinical relevance of a weak positive (+ ) reaction to this compound?

A4: The clinical relevance of a weak positive reaction to this compound should be interpreted with caution. Such reactions may not always be reproducible and could represent an irritant response rather than a true allergy. The patient's clinical history and exposure to this compound-containing products are crucial in determining the relevance of a weak positive result. In some cases, a Repeated Open Application Test (ROAT) may be necessary to confirm the clinical relevance.

Troubleshooting Guide

Problem: The patch test result for this compound is ambiguous, showing only faint erythema.

  • Possible Cause: This could be a weak allergic reaction, an irritant reaction, or background skin erythema.

  • Solution:

    • Re-evaluate at a later reading: Schedule an additional reading at day 7, as some allergic reactions may be delayed.

    • Consider a serial dilution patch test: If uncertainty remains, performing a serial dilution test can help determine if the reaction is concentration-dependent, which is more indicative of an irritant response.

    • Correlate with clinical history: A thorough review of the patient's exposure to products containing this compound is essential to assess the relevance of the reaction.

Problem: A strong positive reaction (+++) is observed, but the patient has no known history of fragrance allergy.

  • Possible Cause:

    • Active sensitization: The patch test itself may have induced sensitization, although this is rare.

    • Unexpected exposure: The patient may be unknowingly exposed to this compound through various consumer products.

    • Cross-reactivity: An allergy to a related substance could potentially cause a cross-reaction with this compound.

  • Solution:

    • Detailed exposure history: Inquire about all personal care products, cosmetics, and household products used by the patient. Provide the patient with a list of common products containing this compound.

    • Consider testing for related compounds: If cross-reactivity is suspected, patch testing with related fragrance molecules may be informative.

Problem: The control patch test shows a reaction.

  • Possible Cause: The patient may have an allergy or irritant reaction to the vehicle (e.g., petrolatum) or the adhesive tape used for the patch test.

  • Solution:

    • Test with the vehicle alone: Apply a patch with only the vehicle to determine if it is the cause of the reaction.

    • Use a different adhesive: If a reaction to the tape is suspected, use a hypoallergenic alternative for future testing.

Experimental Protocols

Refined this compound Patch Testing Protocol (Serial Dilution)

This protocol is designed to refine the assessment of this compound sensitivity and reduce the likelihood of false-positive results.

1. Allergen Preparation:

  • Prepare a dilution series of this compound in ethanol. A suggested concentration range is 2.0%, 1.0%, 0.5%, 0.25%, 0.125%, 0.063%, and 0.031%.

  • A vehicle control (ethanol alone) should also be prepared.

2. Patch Application:

  • Apply approximately 15-20 µL of each this compound dilution and the vehicle control to separate patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Apply the patches to the upper back of the subject, ensuring good adhesion.

3. Reading and Interpretation:

  • Remove the patches after 48 hours (Day 2).

  • Perform the first reading 30-60 minutes after patch removal.

  • Perform a second reading at 72 or 96 hours (Day 3 or 4). A final reading at Day 7 is recommended to detect delayed reactions.

  • Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • = Negative reaction

    • ?+ = Doubtful reaction (faint macular erythema only)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullous reaction)

    • IR = Irritant reaction (pustules, follicular erythema, or a glazed, wrinkled appearance)

Data Presentation

The following table summarizes the relationship between this compound patch test concentration thresholds and the elicitation of a positive Repeated Open Application Test (ROAT), which is a measure of clinical reactivity.

Patch Test Threshold Concentration of this compoundPercentage of Subjects with a Positive ROAT
< 0.2%100%
≥ 0.2%63%

Data adapted from a study on this compound contact allergy. The ROAT was performed with 0.2% this compound in ethanol.

Visualizations

Signaling Pathway of this compound Sensitization

G Proposed Signaling Pathway for this compound-Induced Allergic Contact Dermatitis This compound This compound (Pro-hapten) Metabolism Metabolic Activation (e.g., by skin enzymes) This compound->Metabolism QM Reactive Quinone Methide (Hapten) Metabolism->QM Protein Skin Proteins QM->Protein Covalent Binding (Haptenation) Hapten_Protein Hapten-Protein Complex (Antigen) Protein->Hapten_Protein Langerhans Langerhans Cells (Antigen Presenting Cells) Hapten_Protein->Langerhans Uptake and Processing T_Cell Naive T-Cells Langerhans->T_Cell Antigen Presentation Sensitized_T_Cell Sensitized T-Cells T_Cell->Sensitized_T_Cell Activation and Proliferation Inflammation Inflammatory Response (Allergic Contact Dermatitis) Sensitized_T_Cell->Inflammation Upon Re-exposure

Caption: Proposed mechanism of this compound sensitization.

Experimental Workflow for this compound Patch Testing

G Experimental Workflow for Refined this compound Patch Testing start Start prep Prepare this compound Serial Dilutions in Ethanol start->prep apply Apply Patches to Subject's Back prep->apply occlude Occlusion Period (48 hours) apply->occlude remove Remove Patches occlude->remove read1 First Reading (Day 2) remove->read1 read2 Second Reading (Day 3 or 4) read1->read2 read3 Optional Third Reading (Day 7) read2->read3 interpret Interpret Results (ICDRG Criteria) read3->interpret end End interpret->end

Caption: Workflow for serial dilution patch testing.

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) for Isoeugenol Analysis in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of isoeugenol in cosmetic products. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and validating the most suitable method for their specific needs.

Introduction

This compound, a fragrance ingredient commonly used in cosmetics, is a known skin sensitizer, necessitating its accurate quantification for regulatory compliance and consumer safety.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of cosmetic ingredients due to its high resolution, sensitivity, and versatility. This guide will delve into the validation of an HPLC method for this compound analysis, comparing its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors including the complexity of the cosmetic matrix, required sensitivity, and available instrumentation. While HPLC is a robust and reliable technique, other methods offer distinct advantages in specific scenarios.

ParameterHPLC-UVGC-MSATR-IR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Vibrational spectroscopy based on the absorption of infrared radiation.[2]
**Linearity (R²) **>0.999[3]Typically >0.99High correlation with GC-MS results.[2]
Limit of Detection (LOD) 0.099 µg/mL - 1.97 µg/mL[4]0.100 ng/mLNot explicitly reported for this compound, but capable of detecting characteristic bands.
Limit of Quantitation (LOQ) 2.47 ng/mL - 6.25 µg/mLNot explicitly reported for this compound.Not explicitly reported for this compound.
Accuracy (% Recovery) 95.0% - 104.0%Not explicitly reported for this compound.Not explicitly reported for this compound.
Precision (%RSD) <2%Not explicitly reported for this compound.Not explicitly reported for this compound.
Sample Preparation Filtration, dilution.Extraction, derivatization may be required.Minimal to no sample preparation.
Analysis Time ~15 minutes per sample.Longer due to sample preparation and run time.Rapid, near-instantaneous.

Table 1: Comparison of Analytical Methods for this compound Analysis. This table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ATR-IR spectroscopy for the quantification of this compound.

Experimental Protocols

Validated HPLC-UV Method for this compound Analysis

This protocol is a representative method synthesized from established and validated procedures.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Lichrospher 100 RP-18 column (or equivalent).

  • Mobile Phase: A gradient elution of methanol and an aqueous solution of 1 mM trifluoroacetic acid.

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the cosmetic samples.

3. Sample Preparation:

  • Accurately weigh a portion of the cosmetic product.

  • Extract this compound using a suitable solvent such as methanol or ethanol.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo cosmetic matrix with known concentrations of this compound. The recovery should be within 95-105%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between validation parameters, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Cosmetic Sample Extraction Extraction Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration Extraction->Filtration Injection HPLC Injection Dilution->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Figure 1: Workflow for HPLC analysis of this compound.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Figure 2: Interrelationship of HPLC validation parameters.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable and robust approach for the routine quality control analysis of this compound in cosmetic formulations. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for regulatory compliance. While alternative techniques like GC-MS provide higher sensitivity and ATR-IR spectroscopy offers rapid analysis with minimal sample preparation, HPLC remains the gold standard for its balance of performance, accessibility, and cost-effectiveness in a quality control environment. The choice of the most appropriate method will ultimately depend on the specific analytical needs and resources of the laboratory.

References

A Comparative Analysis of Isoeugenol and Eugenol: Antioxidant Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Eugenol and its isomer, isoeugenol, are phenolic compounds renowned for their biological activities, including significant antioxidant properties. While structurally similar—differing only in the position of a carbon-carbon double bond in their side chain—this subtle variation leads to notable differences in their antioxidant mechanisms and overall efficacy. This guide provides an objective comparison of their antioxidant capacities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their structure-activity relationship.

Comparative Antioxidant Activity: Quantitative Data

Experimental data consistently demonstrates that this compound possesses superior antioxidant activity compared to eugenol across various standard assays. This enhanced capacity is attributed to the conjugated double bond in its propenyl side chain, which increases the stability of the resulting phenoxyl radical through resonance.[1]

The table below summarizes the comparative antioxidant activities of eugenol and this compound from referenced studies.

AssayParameterEugenolThis compoundReference
DPPH Radical Scavenging EC₅₀ (µg/mL)22.617.1[1][2]
ABTS Radical Scavenging EC₅₀ (µg/mL)146.587.9[2]
Ferric Reducing Antioxidant Power (FRAP) mmol Fe(II)/g11.218.4

EC₅₀: The half maximal effective concentration, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower EC₅₀ value indicates higher antioxidant activity.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism for both eugenol and this compound involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. However, the stability of the subsequent radical formed is the key differentiator in their antioxidant potential.

  • Eugenol : Upon donating a hydrogen atom, eugenol forms a phenoxyl radical. The allyl side chain provides limited stabilization for this radical.

  • This compound : The propenyl side chain in this compound is conjugated with the benzene ring. This conjugation allows the resulting phenoxyl radical to delocalize over the entire structure, forming a more stable resonance-stabilized benzyl radical. This increased stability makes this compound a more potent hydrogen donor and, consequently, a more effective antioxidant.

G cluster_eugenol Eugenol Mechanism cluster_this compound This compound Mechanism EUG Eugenol EUG_Rad Phenoxyl Radical (Less Stable) EUG->EUG_Rad H• donation StableMol Stable Molecule (e.g., ROH) EUG_Rad->StableMol Neutralization ISO This compound ISO_Rad Resonance-Stabilized Benzyl Radical (More Stable) ISO->ISO_Rad H• donation ISO_Rad->StableMol Neutralization FreeRad Free Radical (e.g., RO•) FreeRad->EUG FreeRad->ISO

Caption: Comparative radical formation mechanism of Eugenol and this compound.

Detailed Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the antioxidant capacity of eugenol and this compound.

  • Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents :

    • DPPH solution (0.1 mM in methanol or ethanol).

    • Test compounds (Eugenol, this compound) at various concentrations (e.g., 10-100 µg/mL).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol or Ethanol (ACS grade).

  • Procedure :

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add 1.0 mL of the DPPH solution to 3.0 mL of the sample solution (at different concentrations).

    • Vigorously shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.

    • The radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The EC₅₀ value is determined by plotting the inhibition percentage against the sample concentration.

  • Principle : This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagents :

    • ABTS stock solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Test compounds and positive controls.

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

  • Procedure :

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ chromophore.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

    • Mix 30 µL of the sample solution with 3.0 mL of the diluted ABTS•+ solution.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the EC₅₀ value as described for the DPPH assay.

  • Principle : The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.

  • Reagents :

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM TPTZ in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C.

  • Procedure :

    • Pipette 3.0 mL of the freshly prepared FRAP reagent into a cuvette.

    • Add 100 µL of the sample solution.

    • Mix well and incubate at 37°C for exactly 4 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant potential is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox.

Standard Experimental Workflow

The workflow for antioxidant assays typically follows a standardized sequence of preparation, reaction, and measurement. The diagram below illustrates a general workflow applicable to assays like DPPH and ABTS.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_analysis 3. Analysis Phase P1 Prepare Radical Solution (e.g., DPPH, ABTS•+) P2 Prepare Serial Dilutions of Samples & Standards R1 Mix Sample/Standard with Radical Solution P2->R1 R2 Incubate in the Dark (e.g., 30 min at RT) R1->R2 A1 Measure Absorbance (e.g., 517 nm for DPPH) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Determine EC₅₀ A2->A3

Caption: Generalized workflow for in vitro radical scavenging assays.

References

Isoeugenol vs. Eugenol: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent, naturally derived antibacterial agents has led to a great deal of interest in plant-derived compounds. Among these, isoeugenol and eugenol, isomers of a phenylpropanoid found in essential oils of plants like clove and nutmeg, have demonstrated significant antimicrobial properties. This guide provides an objective comparison of their antibacterial efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.

Executive Summary

Both this compound and eugenol exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][3] However, studies suggest that this compound may possess stronger antibacterial activity than eugenol, particularly against certain Gram-positive bacteria.[4]

Quantitative Comparison of Antibacterial Efficacy

The following tables summarize the quantitative data from comparative studies on the antibacterial activity of this compound and eugenol. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition (ZOI).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound vs. Eugenol against Various Bacterial Strains

BacteriumStrainThis compound MIC (µg/mL)Eugenol MIC (µg/mL)This compound MBC (µg/mL)Eugenol MBC (µg/mL)Reference
Escherichia coli-312.5312.5312.5312.5
Shigella dysenteriae-312.5312.5312.5312.5
Listeria monocytogenes-312.5625312.5625
Staphylococcus aureus-312.5625312.5625
Salmonella typhimurium-312.5625312.5625
Bacillus subtilis-312.5625312.5625
Staphylococcus aureusATCC 292130.25-1.00.5-2.0--
Pseudomonas aeruginosa-0.5-2.0---
Escherichia coli-0.5-2.0---

Table 2: Zone of Inhibition (ZOI) of this compound vs. Eugenol against Various Bacterial Strains

BacteriumThis compound ZOI (mm)Eugenol ZOI (mm)Reference
Listeria monocytogenes26.022.3
Staphylococcus aureus23.319.3
Bacillus subtilis24.320.7
Escherichia coli18.017.3
Salmonella typhimurium19.318.3
Shigella dysenteriae18.712.7
Staphylococcus aureus (ATCC 29213)16.416.0

Mechanism of Antibacterial Action

The antibacterial activity of both this compound and eugenol is primarily attributed to their ability to disrupt the cytoplasmic membrane of bacteria. This disruption increases the non-specific permeability of the membrane, leading to the leakage of essential intracellular components and subsequent cell death. The free hydroxyl group on the phenolic ring is believed to be crucial for this activity. While both compounds share this general mechanism, the difference in the position of the double bond in their side chains may account for the observed variations in their antibacterial potency. This compound's double bond is in conjugation with the benzene ring, which may enhance its membrane-disrupting capabilities.

cluster_0 Bacterial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm Compound This compound / Eugenol Disruption Membrane Disruption & Increased Permeability Compound->Disruption Disruption->CellMembrane Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Generalized mechanism of antibacterial action for this compound and eugenol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are determined using the broth microdilution method, following established guidelines with modifications for essential oils.

cluster_workflow MIC & MBC Determination Workflow A Prepare serial dilutions of this compound and eugenol in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 24 hours B->C D Determine MIC: lowest concentration with no visible growth C->D E Plate aliquots from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Determine MBC: lowest concentration with no bacterial growth F->G

Caption: Experimental workflow for MIC and MBC determination.

1. Preparation of Inoculum:

  • Bacterial strains are cultured on appropriate agar plates.

  • A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution:

  • A two-fold serial dilution of this compound and eugenol is prepared in a 96-well microtiter plate containing MHB. To enhance the solubility of the essential oils, a small amount of a surfactant like Tween 80 (e.g., 0.5% v/v) can be added to the broth.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

3. Incubation and MIC Determination:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4. MBC Determination:

  • An aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto fresh agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Disk Diffusion Method for Zone of Inhibition (ZOI)

This method provides a qualitative and semi-quantitative measure of antibacterial activity.

1. Inoculum Preparation:

  • A bacterial suspension is prepared as described for the MIC/MBC assay.

  • A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

2. Disk Application:

  • Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and eugenol.

  • The impregnated disks are placed on the surface of the inoculated MHA plates.

3. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Conclusion

Both this compound and eugenol are promising natural antibacterial agents. The available data suggests that this compound may exhibit superior antibacterial activity against a range of bacteria, particularly Gram-positive strains, when compared to eugenol. Their shared mechanism of disrupting the bacterial cell membrane makes them interesting candidates for further investigation, especially in an era of growing antibiotic resistance. Researchers are encouraged to consider these findings in the development of new antimicrobial strategies and formulations.

References

A Comparative Analysis of the Biological Activities of Cis- and Trans-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of isoeugenol isomers, providing researchers, scientists, and drug development professionals with a comparative guide to their biological efficacy.

This compound, a naturally occurring phenylpropanoid found in the essential oils of various plants, exists as two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol. While often studied as a mixture, emerging research suggests potential differences in the biological activities of these individual isomers. This guide provides a comparative analysis of their known biological effects, supported by experimental data, to aid in research and development. Although direct comparative studies on the individual isomers are limited, this report synthesizes the available data for this compound (as a mixture and in its isomeric forms) to draw informed comparisons.

Comparative Biological Activity Data

The following table summarizes the quantitative data available for the biological activities of this compound. It is important to note that many studies utilize a mixture of cis- and trans-isoeugenol, and the exact isomeric ratio is not always specified. Where data for individual isomers is available, it is noted.

Biological ActivityTest Organism/Cell LineAssayCompoundResultReference
Antibacterial Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)This compound (mixture)0.25–1.0 µg/mL[1]
Pseudomonas aeruginosaMICThis compound (mixture)0.5–2.0 µg/mL[1]
Escherichia coliMICThis compound (mixture)0.5–2.0 µg/mL[1]
Listeria monocytogenesMICThis compound (mixture)312.5 µg/mL[2]
Salmonella typhimuriumMICThis compound (mixture)312.5 µg/mL[2]
Antifungal Candida spp.MICThis compound (mixture)0.5–1.5 µg/mL
Antioxidant DPPH radical scavengingEC50This compound (mixture)17.1 µg/mL
ABTS radical scavengingEC50This compound (mixture)87.9 µg/mL
Cytotoxicity Human submandibular cell lineCC50 (MTT assay)This compound (mixture)0.0523 mM
Salivary gland tumor cell line (HSG)Cytotoxic ActivityThis compound > Eugenol-
Normal human gingival fibroblast (HGF)Cytotoxic ActivityThis compound > Eugenol-
Acute Toxicity MiceLD50 (oral)trans-Isoeugenol541.5 mg/kg bw

Detailed Experimental Protocols

A critical component of reproducible research is the detailed methodology of the experiments conducted. Below are the protocols for the key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates and incubated. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of the test compound (cis- or trans-isoeugenol) is prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound (cis- or trans-isoeugenol) are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The EC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (cis- or trans-isoeugenol) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: The MTT reagent is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate inflammatory signaling pathways. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappaB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Upregulates Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits This compound->NFkappaB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Discussion and Future Directions

The available data consistently demonstrate that this compound possesses significant antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. In direct comparisons with its isomer eugenol, this compound often exhibits more potent activity, particularly in terms of antioxidant and cytotoxic effects. This enhanced activity is likely attributed to the position of the double bond in the propenyl side chain, which is conjugated with the benzene ring in this compound, leading to a more stable phenoxyl radical.

A significant gap in the current literature is the lack of comprehensive, direct comparative studies between cis- and trans-isoeugenol for various biological activities. While trans-isoeugenol is the more stable and common isomer, the biological profile of cis-isoeugenol remains largely unexplored in a comparative context. Future research should focus on isolating or synthesizing pure cis- and trans-isoeugenol and conducting parallel assays to elucidate any isomer-specific differences in their biological activities. Such studies would be invaluable for the targeted development of this compound-based compounds for pharmaceutical and other applications.

References

Validating the Purity of Synthesized Isoeugenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized isoeugenol, a compound widely used in various research applications. The following sections detail the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate validation method.

Comparison of Analytical Techniques for this compound Purity Assessment

The purity of synthesized this compound can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific impurities that need to be detected. The table below summarizes the key performance characteristics of the most common analytical methods.

Analytical TechniquePrincipleTypical Purity SpecificationCommon Impurities DetectedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.≥ 98%[1]Eugenol, cis-isoeugenol, residual solvents, by-products from synthesis.[2][3][4]High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[5]Requires derivatization for non-volatile impurities, potential for thermal degradation of the sample.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase with a liquid mobile phase, typically with UV detection.≥ 98%Eugenol, vanillin, and other non-volatile synthesis by-products.Suitable for non-volatile and thermally sensitive compounds, offers good quantification.Lower resolution for some volatile impurities compared to GC, may require specific columns for optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Analyzes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and purity.Conformity to reference spectra.Structural isomers (cis/trans), residual starting materials, and other structurally related impurities.Provides unambiguous structural confirmation, can quantify impurities without a specific reference standard for each.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a fingerprint of the functional groups present.Conformity to reference spectra.Presence of unexpected functional groups indicating impurities (e.g., -OH from residual water or alcohols).Fast and non-destructive, good for identifying functional groups and confirming the overall structure.Not ideal for quantification of minor impurities, spectra can be complex to interpret for mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the analysis of volatile compounds like this compound.

Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., acetonitrile or hexane) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 10:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including this compound and its potential non-volatile impurities.

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is often used. For example, starting with 40% methanol and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 270 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Determine the retention time of this compound by injecting a reference standard.

  • Calculate the purity based on the peak area percentage.

  • Analyze for potential impurities by comparing the chromatogram to that of a blank and a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Spectral width of 10-15 ppm.

  • ¹³C NMR:

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024).

    • Spectral width of 200-220 ppm.

Data Analysis:

  • Compare the acquired ¹H and ¹³C NMR spectra with reference spectra of pure this compound.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurity signals.

  • Purity can be calculated by comparing the integral of the this compound signals to the integrals of impurity signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method for confirming the presence of key functional groups and the overall identity of the synthesized compound.

Sample Preparation:

  • The sample can be analyzed neat as a thin film between two KBr plates or as a KBr pellet.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16-32 scans.

Data Analysis:

  • Compare the obtained FTIR spectrum with a reference spectrum of this compound.

  • Key characteristic peaks for this compound include:

    • ~3400 cm⁻¹ (O-H stretch)

    • ~3000-2850 cm⁻¹ (C-H stretch)

    • ~1600-1450 cm⁻¹ (C=C aromatic ring stretch)

    • ~1270 cm⁻¹ (C-O stretch)

  • The presence of unexpected peaks may indicate impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process for synthesized this compound.

cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity Validation cluster_results Final Assessment Synthesis This compound Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct InitialAssessment Initial Purity Assessment (e.g., TLC, Melting Point) CrudeProduct->InitialAssessment Purification Purification (e.g., Distillation, Crystallization) InitialAssessment->Purification PurifiedProduct Purified this compound Purification->PurifiedProduct GCMS GC-MS Analysis PurifiedProduct->GCMS HPLC HPLC Analysis PurifiedProduct->HPLC NMR NMR Spectroscopy PurifiedProduct->NMR FTIR FTIR Spectroscopy PurifiedProduct->FTIR FinalPurity Final Purity Confirmation (>98%) GCMS->FinalPurity HPLC->FinalPurity NMR->FinalPurity FTIR->FinalPurity FurtherPurification Further Purification Required FinalPurity->FurtherPurification

Caption: Workflow for this compound Synthesis and Purity Validation.

This compound Synthesized this compound Volatile Volatile Impurities This compound->Volatile detect NonVolatile Non-Volatile Impurities This compound->NonVolatile detect Structural Structural Isomers This compound->Structural detect FunctionalGroup Functional Group Impurities This compound->FunctionalGroup detect GCMS GC-MS Volatile->GCMS HPLC HPLC NonVolatile->HPLC NMR NMR Structural->NMR FTIR FTIR FunctionalGroup->FTIR

Caption: Matching Analytical Techniques to Impurity Types.

References

Comparison of different extraction methods for isoeugenol from cloves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different methodologies for obtaining isoeugenol from cloves (Syzygium aromaticum). As this compound is primarily present in cloves as its isomer, eugenol, the process involves a two-stage approach: the initial extraction of eugenol from the raw plant material, followed by the chemical isomerization of eugenol to this compound. This document outlines and compares various techniques for both stages, presenting quantitative data, detailed experimental protocols, and a visual representation of the overall workflow.

Data Presentation: Comparison of Extraction and Isomerization Methods

The overall efficiency of obtaining this compound from cloves is a product of the efficiencies of both the eugenol extraction and the subsequent isomerization. Below are tables summarizing the performance of common methods for each stage.

Table 1: Comparison of Eugenol Extraction Methods from Cloves

Extraction MethodPrincipleTypical Yield of Clove Oil (% w/w)Eugenol Content in Oil (%)Extraction TimeAdvantagesDisadvantages
Steam Distillation Co-distillation with water to extract volatile compounds at temperatures below their boiling points.5.81 - 15.70%[1]72 - 96.6%[2]2 - 6 hoursWell-established, yields high-purity eugenol, suitable for large scale.[3]Long extraction time, high energy consumption.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.~13%[4]~75%30 - 60 minutesShorter extraction time, reduced solvent consumption, energy efficient.[5]Requires specialized equipment, potential for localized overheating.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer of compounds into the solvent.~16.8%~78.5%30 - 60 minutesIncreased yield, shorter time, can be performed at lower temperatures.Potential for free radical formation, scalability can be challenging.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.~17.5%~75.5%1 - 4 hours"Green" solvent, high selectivity, solvent is easily removed.High capital cost for equipment, requires high pressure.
Solvent Extraction Direct extraction with an organic solvent (e.g., ethanol, diethyl ether).VariableVariableVariableSimple setup, can be highly efficient depending on the solvent.Use of potentially flammable and toxic organic solvents, may extract undesirable compounds.

Table 2: Comparison of Eugenol to this compound Isomerization Methods

Isomerization MethodCatalyst/ReagentTypical Conversion (%)Selectivity (trans:cis ratio)Reaction TimeReaction TemperatureAdvantagesDisadvantages
Alkaline Isomerization Potassium Hydroxide (KOH) in a high-boiling solvent (e.g., glycerol, diol).>95%~91:8 (trans:cis)6 - 10 hours150 - 170°CHigh conversion, relatively inexpensive reagents.High temperatures, long reaction times, can produce a higher proportion of the less desirable cis-isomer.
Catalytic Isomerization (Homogeneous) Rhodium(III) chloride (RhCl3) in ethanol.Nearly 100%High selectivity for trans-isomer.~3 hours~140°CHigh conversion and selectivity, faster reaction time.Expensive catalyst, catalyst recovery can be difficult.
Catalytic Isomerization (Heterogeneous) Palladium on Carbon (Pd/C) with microwave irradiation.~18.5%42.7% selectivity2 hours800 W (microwave)Catalyst is easily separated and potentially reusable.Lower conversion and selectivity in reported microwave-assisted method.
Solid Base Catalysis Mg-Al HydrotalciteUp to 98%85-95% selectivity for trans-isomer.Not specified200°CEnvironmentally friendly, recyclable catalyst.Requires high temperatures.

Experimental Protocols

1. Eugenol Extraction from Cloves

a) Steam Distillation

  • Preparation: Weigh out 25 g of whole cloves and grind them into a coarse powder.

  • Apparatus Setup: Place the ground cloves into a 500 mL round-bottom flask and add 200 mL of distilled water. Assemble a steam distillation apparatus with a condenser and a collection flask.

  • Distillation: Heat the flask to boiling. Steam will pass through the clove powder, carrying the volatile eugenol.

  • Collection: Continue the distillation until approximately 100 mL of distillate (a milky white emulsion) is collected.

  • Extraction: Transfer the distillate to a separatory funnel and extract three times with 20 mL portions of dichloromethane or diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Decant the dried solvent and evaporate it using a rotary evaporator to obtain the clove oil (eugenol).

b) Microwave-Assisted Extraction (MAE)

  • Preparation: Place 4 g of whole cloves in a 20 mL glass microwave reaction vessel.

  • Solvent Addition: Add 10 mL of 50% (v/v) aqueous ethanol to the vessel.

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 85°C with a ramp time of 4.5 minutes and a hold time of 0.5 minutes.

  • Extraction: After cooling, decant the liquid and dilute with approximately 10 mL of water.

  • Purification: The eugenol can be further purified from this solution by acid-base extraction.

c) Ultrasound-Assisted Extraction (UAE)

  • Preparation: Mix a specific ratio of fine clove bud powder and distilled water (e.g., 1:20 g/mL) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath (e.g., 35 kHz) and sonicate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 45 minutes).

  • Extraction and Purification: Following ultrasonication, the eugenol can be extracted from the aqueous mixture using an appropriate solvent and purified as described in the steam distillation protocol.

2. Isomerization of Eugenol to this compound

a) Alkaline Isomerization with KOH

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, add a diol solvent (e.g., 1,2-propanediol, 70 g) and potassium hydroxide (26 g).

  • Addition of Eugenol: Stir the mixture and add 30 g of eugenol under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 160-170°C and maintain this temperature for 6-8 hours.

  • Neutralization: After the reaction is complete, cool the mixture and add an acid (e.g., dilute HCl) until the pH is acidic.

  • Extraction: Add toluene and stir, then filter to remove any solids. Separate the organic phase from the aqueous phase. Extract the aqueous phase again with toluene.

  • Purification: Combine the organic phases, wash with water until neutral, and remove the toluene by rotary evaporation. The resulting crude this compound can be further purified by vacuum distillation to yield a product with a high trans-isomer content.

b) Catalytic Isomerization with RhCl₃

  • Reaction Setup: Place eugenol in a flask equipped with a reflux condenser, stirrer, and thermometer, and heat it to the reaction temperature of approximately 140°C in a controlled temperature block.

  • Catalyst Addition: Prepare a solution of rhodium(III) chloride in ethanol. Start the reaction by introducing the ethanolic solution of the catalyst into the heated eugenol (approximately 1 mmol of RhCl₃ per 1 mol of eugenol).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography. The reaction should reach near-total conversion in about three hours.

  • Workup: Once the reaction is complete, the this compound can be purified from the reaction mixture, which may involve removing the solvent and catalyst.

Mandatory Visualization

Extraction_and_Isomerization_Workflow cluster_extraction Eugenol Extraction cluster_isomerization Eugenol Isomerization start Clove Buds (Syzygium aromaticum) sd Steam Distillation start->sd Extraction Method mae Microwave-Assisted Extraction (MAE) start->mae Extraction Method uae Ultrasound-Assisted Extraction (UAE) start->uae Extraction Method end_product Purified this compound (cis and trans isomers) eugenol Crude Eugenol Oil sd->eugenol mae->eugenol uae->eugenol alkaline Alkaline Isomerization (e.g., KOH) eugenol->alkaline Isomerization Method catalytic Catalytic Isomerization (e.g., RhCl3, Pd/C) eugenol->catalytic Isomerization Method purification Purification (e.g., Vacuum Distillation) alkaline->purification catalytic->purification purification->end_product

Caption: Workflow for this compound Production from Cloves.

References

Benchmarking isoeugenol's antioxidant capacity against standard antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Isoeugenol's Antioxidant Capacity with Standard Antioxidants

For researchers and professionals in drug development and related scientific fields, understanding the antioxidant potential of naturally derived compounds like this compound is of paramount importance. This guide provides a comparative analysis of this compound's antioxidant capacity benchmarked against widely recognized standard antioxidants, including Trolox, a water-soluble analog of vitamin E, and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food additive. The following sections present quantitative data from established antioxidant assays, detailed experimental methodologies, and visual representations of the experimental workflow.

Data Presentation: Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The data presented below summarizes the comparative performance of this compound against Trolox and BHT in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant AssayThis compoundTroloxBHT
DPPH (EC50 in µg/mL) 17.1[1]13.5[1]Not Reported
ABTS (EC50 in µg/mL) 87.9[1]84.34[1]Not Reported
FRAP (mmol Fe(II)/g) 18.4[2]Not ReportedStronger than this compound

EC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower EC50 value indicates higher antioxidant activity.

Based on the DPPH assay, this compound exhibits strong radical scavenging activity, although slightly lower than the standard antioxidant Trolox. In the ABTS assay, the antioxidant capacity of this compound is comparable to that of Trolox. The FRAP assay demonstrates that this compound possesses significant reducing power; however, it is reported to be weaker than BHT in inhibiting lipid peroxidation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test sample (this compound) and standard antioxidant (Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test sample and the standard antioxidant in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a test tube or a microplate well, add 1 mL of the DPPH solution to 1 mL of each concentration of the sample and standard. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABts·+ radical cation, which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS·+ by an antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test sample (this compound) and standard antioxidant (Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS·+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS·+ stock solution.

  • Dilution of ABTS·+ Solution: Dilute the ABTS·+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test sample and the standard antioxidant in PBS or ethanol.

  • Reaction Mixture: Add 10 µL of each concentration of the sample or standard to 1 mL of the diluted ABTS·+ solution.

  • Incubation: Incubate the reaction mixtures at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS·+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test sample (this compound) and standard (Ferrous sulfate or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test sample and a standard (e.g., ferrous sulfate) in an appropriate solvent.

  • Reaction Mixture: Add 100 µL of the sample or standard to 3 mL of the FRAP reagent. A blank containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as mmol Fe(II) equivalents per gram of the sample.

Mandatory Visualization

The following diagram illustrates the general workflow of an in vitro antioxidant capacity assay, providing a clear visual representation of the key steps involved in the experimental process.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS·+, FRAP) Mixing Mixing of Reagent and Sample/Standard Reagent_Prep->Mixing Sample_Prep Sample/Standard Preparation (Serial Dilutions) Sample_Prep->Mixing Incubation Incubation (Controlled Time & Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement of Absorbance Incubation->Measurement Calculation Data Calculation (% Inhibition, EC50, etc.) Measurement->Calculation

Caption: General workflow for in vitro antioxidant capacity assays.

References

A Comparative Toxicological Assessment of Isoeugenol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative toxicological assessment of isoeugenol and its primary metabolites. This compound, a naturally occurring phenylpropene, is widely used in fragrances, flavorings, and cosmetics. Understanding its toxicological profile and the role of its metabolites is crucial for risk assessment and the development of safer products. This document summarizes key toxicological data, details experimental methodologies, and visualizes the metabolic pathways involved.

Executive Summary

This compound exhibits moderate acute toxicity and is a known skin sensitizer. Its toxicity is intrinsically linked to its metabolic activation into a reactive quinone methide intermediate. This electrophilic metabolite can covalently bind to cellular macromolecules, leading to cytotoxicity and potentially genotoxicity. The primary detoxification pathway involves conjugation of this compound and its metabolites with glucuronic acid and sulfate, rendering them more water-soluble and facilitating their excretion. While quantitative toxicological data for the isolated metabolites are scarce, their reactivity and metabolic fate suggest a clear distinction between the toxic potential of the quinone methide and the detoxified nature of the conjugated metabolites.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative toxicological data for this compound. A direct quantitative comparison with its individual metabolites is challenging due to a lack of available data for the isolated metabolic products.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
RatOral1560[1]
Guinea PigOral1410[1]
RabbitDermal1910[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointValueReference
Human Submandibular Gland (HSG)MTTCC500.0523 mM[3]

Table 3: Genotoxicity of this compound

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and without S9Negative[4]
In Vivo MicronucleusMouse Bone MarrowN/APositive (in females at high doses)

Metabolic Pathways and Toxicological Implications

The biotransformation of this compound is a critical determinant of its toxicity. The metabolic pathway involves both activation to a reactive intermediate and subsequent detoxification.

Metabolic Activation to a Quinone Methide

This compound can be metabolically activated to a highly reactive electrophilic intermediate, a quinone methide. This activation is believed to be a key step in the mechanism of this compound-induced toxicity, particularly skin sensitization. The quinone methide can readily react with cellular nucleophiles such as proteins and DNA, leading to cellular damage.

This compound Metabolic Activation This compound This compound QuinoneMethide Quinone Methide (Reactive Intermediate) This compound->QuinoneMethide Oxidation CovalentAdducts Covalent Adducts QuinoneMethide->CovalentAdducts Nucleophilic Attack Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->CovalentAdducts Toxicity Cytotoxicity & Genotoxicity CovalentAdducts->Toxicity

Figure 1. Metabolic activation of this compound to a reactive quinone methide.

Detoxification via Conjugation

The primary route of detoxification for this compound is through conjugation of its phenolic hydroxyl group with glucuronic acid and sulfate. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of this compound, facilitating its urinary excretion.

This compound Detoxification Pathway This compound This compound Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation (UGTs) Sulfate This compound Sulfate This compound->Sulfate Sulfation (SULTs) Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Figure 2. Detoxification of this compound via glucuronidation and sulfation.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to synthesize their own histidine and form colonies on a histidine-deficient agar plate.

  • Procedure:

    • Bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.

    • The test compound, at various concentrations, is mixed with the bacterial culture and either a buffer or the S9 mix.

    • This mixture is then combined with molten top agar and poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

  • Principle: This test identifies the presence of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in a treated animal population indicates that the test substance is genotoxic.

  • Procedure:

    • Rodents (typically mice or rats) are administered the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

    • At appropriate time intervals after dosing, bone marrow is extracted from the femur or peripheral blood is collected.

    • The cells are then stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).

    • The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

    • A statistically significant, dose-related increase in the incidence of micronucleated cells in the treated groups compared to the control group is considered a positive result.

Conclusion

The toxicological profile of this compound is characterized by a balance between metabolic activation to a reactive quinone methide and detoxification through conjugation. While this compound itself shows moderate acute toxicity and is a skin sensitizer, its ultimate toxic effects are largely dependent on the metabolic capacity of the exposed system. The quinone methide metabolite is the primary driver of cytotoxicity and potential genotoxicity, whereas the glucuronide and sulfate conjugates represent the detoxified and excretable forms. Further research is warranted to obtain quantitative toxicological data for the isolated metabolites to allow for a more direct and comprehensive comparative risk assessment.

References

A Comparative Guide to Validating Trace Level Isoeugenol Detection Methods: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace levels of isoeugenol, a common fragrance allergen and fish anesthetic, is critical for product safety and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods with a key alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in various matrices. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and validation of the most appropriate analytical technique.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound detection is often a trade-off between sensitivity, sample throughput, and operational complexity. Below is a summary of key performance parameters for validated methods found in the literature.

MethodSample MatrixLinearity (ng/mL)LOD (ng/g)LOQ (ng/g)Recovery (%)Reference
GC-MS/MS Fishery Products2.5 - 80 µg/L*>0.99871.2 µg/kg4.0 µg/kg80.8 - 111.5[1][2][3]
HS-SPME-GC-MS Aquaculture ProductsNot Specified>0.98<15Not Specified97 - 99[4][5]
LC-MS/MS Finfish2.5 - 40>0.9970.2 - 0.72.591.2 - 108.0

*Note: Linearity for the GC-MS/MS method was reported in µg/L in the cited study. This is equivalent to ng/mL. LOD and LOQ were reported in µg/kg, which is equivalent to ng/g.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Here, we outline the methodologies for the compared analytical techniques.

GC-MS/MS with Dispersive Solid-Phase Extraction (d-SPE)

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.

Sample Preparation:

  • Homogenization: Homogenize 5 g of the sample (e.g., fish tissue) with 10 mL of acetonitrile.

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Salting Out: Transfer the acetonitrile supernatant to a tube containing 1 g of NaCl and 4 g of anhydrous MgSO₄. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile extract and add it to a d-SPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter before injection into the GC-MS/MS system.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 20°C/min, then to 280°C at 30°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly useful for volatile analytes and can be easily automated.

Sample Preparation:

  • Homogenization: Homogenize the sample (e.g., aquaculture products) with water.

  • Equilibration: Transfer an aliquot of the homogenate to a headspace vial. To address the instability of this compound in water, heat the vial at 50°C for 1 hour.

  • HS-SPME Extraction: Expose a SPME fiber (e.g., polyacrylate or polydimethylsiloxane/divinylbenzene) to the headspace of the sample vial at a controlled temperature (e.g., 75°C) for a specific time (e.g., 30 minutes) with agitation.

Instrumental Analysis:

  • Gas Chromatograph: Similar configuration to the GC-MS/MS method.

  • Injector: The SPME fiber is directly desorbed in the heated GC inlet.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer can be used for detection.

LC-MS/MS with Derivatization

For compounds that are not sufficiently volatile or thermally stable for GC analysis, LC-MS/MS offers a powerful alternative. Derivatization can be employed to enhance sensitivity.

Sample Preparation:

  • Extraction: Extract the homogenized sample with a suitable solvent like acetone.

  • Derivatization: To a portion of the extract, add a derivatizing agent (e.g., dansyl chloride) to enhance the ionization efficiency of this compound.

  • Final Preparation: After the derivatization reaction is complete, the sample is ready for LC-MS/MS analysis.

Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and MRM for quantification.

Workflow and Logical Relationships

To visualize the analytical process, the following diagram illustrates the key stages in a typical GC-MS method for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Vortex & Centrifuge Cleanup Dispersive SPE Cleanup Extraction->Cleanup Transfer Supernatant Final Filtration Cleanup->Final Vortex & Centrifuge Injection GC Injection Final->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of this compound.

Concluding Remarks

The selection of an appropriate method for the trace level detection of this compound depends on the specific requirements of the analysis.

  • GC-MS/MS with d-SPE offers high sensitivity and robustness, making it a suitable reference method.

  • HS-SPME-GC-MS provides a greener, solvent-free alternative with the potential for high-throughput automation.

  • LC-MS/MS is a powerful technique, particularly for complex matrices, and can achieve very low detection limits, especially when coupled with derivatization.

Researchers and drug development professionals should carefully consider the validation data, experimental protocols, and the specific analytical needs, such as matrix complexity, required sensitivity, and sample throughput, before choosing and validating a method for this compound determination.

References

Enhancing Isoeugenol Bioavailability: A Comparative Guide to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, overcoming the poor aqueous solubility and enhancing the bioavailability of promising therapeutic agents like isoeugenol is a critical challenge. This guide provides a comparative analysis of various nano-sized delivery systems designed to improve the delivery and efficacy of this compound. The following sections detail the performance of liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, supported by experimental data and detailed protocols.

This compound, a naturally occurring phenolic compound, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its clinical translation is often hampered by its low water solubility, which limits its bioavailability.[4] Encapsulation within advanced delivery systems presents a viable strategy to address these limitations.

Comparative Performance of this compound Delivery Systems

The choice of a suitable delivery system for this compound depends on a variety of factors, including the desired route of administration, release profile, and stability requirements. Below is a summary of key performance indicators for different this compound and eugenol-loaded delivery systems. Due to the structural similarity between this compound and eugenol, data for eugenol-loaded systems are included as a relevant reference point in the absence of direct comparative studies for this compound.

Delivery SystemActive CompoundParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Bioavailability Insights
Liposomes This compound~1500.276 ± 0.0125-23 ± -1.15Not ReportedDeveloped as a stable nano-range formulation for topical delivery.[5]
Liposomes EugenolNot ReportedNot ReportedNot Reported> 68.8Chitosan-coated liposomes enhanced the antioxidant activity of eugenol.
Liposomes EugenolNot specifiedNot specifiedNot specified78.63 - 94.34Physically stable for 60 days, suggesting suitability as delivery vehicles.
Nanoemulsion Eugenol75.70.15+45.1Not ReportedStable formulation with a small particle size.
Nanoemulsion Eugenol24.40.3Not ReportedNot ReportedShowed significantly improved anti-inflammatory activity compared to a conventional gel.
Nanoemulsion Eugenol109 - 139Not Reported-28.5 to -35.884.24Prepared without organic solvents, indicating a potentially safer formulation.
Solid Lipid Nanoparticles (SLNs) Eugenol87.8 ± 3.80.27 - 0.4Not Reported98.52Binary lipid matrix SLNs showed higher encapsulation efficiency.
Solid Lipid Nanoparticles (SLNs) Vinpocetine (as a model for poorly soluble drugs)~200Not ReportedNot Reported~86%Relative bioavailability was significantly increased compared to a solution.
Polymeric Nanoparticles (PLGA) Eugenol & trans-cinnamaldehydeNot ReportedNot ReportedNot Reported~98% (for eugenol)Effective at inhibiting the growth of foodborne pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are generalized protocols for the preparation and characterization of the discussed delivery systems.

Preparation of this compound-Loaded Liposomes (Freeze-Thaw Method)
  • Lipid Film Hydration: Dissolve soy phosphatidylcholine and cholesterol (1:1 ratio) in a chloroform:methanol solvent mixture.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with a phosphate buffer solution containing this compound.

  • Vesicle Formation: Subject the suspension to several freeze-thaw cycles to form multilamellar vesicles.

  • Size Reduction: Homogenize the liposomal suspension to achieve a uniform particle size.

Preparation of Eugenol-Loaded Nanoemulsion (Spontaneous Emulsification)
  • Organic Phase Preparation: Dissolve eugenol in a suitable oil phase (e.g., medium-chain triglycerides) along with a lipophilic surfactant (e.g., Span 80).

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80) in water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Nanoemulsion Formation: Subject the coarse emulsion to high-energy homogenization (e.g., ultrasonication or microfluidization) to reduce the droplet size to the nano-range.

Preparation of Eugenol-Loaded Solid Lipid Nanoparticles (High-Shear Homogenization)
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point and dissolve eugenol in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-shear homogenization followed by high-pressure homogenization.

  • Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Characterization of Nanoparticle Systems
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (EE%): Calculated using the following formula after separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or ultrafiltration): EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

  • In Vitro Drug Release: Typically evaluated using a dialysis bag method in a phosphate buffer solution simulating physiological pH.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms involved, the following diagrams illustrate a general experimental workflow for nanoparticle characterization and the antioxidant/anti-inflammatory signaling pathways of this compound.

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation prep Formulation of This compound Delivery System (e.g., Liposomes, Nanoemulsion) size Particle Size & PDI (DLS) prep->size Characterize zeta Zeta Potential (LDV) prep->zeta Characterize ee Encapsulation Efficiency (Centrifugation/HPLC) prep->ee Characterize morphology Morphology (TEM/SEM) prep->morphology Characterize release In Vitro Release (Dialysis) size->release Evaluate zeta->release Evaluate ee->release Evaluate morphology->release Evaluate stability Stability Studies release->stability bioavailability In Vivo Bioavailability (Animal Models) stability->bioavailability G cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nfkb NF-κB Activation This compound->nfkb Inhibits erk ERK1/2 & p38 Kinase This compound->erk Inhibits ox_stress Oxidative Stress ros->ox_stress cell_damage Cellular Damage ox_stress->cell_damage pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory erk->pro_inflammatory

References

Inter-laboratory Validation of Analytical Methods for Isoeugenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of isoeugenol, a compound commonly used as an anesthetic in aquaculture and as a fragrance and flavoring agent. The performance of various methods, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is evaluated based on data from several independent validation studies. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of different methods validated for the analysis of this compound in various matrices, primarily fish tissue.

Table 1: Performance Characteristics of GC-MS/MS Methods for this compound Analysis

Performance MetricMethod 1 (Fish Fillet)[1]Method 2 (Flatfish, Eel, Shrimp)[2][3]Method 3 (Aquaculture Products)[4]
Linearity Range 5 - 500 µg/L2.5 - 80 µg/LNot explicitly stated, R² > 0.98
Coefficient of Determination (r²) > 0.9982> 0.9987> 0.98
Limit of Detection (LOD) 1.2 µg/kgNot Reported< 15 ng/g (< 15 µg/kg)
Limit of Quantitation (LOQ) 4.0 µg/kgNot ReportedNot Reported
Recovery (%) 76.4 - 99.980.8 - 111.597 - 99
Precision (RSD %) 2.18 - 15.5< 8.95 - 13

Table 2: Performance Characteristics of LC-MS/MS Method for this compound Analysis in Finfish [5]

Performance MetricValue
Linearity Range 2.5 - 40 ng/g
Coefficient of Determination (R²) > 0.997
Method Detection Limit 0.2 - 0.7 ng/g
Limit of Quantitation 2.5 ng/g
Recovery (%) 91.2 - 108.0
Precision (%RSD) 2.6 - 8.0

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Protocol 1: GC-MS/MS for this compound in Fish Fillet
  • Sample Preparation:

    • Homogenize fish fillet samples.

    • Perform hexane extraction.

    • Clean up the extract using phenyl solid-phase extraction (SPE).

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) operated in electron ionization (EI) mode.

  • Analysis: The method was validated by conducting recovery studies on fortified fish fillet samples at four different concentrations.

Protocol 2: GC-MS/MS for this compound in Fishery Products
  • Sample Preparation:

    • Perform acetonitrile extraction.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with a combination of 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.

  • Instrumentation: Gas chromatography coupled to a triple quadrupole tandem mass spectrometer (GC-MS/MS).

  • Analysis: Validation was performed on flatfish, eel, and shrimp. The method demonstrated high sensitivity, specificity, and reproducibility.

Protocol 3: LC-MS/MS for this compound in Finfish
  • Sample Preparation:

    • Extract the sample with 10 mL of acetone using a tissue homogenizer.

    • Perform an off-line dansylation derivatization with dansyl chloride to enhance signal intensity.

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Analysis: The method was validated for six different fish species.

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflow for inter-laboratory analytical method validation and the logical relationships between key validation parameters.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Requirement B Select Candidate Method A->B C Develop Validation Protocol B->C D Method Transfer to Participating Labs C->D E Sample Preparation and Analysis D->E F Data Collection E->F G Statistical Analysis of Data F->G H Performance Characteristics Assessment G->H I Final Validation Report H->I

Caption: Workflow of an inter-laboratory method validation process.

G Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters in analytical method validation.

References

Safety Operating Guide

Proper Disposal of Isoeugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of isoeugenol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous characteristics, this compound must be managed as a hazardous waste stream in accordance with all applicable local, regional, and national regulations.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed or in contact with skin, can cause allergic skin reactions, and leads to serious eye irritation.[1][2]

Required PPE:

  • Gloves: Handle with chemical-resistant gloves, which must be inspected before use.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[2]

  • Protective Clothing: A lab coat or a chemical-resistant suit is necessary to protect the skin.

Hazard Profile for Disposal Consideration

The classification of this compound as hazardous waste stems from its toxicological and ecotoxicological profile. The following table summarizes key data informing these classifications.

Hazard ClassificationEndpointSpeciesValueReference
Acute Oral ToxicityLD50Rat1560 mg/kg
Acute Dermal ToxicityLD50Rabbit1900 mg/kg
Skin IrritationDraize TestRabbitSevere Irritation (24h)
Aquatic Toxicity--Toxic to aquatic life

Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is essential. Never pour this compound down the drain or mix it with non-hazardous waste.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: All this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, immediate and safe cleanup is required to prevent exposure and environmental contamination.

  • Small Spills:

    • Use absorbent paper to carefully collect the spilled liquid.

    • Place the contaminated absorbent paper and any used cleaning materials into a vapor-tight plastic bag.

    • Seal the bag and place it in the designated hazardous waste container for this compound.

    • Clean the spill surface with alcohol, followed by a strong soap and water solution.

  • Large Spills:

    • If safe to do so, stop the flow of the material.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbents. Do not use combustible materials.

    • Collect the absorbed material into the designated hazardous waste container.

    • Never return spilled material to the original container for re-use.

Step 3: Container Disposal

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: If local regulations permit, triple rinse the container with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste and place it in the designated this compound waste container.

  • Disposal: Empty, unrinsed containers should be sealed and disposed of as unused product. Rinsed containers may be recycled if taken to an approved waste handling site.

Step 4: Final Disposal Arrangement

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Contact a Vendor: Arrange for pickup with your institution's environmental health and safety office or a contracted waste disposal service.

  • Documentation: Ensure all required waste disposal documentation is completed in accordance with regulatory requirements.

  • Compliance: The disposal method must adhere to all local, regional, and national environmental regulations to prevent environmental harm.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IsoeugenolDisposal cluster_prep Preparation & Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Waste Generation (Unused this compound, Contaminated Items, Spills) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs ppe->spill container Collect in Labeled, Sealed Hazardous Waste Container storage Store in Designated Secondary Containment Area container->storage spill->container No cleanup Clean Spill with Inert Absorbent spill->cleanup Yes cleanup->container vendor Arrange Pickup by Licensed Waste Disposal Vendor storage->vendor end Compliant Disposal vendor->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoeugenol
Reactant of Route 2
Reactant of Route 2
Isoeugenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.